molecular formula C10H4N2O6 B15583643 TBIA

TBIA

货号: B15583643
分子量: 248.15 g/mol
InChI 键: VKISDEPBWGUMCP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TBIA is a useful research compound. Its molecular formula is C10H4N2O6 and its molecular weight is 248.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C10H4N2O6

分子量

248.15 g/mol

IUPAC 名称

1,6-dihydro-[1,3]oxazino[4,5-g][3,1]benzoxazine-2,4,7,9-tetrone

InChI

InChI=1S/C10H4N2O6/c13-7-3-1-5-4(8(14)18-9(15)11-5)2-6(3)12-10(16)17-7/h1-2H,(H,11,15)(H,12,16)

InChI 键

VKISDEPBWGUMCP-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to trans-bis-isatoic anhydride (TBIA) for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Trans-bis-isatoic anhydride (B1165640) (TBIA) is a bifunctional chemical probe that has emerged as a critical tool in the field of RNA structural biology. As a covalent RNA crosslinker, this compound is instrumental in elucidating the complex three-dimensional architectures of RNA molecules. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and its application in advanced structural probing methodologies, specifically tailored for researchers and professionals in drug development and the life sciences.

Core Properties of trans-bis-isatoic anhydride

This compound is characterized by its two reactive isatoic anhydride moieties, which are capable of acylating the 2'-hydroxyl groups of ribonucleotides. This bifunctional nature allows this compound to form covalent crosslinks between nucleotides that are in close spatial proximity within a folded RNA structure.

Physicochemical and Spectroscopic Data

Precise quantitative data for trans-bis-isatoic anhydride is not widely available in public literature. However, data for the closely related monofunctional compound, isatoic anhydride, provides a useful reference point for its chemical behavior and spectroscopic characteristics.

PropertyValue (for Isatoic Anhydride)Citation
Molecular Formula C₈H₅NO₃[1][2][3][4]
Molecular Weight 163.13 g/mol [1][2][4]
Melting Point 233 °C (decomposes)[2][3]
Appearance Beige to brown powder[4]
Solubility 0.3 g/L in water[4]
¹H NMR (DMSO-d₆) δ 11.73 (s, br, 1H), 7.92 (d, J=7.8 Hz, 1H), 7.74 (t, J=7.8 Hz, 1H), 7.26 (t, J=7.8 Hz, 1H), 7.16 (d, J=7.8 Hz, 1H)[2]
¹³C NMR Data for isatoic anhydride is available in specialized databases.
FTIR (KBr, cm⁻¹) Characteristic peaks for anhydrides include two C=O stretches (symmetric and asymmetric) typically between 1750 and 1850 cm⁻¹, and a C-O stretch between 1000 and 1300 cm⁻¹.[5][6][7][8]

Synthesis of trans-bis-isatoic anhydride

A detailed, publicly available experimental protocol for the synthesis of trans-bis-isatoic anhydride is not readily found in the scientific literature. However, the synthesis of its precursor, isatoic anhydride, is well-documented and can provide insight into the potential synthetic route. The synthesis of isatoic anhydride typically involves the reaction of anthranilic acid with phosgene (B1210022) or a phosgene equivalent. It is plausible that a bifunctional starting material would be used to generate the "bis" structure of this compound.

Mechanism of Action: RNA Crosslinking

The utility of this compound in RNA structural analysis lies in its ability to covalently link spatially proximal nucleotides. The mechanism of action involves the nucleophilic attack of the 2'-hydroxyl group of a ribose on one of the electrophilic carbonyl carbons of an isatoic anhydride moiety. This results in the formation of an ester bond and the opening of the anhydride ring. The second isatoic anhydride group on the this compound molecule can then react with a nearby 2'-hydroxyl group on another nucleotide, creating a covalent crosslink.

cluster_reactants Initial State cluster_reaction Crosslinking Reaction cluster_product Final State RNA_Region Spatially Proximal RNA Nucleotides Acylation1 First Acylation: This compound reacts with 2'-OH of first nucleotide RNA_Region->Acylation1 This compound trans-bis-isatoic anhydride (this compound) This compound->Acylation1 Acylation2 Second Acylation: Second anhydride reacts with 2'-OH of second nucleotide Acylation1->Acylation2 Conformational Proximity Crosslinked_RNA Covalently Crosslinked RNA Acylation2->Crosslinked_RNA

Mechanism of this compound-mediated RNA crosslinking.

Experimental Protocol: SHAPE-JuMP using this compound

Trans-bis-isatoic anhydride is a key reagent in the S elective 2 '-H ydroxyl A cylation analyzed by P rimer E xtension and Ju xtaposed M erged P airs (SHAPE-JuMP) technique. This method allows for the identification of long-range interactions in RNA by detecting the sites of this compound-induced crosslinks.

Detailed Methodology

A generalized workflow for a SHAPE-JuMP experiment is as follows. Note that specific concentrations and incubation times may need to be optimized depending on the RNA target and experimental conditions.

  • RNA Preparation and Folding:

    • The RNA of interest is transcribed in vitro or isolated from cells.

    • The RNA is then folded into its native conformation in an appropriate buffer.

  • Crosslinking with this compound:

    • The folded RNA is treated with this compound. A typical concentration for this compound is in the low millimolar range.

    • The reaction is allowed to proceed for a specific time, which should be optimized to achieve sufficient crosslinking without causing excessive modification.

    • A parallel control reaction is performed using a monofunctional reagent like isatoic anhydride (IA) to account for background signals.

  • Reverse Transcription:

    • The this compound-treated RNA is used as a template for reverse transcription.

    • A key component of SHAPE-JuMP is the use of an engineered reverse transcriptase that can "jump" over the crosslinked nucleotides, resulting in a deletion in the synthesized cDNA.

  • Library Preparation and Sequencing:

    • The resulting cDNAs are prepared for high-throughput sequencing. This typically involves adapter ligation and PCR amplification.

  • Data Analysis:

    • Sequencing reads are aligned to the reference RNA sequence.

    • Deletions in the cDNA sequence correspond to the sites of this compound crosslinks.

    • The frequency and location of these deletions are analyzed to map the tertiary interactions within the RNA molecule.

cluster_prep 1. RNA Preparation cluster_crosslink 2. Crosslinking cluster_rt 3. Reverse Transcription cluster_seq 4. Sequencing & Analysis cluster_result 5. Output Folded_RNA Folded RNA in native conformation Add_this compound Treat with this compound (and IA control) Folded_RNA->Add_this compound Crosslinked_RNA RNA with covalent crosslinks Add_this compound->Crosslinked_RNA RT Reverse Transcription with engineered RT Crosslinked_RNA->RT cDNA cDNA with deletions at crosslink sites RT->cDNA Sequencing High-throughput sequencing cDNA->Sequencing Analysis Data analysis: Deletion mapping Sequencing->Analysis Structure RNA Tertiary Interaction Map Analysis->Structure

Experimental workflow for SHAPE-JuMP using this compound.

Applications in Drug Development

The ability to map the three-dimensional structure of RNA is of paramount importance in modern drug development. Many RNA molecules, including viral RNAs and non-coding RNAs involved in disease, are attractive drug targets. By providing detailed structural information, this compound-based SHAPE-JuMP can:

  • Identify druggable pockets: High-resolution structural maps can reveal pockets and crevices on the RNA surface that are suitable for small molecule binding.

  • Facilitate rational drug design: Understanding the tertiary structure of a target RNA allows for the rational design of small molecules or antisense oligonucleotides that can bind to and modulate its function.

  • Elucidate mechanisms of action: this compound can be used to study how RNA structure changes upon the binding of a drug candidate, providing insights into its mechanism of action.

Safety and Handling

References

An In-Depth Technical Guide on the Mechanism of Action of trans-bis-isatoic Anhydride (TBIA) in RNA Modification and Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of trans-bis-isatoic anhydride (B1165640) (TBIA), a bifunctional chemical probe, and its mechanism of action in the context of RNA structural analysis. While not directly an "RNA modification" in the biological sense, this compound covalently modifies RNA to enable the high-resolution mapping of its tertiary structure. This information is increasingly critical in the field of drug development, where RNA has emerged as a significant therapeutic target. Understanding the three-dimensional architecture of RNA, and how it is influenced by endogenous modifications such as N6-methyladenosine (m6A), is paramount for the rational design of small molecules that can modulate RNA function. This guide details the core mechanism of this compound, its application in the SHAPE-JuMP technology, relevant experimental protocols, and its potential implications for drug discovery.

Introduction to this compound and its Role in RNA Structural Probing

trans-bis-isatoic anhydride (this compound) is a bifunctional electrophilic reagent designed to probe the tertiary structure of RNA by creating covalent crosslinks between spatially proximal nucleotides[1][2]. Unlike endogenous RNA modifications that are part of the cellular regulatory landscape, this compound-induced modification is an in vitro or in cellulo chemical tool. Its primary application is within the SHAPE-JuMP (Selective 2′-Hydroxyl Acylation analyzed by Primer Extension and Juxtaposed Merged Pairs) methodology, which allows for the direct mapping of higher-order RNA interactions[1][2].

The fundamental principle behind this compound is its ability to react with the 2'-hydroxyl (2'-OH) groups of two different RNA nucleotides that are close in three-dimensional space, thereby forming a covalent bridge. This crosslink provides a direct measure of the spatial proximity of these nucleotides, offering valuable constraints for computational modeling of RNA tertiary structure[2].

The Core Mechanism of this compound Action in RNA Crosslinking

The mechanism of this compound-mediated RNA crosslinking is a two-step process involving the acylation of the 2'-hydroxyl groups of ribose sugars in the RNA backbone.

  • First Acylation: One of the two reactive isatoic anhydride moieties of a this compound molecule reacts with the 2'-OH group of a flexible nucleotide. This reaction is analogous to that of monofunctional SHAPE reagents like 1M7 or NMIA[3]. The reactivity is highest for nucleotides in structurally unconstrained regions of the RNA, where the 2'-OH is more accessible.

  • Second Acylation (Crosslinking): Following the initial acylation, the second isatoic anhydride group on the same this compound molecule can then react with the 2'-OH of a second nucleotide that is spatially close to the first. This forms a stable covalent crosslink between the two nucleotides[1][2].

This compound can also undergo a competing reaction where the second anhydride group is hydrolyzed by water, resulting in a mono-adduct rather than a crosslink. To distinguish true crosslinks from these mono-adducts, experiments using a monofunctional analog, isatoic anhydride (IA), are often performed as a control[1][2].

The crosslinking efficiency of this compound has been reported to be in the range of 5-10% for structured RNAs like RNase P RNA[2][4]. The hydrolysis half-lives of the two anhydride groups in this compound have been measured to be approximately 30 and 180 seconds, respectively, informing the optimal reaction times for crosslinking experiments[5].

Quantitative Data on this compound-Mediated RNA Crosslinking

The following table summarizes key quantitative parameters related to the use of this compound in RNA structural analysis.

ParameterValue/RangeReference(s)
Crosslinking Efficiency 5–10%[2][4]
Hydrolysis Half-life (t₁/₂) ~30 seconds (first anhydride), ~180 seconds (second anhydride)[5]
Optimal Reaction Time ~15 minutes (corresponding to 5 half-lives of the slower reaction)[5]
Resolution of Proximity Nanometer scale[2]

Experimental Protocols

Synthesis of trans-bis-isatoic Anhydride (this compound)
SHAPE-JuMP Experimental Workflow

The SHAPE-JuMP protocol provides a direct readout of this compound-induced crosslinks. The workflow can be summarized as follows:

  • RNA Folding: The RNA of interest is transcribed in vitro and folded under conditions that promote its native tertiary structure[2].

  • This compound Treatment: The folded RNA is treated with this compound to induce intramolecular crosslinks. A parallel control reaction with isatoic anhydride (IA) is also performed[1][2].

  • Reverse Transcription with a Crosslink-Traversing Polymerase: A specialized, engineered reverse transcriptase is used to create a complementary DNA (cDNA) copy of the crosslinked RNA. This polymerase "jumps" over the crosslinked nucleotides, resulting in a deletion in the cDNA sequence that corresponds to the site of the crosslink[2].

  • High-Throughput Sequencing: The resulting cDNAs are sequenced using next-generation sequencing technologies.

  • Data Analysis: The sequencing data is analyzed to identify deletions that are significantly more frequent in the this compound-treated sample compared to the IA control. These deletions pinpoint the locations of the crosslinked nucleotides[2].

SHAPE_JuMP_Workflow cluster_experiment Experimental Steps cluster_analysis Analysis Steps Folded_RNA Folded RNA TBIA_Treatment This compound Treatment Crosslinked_RNA Crosslinked RNA Reverse_Transcription Reverse Transcription (Crosslink-Traversing Polymerase) cDNA_with_Deletion cDNA with Deletion Sequencing High-Throughput Sequencing cDNA_with_Deletion->Sequencing Data_Analysis Data Analysis (Deletion Identification) 3D_Model RNA 3D Structure Model

This compound in the Context of RNA Modification and Drug Development

Probing the Structural Impact of Endogenous RNA Modifications

Endogenous RNA modifications, such as m6A, can influence RNA structure by altering base-pairing and stacking interactions[8][9]. For instance, m6A can disrupt Watson-Crick base pairing, leading to more single-stranded regions in a process termed the "m6A switch"[8]. These structural changes can, in turn, affect the binding of RNA-binding proteins (RBPs) and modulate RNA metabolism[7][10].

This compound, through the SHAPE-JuMP technique, offers a powerful tool to experimentally probe these structural rearrangements. By comparing the crosslinking patterns of an RNA with and without a specific modification, researchers can gain high-resolution insights into the structural consequences of that modification. This information is crucial for understanding the downstream functional effects of the epitranscriptome.

RNA_Modification_Structure_Function RNA_Modification RNA Modification (e.g., m6A) RNA_Structure RNA Tertiary Structure RNA_Modification->RNA_Structure Alters RBP_Binding RNA-Binding Protein (RBP) Interaction RNA_Structure->RBP_Binding Influences RNA_Function RNA Function (Splicing, Translation, Stability) RBP_Binding->RNA_Function Regulates TBIA_Probe This compound (SHAPE-JuMP) Probes Structure TBIA_Probe->RNA_Structure Measures

Application in RNA-Targeted Drug Discovery

RNA is increasingly recognized as a druggable target[11]. Small molecules can be designed to bind to specific structural motifs within RNA, thereby modulating its function. This approach has the potential to target proteins that are otherwise considered "undruggable" by conventional means.

The development of such RNA-targeted drugs is critically dependent on a detailed understanding of the target RNA's three-dimensional structure. This is where techniques like SHAPE-JuMP, utilizing probes such as this compound, become invaluable for drug development professionals.

  • Target Validation and Site Identification: By providing a high-resolution map of an RNA's tertiary structure, this compound can help identify structured pockets and motifs that are suitable for small molecule binding[4].

  • Structure-Based Drug Design: The structural information obtained from this compound crosslinking can be used to computationally model the RNA target and guide the in silico screening and rational design of small molecule binders.

  • Understanding Drug Mechanism of Action: For a small molecule that is known to bind to an RNA target, this compound can be used to probe how the drug affects the RNA's structure, providing insights into its mechanism of action.

Drug_Discovery_Workflow RNA_Target RNA Target of Interest TBIA_SHAPE_JuMP This compound SHAPE-JuMP Analysis RNA_Target->TBIA_SHAPE_JuMP 3D_Structure High-Resolution 3D Structure TBIA_SHAPE_JuMP->3D_Structure Mechanism_of_Action Mechanism of Action Studies TBIA_SHAPE_JuMP->Mechanism_of_Action Drug_Design Structure-Based Drug Design (Small Molecule Screening) 3D_Structure->Drug_Design Lead_Compound Lead Compound Drug_Design->Lead_Compound Lead_Compound->Mechanism_of_Action

Signaling Pathways and Future Perspectives

Currently, there is no direct evidence to suggest that this compound or its crosslinking action directly modulates specific cellular signaling pathways. Its primary role is that of a chemical probe to elucidate RNA structure. However, by providing insights into how RNA structure is regulated and how it, in turn, regulates gene expression, the data generated using this compound can indirectly contribute to our understanding of signaling pathways that are controlled at the post-transcriptional level[12].

The future of RNA structural probing with reagents like this compound lies in its application to more complex biological systems, including in-cell and in-tissue structure determination. As our ability to map RNA structures in their native context improves, so too will our capacity to design novel therapeutics that target RNA with high specificity and efficacy.

Conclusion

trans-bis-isatoic anhydride (this compound) is a powerful chemical tool for the study of RNA tertiary structure. Its mechanism of action, based on the crosslinking of spatially proximal 2'-hydroxyl groups, provides invaluable data for the high-resolution modeling of RNA architecture. For researchers and professionals in drug development, this compound and the associated SHAPE-JuMP technology offer a critical advantage in the burgeoning field of RNA-targeted therapeutics. By enabling a deeper understanding of how RNA folds and how these structures are influenced by endogenous modifications, this compound facilitates the identification of novel drug targets and the rational design of molecules to modulate their function. As the "undruggable" space of the human genome is increasingly explored through the lens of RNA, tools like this compound will be at the forefront of innovation in modern medicine.

References

Probing RNA Tertiary Structure with TBIA in SHAPE-JuMP Experiments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles and methodologies underlying the use of trans-bis-isatoic anhydride (B1165640) (TBIA) in Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Juxtaposed Merged Pairs (SHAPE-JuMP) experiments. This powerful technique enables the elucidation of through-space tertiary interactions in RNA molecules, offering critical insights into their structure and function.

Core Principle: Capturing RNA's 3D Architecture

The fundamental principle of this compound in SHAPE-JuMP experiments is to chemically cross-link nucleotides that are in close spatial proximity within the folded three-dimensional structure of an RNA molecule. This is achieved using this compound, a bifunctional electrophile that reacts with the 2'-hydroxyl groups of ribose sugars, which are accessible in conformationally flexible regions of the RNA backbone.

The SHAPE-JuMP methodology leverages this cross-linking to identify long-range interactions. An engineered reverse transcriptase enzyme is used to synthesize complementary DNA (cDNA) from the modified RNA template. A key innovation of this technique is the use of a reverse transcriptase that can "jump" over the this compound-induced cross-link. This "jump" results in a characteristic deletion in the synthesized cDNA strand. By sequencing the cDNA library and aligning the reads to the reference RNA sequence, these deletions can be precisely mapped. The locations of the start and end points of these deletions correspond to the pair of nucleotides that were cross-linked by this compound, thus revealing a through-space interaction.[1]

To distinguish true cross-linking events from other potential causes of reverse transcriptase drop-off or mutation, a control experiment is typically performed using isatoic anhydride (IA). IA is a monofunctional analog of this compound that can modify a single nucleotide but cannot form cross-links. By comparing the deletion profiles of this compound-treated and IA-treated RNA, researchers can identify deletions that are specifically induced by the cross-linking activity of this compound.[1]

Experimental Protocols

The following sections outline the key steps in a typical SHAPE-JuMP experiment using this compound.

RNA Preparation and Folding
  • In Vitro Transcription: The RNA of interest is first transcribed in vitro from a DNA template.

  • Purification: The transcribed RNA is purified to remove enzymes, unincorporated nucleotides, and other contaminants.

  • Folding: The purified RNA is folded into its native tertiary structure. This is a critical step, and the folding conditions (e.g., buffer composition, temperature, and the presence of divalent cations like Mg²⁺) must be optimized for the specific RNA molecule being studied.

This compound Modification
  • Reagent Preparation: A stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) is prepared immediately before use.

  • Modification Reaction: The folded RNA is incubated with this compound at a final concentration typically in the millimolar range (e.g., 40 mM). The reaction is usually carried out at 37°C for a defined period, which is determined by the half-life of the this compound reagent. For this compound, which exhibits two-site reactivity, a reaction time of 15 minutes corresponds to approximately five half-lives of the slower reacting moiety.[1]

  • Control Reaction: In parallel, a control reaction is performed using the monofunctional reagent isatoic anhydride (IA) under similar conditions. A no-reagent control (e.g., adding only DMSO) is also recommended.

  • Quenching and Purification: The modification reaction is quenched, and the modified RNA is purified to remove unreacted this compound. This is often achieved using spin columns.[1]

Reverse Transcription and Library Preparation
  • Primer Annealing: A reverse transcription primer specific to the RNA of interest is annealed to the modified RNA.

  • Reverse Transcription: The reverse transcription reaction is performed using an engineered reverse transcriptase (e.g., RT-C8) that possesses the ability to traverse the this compound-induced cross-links.[1] The reaction conditions, including the concentration of dNTPs and the choice of divalent cation (e.g., MnCl₂), are optimized for the specific reverse transcriptase used.

  • cDNA Purification: The resulting cDNA is purified to remove primers, dNTPs, and enzymes.

  • Library Preparation: The purified cDNA is then used to prepare a sequencing library. This typically involves adapter ligation and PCR amplification to add the necessary sequences for next-generation sequencing.

Sequencing and Data Analysis
  • Sequencing: The prepared library is sequenced using a high-throughput sequencing platform. A minimum read depth of 500,000 reads per sample is recommended for robust analysis.[1]

  • Data Processing: The raw sequencing reads are processed to trim low-quality bases and remove adapter sequences.

  • Alignment and Deletion Calling: The processed reads are aligned to the reference RNA sequence. Specialized bioinformatics pipelines, such as ShapeJumper, are used to identify deletions in the aligned reads.[2]

  • Normalization and Background Subtraction: The raw deletion frequencies are normalized to the sequencing depth. The deletion frequencies from the control (IA-treated) sample are then subtracted from the this compound-treated sample to identify cross-link-specific deletions.

  • Interaction Mapping: The identified deletions are mapped onto the secondary or tertiary structure of the RNA to visualize the through-space interactions.

Data Presentation

The quantitative data obtained from SHAPE-JuMP experiments can be summarized to provide insights into the RNA's structural features.

RNA TargetReagentAverage Deletion Length (nucleotides)Deletion Rate (deletions per read)Median Through-Space Distance (Å)
RNase PThis compound>50>0.01~23
RNase PIA<50<0.005N/A
Group II IntronThis compound>50>0.01~23
Group II IntronIA<50<0.005N/A

Note: The values presented in this table are approximate and synthesized from published data for illustrative purposes.[1] Actual values will vary depending on the specific RNA and experimental conditions.

Mandatory Visualization

SHAPE-JuMP Experimental Workflow

SHAPE_JuMP_Workflow cluster_rna_prep RNA Preparation & Folding cluster_modification Chemical Modification cluster_rt Reverse Transcription cluster_library_prep Library Preparation & Sequencing cluster_analysis Data Analysis rna_prep In Vitro Transcription & Purification rna_fold RNA Folding rna_prep->rna_fold tbia_mod This compound Treatment (Cross-linking) rna_fold->tbia_mod ia_mod IA Treatment (Control) rna_fold->ia_mod rt_this compound Reverse Transcription (RT-C8) tbia_mod->rt_this compound rt_ia Reverse Transcription (RT-C8) ia_mod->rt_ia lib_prep_this compound Library Preparation rt_this compound->lib_prep_this compound lib_prep_ia Library Preparation rt_ia->lib_prep_ia seq Next-Generation Sequencing lib_prep_this compound->seq lib_prep_ia->seq align Alignment & Deletion Calling seq->align normalize Normalization & Background Subtraction align->normalize mapping Interaction Mapping normalize->mapping

Caption: SHAPE-JuMP Experimental Workflow.

This compound Cross-linking and Deletion Formation

TBIA_Mechanism cluster_rna Folded RNA Structure cluster_this compound This compound Cross-linking cluster_rt Reverse Transcription rna Spatially Proximal Nucleotides This compound This compound rna->this compound Reaction crosslink This compound Cross-link This compound->crosslink Forms rt Engineered RT (RT-C8) crosslink->rt Template for cdna cDNA with Deletion rt->cdna Synthesizes

Caption: Principle of this compound cross-linking and deletion formation.

References

An In-depth Technical Guide to the Chemical Properties and Research Applications of Substituted Benzimidazoles, with a Focus on tert-butyl-1-isopropyl-1H-benzo[d]imidazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the specific compound tert-butyl-1-isopropyl-1H-benzo[d]imidazol-2-amine is not extensively available in the public domain. This guide provides a comprehensive overview based on the well-documented chemical properties and biological activities of the broader benzimidazole (B57391) class of compounds, to which it belongs. The experimental protocols and pathway diagrams are representative examples derived from research on structurally related molecules.

Core Chemical Properties of Benzimidazole Derivatives

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1] This heterocyclic aromatic compound, consisting of a fusion of benzene (B151609) and imidazole (B134444), serves as a privileged structure in drug discovery.[1] The physicochemical properties of benzimidazole derivatives can be significantly modulated by substitutions on the benzimidazole ring system.

For a compound like tert-butyl-1-isopropyl-1H-benzo[d]imidazol-2-amine, the tert-butyl and isopropyl groups are expected to increase its lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[1]

Table 1: Computed Physicochemical Properties of Structurally Related Benzimidazole Derivatives

Propertytert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate[2]5-(tert-butyl)-2-methyl-1H-benzo[d]imidazole[1]tert-butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate[3]
Molecular Formula C₁₃H₁₇N₃O₂C₁₂H₁₆N₂C₁₇H₂₃N₃O₂
Molecular Weight 247.29 g/mol Not specified301.4 g/mol
Hydrogen Bond Donor Count 2Not specified1
Hydrogen Bond Acceptor Count 3Not specified3
Rotatable Bond Count 3Not specified3
Exact Mass 247.132076794 DaNot specified301.17902698 Da
Topological Polar Surface Area 67 ŲNot specified58.2 Ų
LogP (Computed) Not specifiedNot specified2.9

Synthesis of Substituted Benzimidazoles

The synthesis of benzimidazole derivatives can be achieved through various established methods. A common approach involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative.[4] For N-substituted and 2-amino-substituted benzimidazoles, multi-step syntheses are often required.

General Synthetic Approach

A plausible synthetic route to obtain compounds related to tert-butyl-1-isopropyl-1H-benzo[d]imidazol-2-amine could involve the reaction of a suitably substituted o-phenylenediamine with a cyanogen (B1215507) halide, followed by alkylation to introduce the N-substituents.

Another common method for synthesizing substituted 1H-benzo[d]imidazol-2-amine derivatives involves a standard amidation reaction. For instance, the synthesis of tert-butyl 3-((1H-benzo[d]imidazol-2-yl) carbamoyl)piperidine-1-carboxylate is achieved by reacting 1H-benzo[d]imidazol-2-amine with 1-(tert-butoxycarbonyl) piperidine-3-carboxylic acid in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF (Dimethylformamide).[5]

Hypothetical Experimental Protocol for Synthesis

Objective: To synthesize a substituted 2-aminobenzimidazole (B67599) derivative.

Materials:

  • Substituted o-phenylenediamine

  • Appropriate carboxylic acid or aldehyde

  • Coupling agents (e.g., HATU, HBTU)[6]

  • Base (e.g., DIPEA, Triethylamine)[6][7]

  • Solvent (e.g., DMF, Ethanol)[5][7]

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Methodology:

  • Step 1: Formation of the Benzimidazole Core:

    • Dissolve the substituted o-phenylenediamine (1 equivalent) and the desired carboxylic acid (1.1 equivalents) in a suitable solvent (e.g., DMF).[6]

    • Add a coupling agent (e.g., HBTU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3 equivalents) to the reaction mixture.[6]

    • Stir the reaction at room temperature for 16-48 hours, monitoring the progress by thin-layer chromatography (TLC).[6]

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by flash chromatography.

  • Step 2: N-Alkylation (if required):

    • To a solution of the synthesized benzimidazole in a suitable solvent, add a base (e.g., sodium hydride) to deprotonate the imidazole nitrogen.

    • Add the desired alkyl halide (e.g., isopropyl iodide) and stir the reaction until completion (monitored by TLC).

    • Work up the reaction and purify the product by chromatography.

Workflow Diagram:

G General Synthesis Workflow for Substituted Benzimidazoles start Start Materials: o-phenylenediamine derivative Carboxylic acid derivative step1 Condensation Reaction (e.g., with HATU/DIPEA in DMF) start->step1 step2 Formation of Benzimidazole Core step1->step2 step3 Purification (e.g., Chromatography) step2->step3 step4 N-Alkylation (Optional) (e.g., with alkyl halide and base) step3->step4 end_product Final Substituted Benzimidazole Product step3->end_product If no N-alkylation step4->end_product

Caption: A generalized workflow for the synthesis of substituted benzimidazoles.

Biological Activities and Potential Mechanisms of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][5] The specific activity is highly dependent on the nature and position of the substituents on the benzimidazole scaffold.

Anticancer Activity

Many benzimidazole-containing compounds have demonstrated potent anticancer properties. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cell proliferation and survival.

  • Kinase Inhibition: Substituted benzimidazoles have been identified as inhibitors of various protein kinases, such as Casein Kinase 1 (CK1) isoforms δ and ε, which are implicated in cell cycle regulation and proliferation.[6]

  • Topoisomerase Inhibition: Certain benzimidazole derivatives can act as human topoisomerase I inhibitors, leading to DNA damage and apoptosis in cancer cells.[8]

Table 2: Reported Anticancer Activity of Benzimidazole Analogs

Compound ClassTarget Cell Line(s)Reported Activity (GI₅₀/IC₅₀)Reference
1H-Benzo[d]imidazole Derivatives60 human cancer cell linesGI₅₀ in the range of 0.16 to 3.6 μM[8]
2,5-Disubstituted Furan BenzimidazolesA549, HCC827, NCI-H358IC₅₀ values ranging from 1.10 to 16.69 μM[9]
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamidesCK1δ/εIC₅₀ = 0.040 and 0.042 μM for CK1δ[6]
Potential Signaling Pathway Inhibition

Given the known kinase inhibitory activity of many benzimidazoles, a plausible mechanism of action for a novel derivative would be the modulation of a critical cell signaling pathway. The diagram below illustrates a hypothetical signaling cascade that could be targeted.

G Hypothetical Signaling Pathway Targeted by a Benzimidazole Inhibitor GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec P1 Downstream Kinase 1 Rec->P1 P2 Downstream Kinase 2 (e.g., CK1δ) P1->P2 TF Transcription Factor P2->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Benzimidazole Inhibitor Inhibitor->P2

Caption: A potential signaling pathway inhibited by a benzimidazole derivative.

Conclusion

While specific data on tert-butyl-1-isopropyl-1H-benzo[d]imidazol-2-amine is limited, the broader family of benzimidazole derivatives represents a rich source of biologically active compounds with significant therapeutic potential. The chemical versatility of the benzimidazole scaffold allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Further research into novel derivatives, including the title compound, is warranted to explore their potential as therapeutic agents, particularly in the areas of oncology and infectious diseases. The experimental and conceptual frameworks provided in this guide offer a starting point for such investigations.

References

Probing the Architecture of Large RNAs: A Technical Guide to TBIA-based Preliminary Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of preliminary studies utilizing the chemical probe Tris-borate-iodoacetamide (TBIA) for the structural analysis of large RNA molecules. The core of this guide focuses on the SHAPE-JuMP (Selective 2'-Hydroxyl Acylation analyzed by Primer extension and Juxtaposed Merged Pairs) methodology, a powerful technique for identifying through-space nucleotide interactions in large RNAs. This document details the experimental protocols, data analysis workflows, and visualization of results to facilitate the application of this technique in research and drug development.

Introduction to this compound and SHAPE-JuMP

Understanding the three-dimensional structure of large RNA molecules, such as long non-coding RNAs (lncRNAs) and viral genomes, is crucial for elucidating their biological functions and for designing targeted therapeutics. This compound is a bifunctional chemical probe that plays a key role in the SHAPE-JuMP methodology to map the tertiary structure of RNA.[1][2]

This compound works by covalently crosslinking the 2'-hydroxyl groups of nucleotides that are in close spatial proximity within the folded RNA structure.[2] This crosslinking event is then detected using a specially engineered reverse transcriptase that, upon encountering the crosslink, "jumps" over the linked nucleotides. This "jump" results in a characteristic deletion in the resulting complementary DNA (cDNA) strand.[1][3][4] High-throughput sequencing of this cDNA library allows for the precise identification of these deletion sites, thereby revealing pairs of nucleotides that are close in 3D space.[1][3][4]

Experimental Protocol: SHAPE-JuMP with this compound

The following protocol outlines the key steps for performing a SHAPE-JuMP experiment on a large RNA of interest.

In Vitro Transcription and Purification of Large RNA

The production of high-quality, full-length large RNA is a critical first step.

Methodology:

  • Template Design: Design a DNA template for the target RNA that includes a T7 RNA polymerase promoter at the 5' end. For very large RNAs, it may be necessary to synthesize the template in multiple fragments that are subsequently ligated.

  • In Vitro Transcription: Perform a large-scale in vitro transcription reaction using T7 RNA polymerase. Optimized protocols with higher concentrations of Mg2+ and NTPs can improve the yield for long transcripts.[5][6]

  • Purification: Purify the transcribed RNA to remove the DNA template, abortive transcripts, and enzymes. For large RNAs (>300 nucleotides), methods like lithium chloride precipitation, size-exclusion chromatography (SEC), or HPLC-based purification are effective.[7][8][9]

  • Quality Control: Assess the integrity and purity of the RNA using denaturing gel electrophoresis.

This compound Crosslinking

Methodology:

  • RNA Folding: Resuspend the purified large RNA in a buffer that promotes its native folding. This typically involves a heating and slow cooling step in the presence of relevant ions (e.g., MgCl2).

  • This compound Treatment: Add this compound to the folded RNA solution to a final concentration that is optimized for the specific RNA target. The reaction is typically carried out at room temperature for a defined period.

  • Control Reaction: In parallel, perform a control reaction with a monofunctional reagent like isatoic anhydride (B1165640) (IA) to account for background deletions not caused by crosslinking.

  • Quenching and Purification: Stop the crosslinking reaction and purify the RNA to remove unreacted this compound.

Reverse Transcription and Library Preparation

Methodology:

  • Primer Annealing: Anneal a reverse transcription primer to the 3' end of the this compound-treated and control RNA.

  • Reverse Transcription with Engineered Polymerase: Perform reverse transcription using an engineered reverse transcriptase capable of "jumping" over the crosslinked sites.[1]

  • Library Preparation: Prepare the resulting cDNA for high-throughput sequencing. This involves adapter ligation and PCR amplification.

Data Analysis Workflow

The analysis of SHAPE-JuMP sequencing data requires a specialized bioinformatics pipeline to accurately identify the deletions corresponding to crosslinked nucleotides. The "ShapeJumper" pipeline is a dedicated tool for this purpose.[3]

Table 1: Key Steps in SHAPE-JuMP Data Analysis

StepDescription
1. Pre-processing Trim adapter sequences and filter for high-quality reads.
2. Alignment Align sequencing reads to the reference RNA sequence using an aligner optimized to handle the high mutation and deletion rates of the engineered reverse transcriptase.[3]
3. Deletion Identification Identify the start and end positions of deletions in the aligned reads.
4. Background Subtraction Compare the deletion profiles of the this compound-treated sample with the control (IA-treated) sample to identify deletions that are significantly enriched in the presence of the crosslinker.
5. Crosslink Calling Assign the identified deletions to specific pairs of crosslinked nucleotides.[3]
6. 3D Structure Modeling Use the identified crosslink pairs as distance restraints to guide the computational modeling of the RNA's three-dimensional structure.[1][10][11][12]

Quantitative Data Presentation

The output of a SHAPE-JuMP experiment is a set of nucleotide pairs that are in close proximity in the folded RNA. This data can be presented in a tabular format for clear interpretation and comparison.

Table 2: Example of SHAPE-JuMP Quantitative Data for a Hypothetical Large RNA

Crosslink IDNucleotide 1Nucleotide 2Deletion Frequency (this compound)Deletion Frequency (Control)Fold ChangeInferred Distance (Å)
XL-11503500.0520.00152.0~20
XL-22104250.0310.00215.5~25
XL-3556000.0150.00115.0~23
.....................

Note: The deletion frequencies and inferred distances are illustrative and will vary depending on the specific RNA and experimental conditions. The median through-space distances measured by SHAPE-JuMP are approximately 23 Å.[13]

Visualization of Workflows and Logical Relationships

Visualizing the experimental and analytical workflows, as well as the resulting structural information, is essential for understanding the SHAPE-JuMP methodology.

SHAPE_JuMP_Experimental_Workflow cluster_rna_prep RNA Preparation cluster_crosslinking Crosslinking cluster_sequencing Sequencing In Vitro Transcription In Vitro Transcription RNA Purification RNA Purification In Vitro Transcription->RNA Purification RNA Folding RNA Folding RNA Purification->RNA Folding This compound Treatment This compound Treatment RNA Folding->this compound Treatment RNA Purification RNA Purification This compound Treatment->RNA Purification Quench Reverse Transcription Reverse Transcription RNA Purification ->Reverse Transcription Library Preparation Library Preparation Reverse Transcription->Library Preparation High-Throughput Sequencing High-Throughput Sequencing Library Preparation->High-Throughput Sequencing

Caption: SHAPE-JuMP Experimental Workflow.

SHAPE_JuMP_Data_Analysis_Workflow Raw Sequencing Reads Raw Sequencing Reads Pre-processing Pre-processing Raw Sequencing Reads->Pre-processing Alignment to Reference Alignment to Reference Pre-processing->Alignment to Reference Deletion Identification Deletion Identification Alignment to Reference->Deletion Identification Background Subtraction Background Subtraction Deletion Identification->Background Subtraction Crosslink Calling Crosslink Calling Background Subtraction->Crosslink Calling 3D Structure Modeling 3D Structure Modeling Crosslink Calling->3D Structure Modeling Structural Interpretation Structural Interpretation 3D Structure Modeling->Structural Interpretation RNA_Folding_Pathway A Domain A B Domain B A->B XL-1 (150-350) D Domain D A->D XL-3 (55-600) C Domain C B->C XL-2 (210-425)

References

Exploring RNA-RNA Interactions with TBIA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of trans-bis-isatoic anhydride (B1165640) (TBIA) as a chemical probe for investigating higher-order RNA-RNA interactions. It is designed for researchers in molecular biology, structural biology, and drug development who are interested in elucidating the complex three-dimensional structures of RNA molecules. This document details the underlying chemical principles, experimental protocols, and data analysis workflows for employing this compound in conjunction with the SHAPE-JuMP methodology.

Introduction to this compound for RNA Structure Probing

Understanding the intricate three-dimensional architecture of RNA is crucial for deciphering its function in cellular processes and for the rational design of RNA-targeted therapeutics. While much is known about RNA secondary structure, the mapping of tertiary and higher-order interactions remains a significant challenge. trans-bis-isatoic anhydride (this compound) is a bifunctional chemical probe developed to capture these long-range interactions by covalently crosslinking nucleotides that are distant in the primary sequence but in close spatial proximity within the folded RNA structure[1].

This compound is a type of SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) reagent, but with a key difference: it possesses two reactive isatoic anhydride moieties. This bifunctional nature allows this compound to react with the 2'-hydroxyl groups of two different nucleotides, forming a covalent crosslink between them[1]. These crosslinks serve as markers for regions of the RNA that are interacting in three-dimensional space, providing valuable constraints for structural modeling.

The primary application of this compound is within the SHAPE-JuMP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Juxtaposed Merged Pairs) methodology. This technique uses an engineered reverse transcriptase that can "jump" across the this compound-induced crosslink, recording the event as a specific deletion in the resulting complementary DNA (cDNA). High-throughput sequencing of this cDNA library allows for the precise identification of the crosslinked nucleotides[1].

The Chemistry of this compound-RNA Interaction

This compound functions by acylating the 2'-hydroxyl group of ribonucleotides, a site that is generally flexible and accessible in non-base-paired regions of an RNA molecule. The reaction mechanism involves two successive acylation events, as depicted below.

TBIA_Reaction cluster_reaction1 Step 1: First Acylation cluster_reaction2 Step 2: Second Acylation (Crosslinking) cluster_hydrolysis Alternative Fate RNA1 RNA Nucleotide 1 (2'-OH) Intermediate Mono-adduct Intermediate RNA1->Intermediate Reaction with first anhydride RNA2 RNA Nucleotide 2 (2'-OH) (in close proximity) Crosslink Covalent Crosslink RNA2->Crosslink This compound This compound (trans-bis-isatoic anhydride) This compound->Intermediate Intermediate->Crosslink Reaction with second anhydride Monoadduct Stable Mono-adduct Intermediate->Monoadduct Hydrolysis

This compound Reaction Mechanism with RNA.

The initial reaction of one of this compound's isatoic anhydride moieties with a nucleotide's 2'-OH group forms a mono-adduct. The second anhydride group can then react with a spatially proximal nucleotide to form a stable crosslink. Alternatively, if no other nucleotide is suitably positioned, the second anhydride can hydrolyze, resulting in a stable, non-crosslinked mono-adduct[1].

Experimental Protocol: The SHAPE-JuMP Workflow

The SHAPE-JuMP technique provides a robust workflow for identifying this compound-induced crosslinks. The key steps, from RNA preparation to data analysis, are outlined below.

SHAPE_JuMP_Workflow rna_prep 1. RNA Folding In vitro transcribed RNA is folded into its native conformation. tbia_treatment 2. This compound Treatment Folded RNA is treated with this compound to induce intramolecular crosslinks. rna_prep->tbia_treatment rt 3. Reverse Transcription An engineered 'jumping' reverse transcriptase (RT-C8) is used. tbia_treatment->rt jump 4. Crosslink Traversal The RT 'jumps' across the this compound crosslink, creating a deletion in the cDNA. rt->jump sequencing 5. High-Throughput Sequencing The resulting cDNA library is sequenced. jump->sequencing analysis 6. Data Analysis Sequencing reads are aligned to the reference sequence to identify deletions, revealing crosslinked nucleotides. sequencing->analysis

Overview of the SHAPE-JuMP Experimental Workflow.
RNA Preparation and Folding

  • RNA Transcription: The RNA of interest is produced by in vitro transcription from a DNA template.

  • Purification: The transcript is purified using denaturing polyacrylamide gel electrophoresis (PAGE) to ensure homogeneity.

  • Folding: The purified RNA is folded into its functional conformation. A typical folding buffer may contain HEPES, MgCl₂, and KCl at appropriate concentrations. The RNA is heated to denature any misfolded structures and then slowly cooled to room temperature to allow for proper folding.

This compound Crosslinking Reaction
  • Reagent Preparation: Prepare a fresh stock solution of this compound in a dry, water-miscible solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Reaction Setup: The folded RNA is treated with this compound. The final concentration of this compound and the reaction time are critical parameters that may need optimization for different RNAs. A typical reaction might involve treating the RNA with this compound for a defined period at a specific temperature (e.g., 37°C).

  • Quenching: The reaction is quenched to stop further crosslinking.

  • RNA Purification: The crosslinked RNA is purified to remove unreacted this compound and other reaction components.

Reverse Transcription with Engineered Polymerase
  • Primer Annealing: A fluorescently labeled or sequencing-adapter-containing primer is annealed to the 3' end of the modified RNA.

  • Reverse Transcription: The key to SHAPE-JuMP is the use of an engineered reverse transcriptase, RT-C8, which has been optimized to be permissive towards alternative nucleic acid backbones[1]. This enzyme can traverse the this compound crosslink, effectively "jumping" from one side of the crosslink to the other. This traversal event results in a deletion in the synthesized cDNA strand corresponding to the region between the crosslinked nucleotides[1].

  • cDNA Purification: The resulting cDNA is purified.

Library Preparation and Sequencing
  • Library Construction: The purified cDNA is prepared for high-throughput sequencing using standard library preparation kits. This typically involves ligation of sequencing adapters.

  • Sequencing: The library is sequenced on a suitable platform to generate a large number of reads.

Data Analysis and Interpretation

The primary goal of the data analysis is to identify the deletion events in the sequencing reads, which correspond to the this compound crosslinks.

  • Read Alignment: Sequencing reads are aligned to the reference sequence of the RNA.

  • Deletion Identification: Custom scripts or bioinformatics tools are used to identify reads that contain deletions not present in control samples (e.g., RNA treated with a mono-functional reagent or no reagent).

  • Crosslink Mapping: The start and end points of the deletions are mapped back to the RNA sequence, identifying the pair of nucleotides that were crosslinked by this compound.

  • Structural Modeling: The identified long-range interactions are used as constraints to guide computational modeling of the RNA's three-dimensional structure.

Quantitative Data Summary

The efficiency of this compound-induced crosslinking can be assessed by denaturing gel electrophoresis. Crosslinked RNA species will exhibit lower mobility compared to their uncrosslinked counterparts.

RNA MoleculeCrosslinking Efficiency (%)ObservationReference
Bacillus stearothermophilus RNase P catalytic domain5 - 10Concentration-independent, indicating intramolecular crosslinks.[1]
Varkud satellite (VS) ribozyme (A756G mutant)5 - 10Efficient crosslinking observed as a lower mobility band on a denaturing gel.[1]

Table 1: Reported this compound Crosslinking Efficiency for Model RNAs.

Conclusion

This compound, when coupled with the SHAPE-JuMP methodology, offers a powerful approach for the direct mapping of higher-order RNA-RNA interactions. By providing experimental data on through-space nucleotide proximities, this technique can significantly enhance the accuracy of RNA structural modeling. For researchers in drug development, a detailed understanding of RNA tertiary structure is invaluable for identifying and validating novel drug targets and for designing structure-based therapies. The protocols and workflows described in this guide provide a solid foundation for the successful application of this compound in exploring the complex world of RNA architecture.

References

TBIA: A Bifunctional SHAPE Chemical Cross-Linking Reagent for Probing RNA Tertiary Structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the intricate three-dimensional structures of RNA molecules is paramount to deciphering their diverse biological functions, from catalytic activity to gene regulation. Selective 2'-hydroxyl acylation analyzed by primer extension (SHAPE) has emerged as a powerful technique for probing RNA structure at single-nucleotide resolution. Bifunctional SHAPE reagents further extend this capability by enabling the identification of spatially proximal nucleotides, thereby providing crucial insights into RNA tertiary structure. This guide focuses on trans-bis-isatoic anhydride (B1165640) (TBIA), a bifunctional SHAPE chemical cross-linking reagent, and its application in the SHAPE-JuMP (juxtaposed merged pairs) technique to explore higher-order RNA interactions.

This compound possesses two reactive isatoic anhydride moieties, each capable of acylating the 2'-hydroxyl group of a nucleotide.[1][2] This dual reactivity allows this compound to form a covalent crosslink between two nucleotides that are in close proximity within the folded RNA structure, regardless of their separation in the primary sequence.[1][2] The resulting crosslinks can be identified through a specialized reverse transcription and sequencing analysis, revealing long-range and tertiary interactions that define the global architecture of large RNA molecules.[2]

Core Concepts and Mechanism of Action

The fundamental principle behind this compound-based RNA structure probing lies in its ability to "bridge" nearby nucleotides. When a folded RNA is treated with this compound, one of its anhydride groups can react with the 2'-OH of a flexible nucleotide, forming a mono-adduct. The second anhydride group can then react with the 2'-OH of a spatially adjacent nucleotide, creating a stable crosslink.[2] This process is distinct from the action of monofunctional SHAPE reagents like isatoic anhydride (IA) or N-methylisatoic anhydride (NMIA), which can only form mono-adducts.[2][3]

The identification of these crosslinks is achieved through a modified SHAPE-MaP (mutational profiling) protocol termed SHAPE-JuMP.[2] In this method, an engineered reverse transcriptase "jumps" over the this compound-crosslinked nucleotides during cDNA synthesis, resulting in a characteristic deletion in the sequencing data that precisely maps the sites of the linked nucleotides.[2] By comparing the deletion patterns from this compound-treated RNA to those from control experiments (e.g., untreated or IA-treated RNA), true crosslinking events can be distinguished from background reverse transcriptase errors or mono-adduct formation.[2]

Physicochemical and Reactivity Data

A summary of the key properties and quantitative data for this compound is presented in the tables below, compiled from available research.[1][2][4]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Name 1,6-Dihydrobenzo[1,2-d:4,5-d']bis([1][2]oxazine)-2,4,7,9-tetraone[1]
Alternative Name trans-bis-isatoic anhydride[1][4]
Molecular Formula C₁₀H₄N₂O₆[4]
Molecular Weight 248.15 g/mol [4]
Purity ≥95%[1][4]
Solubility Soluble to 20 mM in DMSO[4]
Storage Store at -20°C[4]
Table 2: Reactivity and Experimental Parameters
ParameterValueNotesReference
Crosslinking Efficiency 5-10%Indicates intramolecular crosslinking.[2]
Hydrolysis Half-life (t₁/₂) 30 seconds (fast) and 180 seconds (slow)Reflects the two-site reactivity of this compound.[2]
Recommended Reaction Time 15 minutesCorresponds to 5 half-lives of the slower reacting moiety.[2]
Recommended this compound Concentration 40 mM (final concentration in reaction)For treatment of 5 pmol of RNA.[2]

Experimental Protocols

The following sections provide a detailed methodology for utilizing this compound in SHAPE-JuMP experiments, based on established protocols.[2]

RNA Folding
  • Transcription and Purification: Synthesize the RNA of interest via in vitro transcription and purify using standard methods.

  • Folding: Resuspend 5 pmol of RNA in a suitable folding buffer (e.g., containing HEPES, MgCl₂, and KCl at appropriate concentrations to support native tertiary structure).

  • Incubation: Heat the RNA mixture to denature and then cool to the desired folding temperature (e.g., 37°C) to allow for proper refolding.

This compound Crosslinking
  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO. Also prepare a control solution of isatoic anhydride (IA) in DMSO.

  • Reaction Setup: To the folded RNA solution, add the this compound stock solution to a final concentration of 40 mM. For control experiments, add an equivalent volume of IA solution or neat DMSO. A typical reaction involves a 10:1 volume ratio of RNA solution to reagent solution.

  • Incubation: Incubate the reaction mixture at 37°C for 15 minutes for this compound. For IA and no-reagent controls, a 30-minute incubation is recommended.[2]

  • Quenching and Purification: Stop the reaction and remove excess reagent by desalting using a G-50 spin column.

Reverse Transcription and Library Preparation
  • Primer Annealing: Add a primer specific to the 3' end of the RNA of interest, heat to 95°C for 1 minute, and then place on ice.

  • Reverse Transcription: Perform reverse transcription using an engineered reverse transcriptase, such as RT-C8, which has been shown to be effective at "jumping" across crosslinked nucleotides.[2] The conditions should be optimized to promote read-through and the introduction of deletions at crosslink sites.

  • Sequencing Library Preparation: Prepare the resulting cDNA for massively parallel sequencing using standard library preparation kits and protocols.

Data Analysis
  • Sequence Alignment: Align the sequencing reads to the reference RNA sequence using a specialized alignment algorithm that can accurately map the complex deletion and mutation patterns generated by the SHAPE-JuMP method.[2]

  • Deletion Quantification: Quantify the frequency of deletions for each nucleotide position in the this compound-treated, IA-treated, and no-reagent control samples.

  • Crosslink Identification: Identify true crosslinking events by identifying deletion signals that are significantly enriched in the this compound-treated sample compared to the controls. The per-read deletion rates for this compound-treated RNAs are typically 2- to 5-fold higher than for IA-treated samples.[2]

Visualizations

This compound Reaction with RNA

TBIA_Reaction cluster_reactants Reactants cluster_products Products This compound This compound (trans-bis-isatoic anhydride) RNA_crosslinked Crosslinked RNA (Deletion signature in SHAPE-JuMP) This compound->RNA_crosslinked Reacts with proximal 2'-OH RNA_monoadduct Mono-adducted RNA This compound->RNA_monoadduct One moiety reacts, second is hydrolyzed Hydrolyzed_this compound Hydrolyzed this compound This compound->Hydrolyzed_this compound Hydrolysis RNA_unmodified Folded RNA (with proximal 2'-OH groups) RNA_unmodified->RNA_crosslinked RNA_unmodified->RNA_monoadduct

Caption: Reaction of this compound with RNA yielding crosslinks and mono-adducts.

SHAPE-JuMP Experimental Workflow

SHAPE_JuMP_Workflow cluster_sample_prep Sample Preparation cluster_sequencing Analysis Folded_RNA 1. Folded RNA TBIA_Treatment 2. This compound Treatment (Crosslinking) Folded_RNA->TBIA_Treatment Purification 3. Purification TBIA_Treatment->Purification Reverse_Transcription 4. Reverse Transcription (with RT-C8) Purification->Reverse_Transcription Sequencing 5. Sequencing Reverse_Transcription->Sequencing Data_Analysis 6. Data Analysis (Deletion Mapping) Sequencing->Data_Analysis

Caption: High-level overview of the SHAPE-JuMP experimental workflow.

Applications and Future Directions

The use of this compound in SHAPE-JuMP experiments provides a powerful tool for elucidating the tertiary structure of large and complex RNA molecules in solution.[2] This approach is particularly valuable for studying:

  • Multi-helix junctions: Characterizing the spatial arrangement of helical elements.

  • Loop-to-helix interactions: Identifying long-range contacts that stabilize RNA folds.

  • Global RNA architecture: Providing through-space restraints to guide and validate computational models of RNA 3D structure.

As our understanding of the vast roles of RNA in cellular processes continues to grow, techniques like SHAPE-JuMP with bifunctional reagents such as this compound will be instrumental in unraveling the complex interplay between RNA structure and function. Future developments may focus on improving the efficiency of crosslinking, designing novel bifunctional probes with different spacer lengths and chemical properties, and refining the analytical software for more robust identification of crosslinked nucleotides. These advancements will undoubtedly accelerate the discovery of new RNA-based therapeutic targets and the development of novel RNA-targeted drugs.

References

Methodological & Application

Application Notes and Protocols for SHAPE-JuMP Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Probing RNA Higher-Order Structure using TBIA with SHAPE-JuMP Analysis

Audience: Researchers, scientists, and drug development professionals involved in RNA biology, structural biology, and drug discovery.

Introduction

Understanding the three-dimensional structure of RNA is crucial for elucidating its function and for the development of RNA-targeted therapeutics. While secondary structures, the pattern of base-pairing, are readily determined, mapping the complex tertiary interactions that define an RNA's global architecture in solution remains a significant challenge. SHAPE-JuMP (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Juxtaposed Merged Pairs) is a powerful technique for identifying nucleotides that are in close proximity in three-dimensional space, providing critical restraints for modeling RNA tertiary structure.[1][2]

This method utilizes a bifunctional chemical probe, trans-bis(isatoic anhydride) (this compound), to crosslink the 2'-hydroxyl groups of nucleotides that are spatially near each other.[1][3][4] An engineered reverse transcriptase then "jumps" over this crosslink during cDNA synthesis, creating a characteristic deletion that precisely marks the site of the interaction.[1][2][3] These deletions are subsequently identified and quantified through high-throughput sequencing.

Clarification of "this compound": In the context of SHAPE-JuMP, this compound refers to the trans-bis(isatoic anhydride) crosslinking reagent used for probing RNA structure. This should not be confused with protocols involving Thiol-biotinylation and pull-down of iodoacetamide-accessible peptides, which is a proteomics technique. The protocol described herein focuses exclusively on the application of this compound in RNA structural analysis.

Principle of the Method

The SHAPE-JuMP workflow is based on a few key principles:

  • Bifunctional Crosslinking: this compound, a SHAPE reagent, reacts with the 2'-hydroxyl groups of flexible nucleotides.[3] Its two reactive anhydride (B1165640) moieties can covalently link two nucleotides that are in close spatial proximity.

  • Reverse Transcription with a "Jumping" Polymerase: A specially engineered reverse transcriptase (RT), RT-C8, is used to synthesize cDNA from the crosslinked RNA template. When the RT encounters a this compound crosslink, it "jumps" over the linked nucleotides, resulting in a deletion in the cDNA product that corresponds to the crosslinked region.[1][4]

  • Sequencing and Data Analysis: The resulting cDNA library is sequenced, and the reads are aligned to the reference RNA sequence. The presence and frequency of deletions are analyzed to identify the pairs of nucleotides that were crosslinked.[1][5]

  • Control Experiment: A parallel experiment is conducted using a monofunctional reagent, isatoic anhydride (IA), which can only form mono-adducts. This control allows for the differentiation of true crosslink-induced deletions from background deletions caused by the reverse transcriptase itself.[3][5]

Data Presentation

The quantitative data obtained from a SHAPE-JuMP experiment provides insights into the spatial organization of an RNA molecule. The key outputs are the identification of crosslinked nucleotide pairs and their corresponding deletion rates. This information can be used to calculate through-space distances, which serve as restraints for 3D structure modeling.

Table 1: Representative Quantitative Data from SHAPE-JuMP Analysis of RNase P Catalytic Domain RNA

ParameterValueReference
RNA AnalyzedRNase P catalytic domain[1][4]
Length of RNA268 nucleotides[1][4]
This compound-induced Deletion Rate vs. Control2–5 fold higher[4]
Mean Through-Space Distance (Top 3% Deletions)21–26 Å[1]
Median Through-Space Distance~23 Å[1][4]
Minimum Sequencing Read Depth>500,000[1]

Experimental Protocols

This section provides a detailed methodology for performing a SHAPE-JuMP experiment.

RNA Preparation and Folding
  • In vitro Transcription: Synthesize the RNA of interest using standard in vitro transcription protocols.

  • RNA Purification: Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or an equivalent method to ensure homogeneity.

  • RNA Folding:

    • Resuspend the purified RNA in a suitable folding buffer (e.g., 50 mM HEPES, pH 8.0).

    • Heat the RNA solution to 95°C for 1 minute to denature any misfolded structures, then place on ice for 2 minutes.

    • Add MgCl₂ to a final concentration that promotes the native tertiary structure (e.g., 10 mM).

    • Incubate at 37°C for 15 minutes to allow the RNA to fold into its native conformation.

This compound Crosslinking and Control Reaction
  • Prepare Reagent Stocks: Prepare a 40 mM stock solution of this compound and isatoic anhydride (IA) in anhydrous DMSO.

  • Crosslinking Reaction:

    • To 5 pmol of folded RNA in folding buffer, add 40 mM this compound solution at a 10:1 (v/v) ratio (RNA solution:this compound solution).

    • Incubate the reaction at 37°C for 15 minutes.[1] This corresponds to approximately 5 half-lives of the slower reacting moiety of this compound.[3]

  • Control Reaction:

    • In a separate reaction, add 40 mM IA solution to 5 pmol of folded RNA at a 10:1 (v/v) ratio.

    • Incubate at 37°C for 30 minutes.[1]

  • No-Reagent Control: Prepare a third sample with only DMSO added to the folded RNA and incubate for 30 minutes at 37°C.

  • Quenching and Desalting: Stop the reactions and remove excess reagent by desalting the samples using G-50 spin columns.[1]

Reverse Transcription
  • Primer Annealing:

    • To the desalted RNA, add a primer specific to the 3' end of the RNA of interest (10 pmol).

    • Incubate at 65°C for 5 minutes, then cool to 4°C for 2 minutes.[1]

  • Reverse Transcription Reaction:

    • Prepare a reverse transcription master mix with the following final concentrations: 20 mM Tris-HCl (pH 8.8), 10 mM (NH₄)₂SO₄, 10 mM KCl, 2 mM MgCl₂, 0.1% (v/v) Triton X-100, 200 μM dNTPs, and 0.04 mg/mL of the engineered reverse transcriptase RT-C8.[4]

    • Add the master mix to the RNA-primer solution.

    • Incubate at 65°C for 4 hours to allow for reverse transcription and "jumping" over crosslinked sites.[4]

  • cDNA Cleanup: Desalt the resulting cDNA samples using G-50 spin columns.

Library Preparation and Sequencing
  • PCR Amplification and Barcoding:

    • Amplify the cDNA product using a high-fidelity DNA polymerase in a two-step PCR approach.

    • Step 1 (25 cycles): Use forward and reverse primers containing Illumina sequencing adapters to amplify the cDNA. Purify the PCR product to remove excess primers.

    • Step 2 (10 cycles): Use primers complementary to the Illumina adapters that also contain TruSeq barcodes to barcode each sample. This allows for multiplexing during sequencing.[4]

  • Library Purification: Purify the final PCR products to remove short fragments.

  • Sequencing: Sequence the prepared libraries on an Illumina sequencing platform (e.g., MiSeq) to a minimum read depth of 500,000 reads per sample.[1]

Mandatory Visualizations

SHAPE-JuMP Experimental Workflow

SHAPE_JuMP_Workflow cluster_rna_prep 1. RNA Preparation cluster_crosslinking 2. Crosslinking cluster_rt 3. Reverse Transcription cluster_sequencing 4. Sequencing cluster_analysis 5. Data Analysis rna_transcription In Vitro Transcription rna_folding RNA Folding rna_transcription->rna_folding tbia_treatment This compound Treatment (Crosslinking) rna_folding->tbia_treatment ia_control IA Treatment (Mono-adduct Control) rna_folding->ia_control rt_this compound RT with 'Jumping' Polymerase (RT-C8) tbia_treatment->rt_this compound rt_ia RT with 'Jumping' Polymerase (RT-C8) ia_control->rt_ia lib_prep Library Preparation & Barcoding rt_this compound->lib_prep rt_ia->lib_prep sequencing High-Throughput Sequencing lib_prep->sequencing data_analysis ShapeJumper Analysis: Alignment, Deletion Calling, Normalization sequencing->data_analysis

Caption: Overall experimental workflow for SHAPE-JuMP analysis.

SHAPE-JuMP Data Analysis Logic

SHAPE_JuMP_Analysis raw_reads Raw Sequencing Reads (FASTQ) quality_filter Quality Filtering & Merging Paired Reads raw_reads->quality_filter align_reads Align Reads to Reference Sequence quality_filter->align_reads identify_deletions Identify Candidate Deletion Sites align_reads->identify_deletions normalize_rates Normalize Deletion Rates by Read Depth identify_deletions->normalize_rates subtract_background Subtract Mono-adduct (IA) Background Rates normalize_rates->subtract_background final_interactions High-Confidence Through-Space Interactions subtract_background->final_interactions

Caption: Bioinformatic pipeline for SHAPE-JuMP data analysis.

Signaling Pathways and Logical Relationships

The core of SHAPE-JuMP is not a signaling pathway in the biological sense, but rather a logical pathway for detecting structural proximity. The following diagram illustrates the principle of how a this compound crosslink leads to a detectable deletion.

Principle of Deletion Formation in SHAPE-JuMP

Deletion_Principle cluster_rna RNA Structure cluster_crosslink Crosslinking cluster_rt Reverse Transcription cluster_cdna Resulting cDNA RNA Folded RNA with proximal nucleotides Crosslinked_RNA This compound crosslinks proximal 2'-OH groups RNA->Crosslinked_RNA + this compound RT_Jump RT-C8 'jumps' over the crosslink Crosslinked_RNA->RT_Jump + RT-C8 cDNA_Deletion cDNA contains a deletion corresponding to the crosslinked region RT_Jump->cDNA_Deletion

Caption: Logical flow from RNA crosslinking to cDNA deletion.

References

Application Notes and Protocols for TBIA in RNA Structure Probing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing trans-bis(isatoic anhydride) (TBIA) for RNA structure probing. This compound is a bifunctional chemical reagent that covalently crosslinks spatially proximal nucleotides, offering valuable insights into the tertiary structure of RNA molecules. This methodology, particularly when coupled with the SHAPE-JuMP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Juxtaposed Merged Pairs) technique, allows for the high-throughput identification of long-range RNA interactions.

Introduction to this compound in RNA Structure Probing

This compound serves as a powerful tool for elucidating the three-dimensional architecture of RNA. Unlike traditional chemical probes that primarily identify single-stranded or flexible regions, this compound's bifunctional nature allows it to form covalent crosslinks between the 2'-hydroxyl groups of two nucleotides that are in close proximity in the folded RNA structure.[1][2] This provides direct evidence of through-space interactions, which are crucial for understanding complex RNA folds and functions.

The resulting crosslinks can be identified through two primary methods: analysis of RNA mobility shifts on denaturing polyacrylamide gels and, more powerfully, through the SHAPE-JuMP methodology. SHAPE-JuMP employs an engineered reverse transcriptase that "jumps" over the this compound crosslink, resulting in a deletion in the cDNA product that can be detected by high-throughput sequencing.[1][2]

Key Advantages of this compound Probing:

  • Direct Detection of Tertiary Interactions: this compound provides direct evidence of nucleotides that are close in 3D space, revealing long-range interactions and complex folding patterns.

  • Compatibility with High-Throughput Sequencing: The SHAPE-JuMP readout enables transcriptome-wide analysis of RNA tertiary structures.

  • Complements Secondary Structure Probing: this compound-derived data provides a crucial layer of information that complements data from traditional secondary structure probing methods like SHAPE-MaP.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with this compound-mediated RNA crosslinking.

Table 1: this compound Hydrolysis and Crosslinking Efficiency

ParameterValueReference
This compound Hydrolysis Half-life (t₁/₂) at 37°C
Fast phase30 seconds[1]
Slow phase180 seconds[1]
Typical this compound Concentration for Probing 4 mM (final)[1]
Typical Incubation Time for Crosslinking 15 minutes[1]
Observed Intramolecular Crosslinking Efficiency 5-10%[1]

Table 2: Comparison of this compound with Other RNA Crosslinking Reagents

ReagentMechanismTargetReadoutAdvantagesLimitations
This compound Chemical crosslinking of 2'-OH groupsSpatially proximal nucleotidesSHAPE-JuMP (deletion)High-throughput, provides tertiary structure informationRequires engineered reverse transcriptase for readout
Psoralen Photochemical [2+2] cycloadditionPyrimidines in duplex regionsLigation-based sequencingCan be used in vivo, reversible crosslinksSequence and structure bias, can cause RNA damage
UV Light (254 nm) Direct photochemical crosslinkingVarious bases, primarily pyrimidinesVarious, including ligation-based methodsNo exogenous reagent neededLow efficiency, can cause RNA damage and strand breaks

Experimental Protocols

The following protocols provide a detailed methodology for performing this compound-based RNA structure probing experiments, from RNA preparation to data analysis.

Protocol 1: In Vitro RNA Transcription and Folding

This protocol describes the preparation of RNA transcripts for structural analysis.

Materials:

  • Linearized plasmid DNA template or PCR product with a T7 promoter

  • T7 RNA Polymerase

  • Ribonucleoside triphosphates (NTPs)

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 10 mM DTT, 2 mM spermidine)

  • DNase I (RNase-free)

  • RNA purification kit or phenol:chloroform extraction reagents

  • Denaturing polyacrylamide gel electrophoresis (PAGE) supplies

  • RNA folding buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl₂)

Procedure:

  • In Vitro Transcription:

    • Set up a 20 µL transcription reaction containing 1-2 µg of DNA template, 2 µL of 10X transcription buffer, 2 µL of each 10 mM NTP, and 2 µL of T7 RNA polymerase.

    • Incubate at 37°C for 2-4 hours.

    • Add 1 µL of DNase I and incubate for an additional 15 minutes at 37°C to digest the DNA template.

  • RNA Purification:

    • Purify the RNA transcript using a commercial RNA purification kit or by phenol:chloroform extraction followed by ethanol (B145695) precipitation.

    • Resuspend the purified RNA in RNase-free water.

  • RNA Quality Control:

    • Assess the integrity and purity of the RNA by running an aliquot on a denaturing polyacrylamide gel. A single, sharp band of the expected size should be observed.

    • Quantify the RNA concentration using a spectrophotometer or a fluorometric assay.

  • RNA Folding:

    • Dilute the RNA to the desired final concentration (e.g., 1 µM) in the folding buffer.

    • Heat the RNA solution at 95°C for 2 minutes to denature any misfolded structures.

    • Slowly cool the RNA to room temperature over 20-30 minutes to allow for proper refolding. For some RNAs, a specific magnesium concentration and incubation at a specific temperature (e.g., 37°C) may be required for optimal folding.

Protocol 2: this compound Modification of RNA

This protocol details the crosslinking reaction using this compound.

Materials:

  • Folded RNA from Protocol 1

  • This compound stock solution (e.g., 40 mM in anhydrous DMSO)

  • Isatoic anhydride (B1165640) (IA) stock solution (e.g., 40 mM in anhydrous DMSO) for control reactions

  • Anhydrous DMSO

  • G-50 spin columns or other suitable method for reaction cleanup

Procedure:

  • Reaction Setup:

    • Prepare three reaction tubes for each RNA sample:

      • This compound (+): For crosslinking.

      • IA (mono-adduct control): To control for background deletions caused by mono-adducts.

      • DMSO (-): No-reagent control.

    • To a 9 µL aliquot of folded RNA, add 1 µL of 40 mM this compound stock solution for a final concentration of 4 mM.

    • To a separate 9 µL aliquot of folded RNA, add 1 µL of 40 mM IA stock solution.

    • To a third 9 µL aliquot of folded RNA, add 1 µL of anhydrous DMSO.

  • Incubation:

    • Incubate the reactions at 37°C for 15 minutes.

  • Reaction Cleanup:

    • Purify the modified RNA from unreacted reagent using a G-50 spin column according to the manufacturer's instructions.

Protocol 3: Analysis of this compound Crosslinking

This section describes two methods for analyzing the results of the this compound modification: denaturing gel electrophoresis for a qualitative assessment and SHAPE-JuMP for high-resolution mapping of crosslinks.

Materials:

  • Purified RNA from Protocol 2

  • Denaturing loading buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, bromophenol blue)

  • Denaturing polyacrylamide gel (e.g., 6-8% acrylamide, 8 M urea)

  • TBE buffer (Tris-borate-EDTA)

  • Gel imaging system

Procedure:

  • Sample Preparation:

    • Mix an equal volume of the purified RNA from each reaction (this compound, IA, and DMSO) with denaturing loading buffer.

    • Denature the samples by heating at 95°C for 3-5 minutes, followed by snap-cooling on ice.

  • Electrophoresis:

    • Load the denatured samples onto the denaturing polyacrylamide gel.

    • Run the gel in 1X TBE buffer at a constant power until the dye front reaches the bottom of the gel.

  • Visualization:

    • Stain the gel with a suitable RNA stain (e.g., SYBR Gold or ethidium (B1194527) bromide).

    • Image the gel. Intramolecularly crosslinked RNA will migrate slower than the unmodified RNA, appearing as a higher molecular weight band in the this compound (+) lane that is absent in the control lanes.

Materials:

  • Purified RNA from Protocol 2

  • Engineered reverse transcriptase (RT-C8 is recommended)

  • Reverse transcription primers (fluorescently labeled for capillary electrophoresis or with sequencing adapters for NGS)

  • dNTPs

  • Reverse transcription buffer

  • Reagents for cDNA purification

  • Capillary electrophoresis instrument or Next-Generation Sequencing (NGS) platform

Procedure:

  • Reverse Transcription:

    • Anneal the reverse transcription primer to the modified RNA.

    • Perform reverse transcription using the engineered RT-C8 enzyme. This enzyme is capable of "jumping" across the this compound crosslink, which results in a deletion in the synthesized cDNA.

  • cDNA Analysis:

    • Capillary Electrophoresis: The fluorescently labeled cDNA fragments are separated by size. The deletions caused by the RT jump will result in shorter cDNA products, which can be identified as peaks shifted to earlier migration times compared to the full-length product.

    • Next-Generation Sequencing: The cDNA library is sequenced. The sequencing reads are then aligned to the reference RNA sequence to identify deletions.

  • Data Analysis:

    • Use a specialized bioinformatics pipeline, such as ShapeJumper , to process the sequencing data.

    • The pipeline aligns the reads to the reference sequence and identifies deletions that are significantly enriched in the this compound-treated sample compared to the IA and DMSO controls.

    • The start and end points of these deletions correspond to the sites of the crosslinked nucleotides.

Visualizations

The following diagrams illustrate the key processes involved in this compound-based RNA structure probing.

TBIA_Mechanism RNA_unmodified Folded RNA with proximal 2'-OH groups RNA_monoadduct RNA Mono-adduct RNA_unmodified->RNA_monoadduct Reaction at one 2'-OH This compound This compound RNA_crosslinked Crosslinked RNA RNA_monoadduct->RNA_crosslinked Intramolecular reaction at second 2'-OH Hydrolysis Hydrolysis RNA_monoadduct->Hydrolysis Reaction with water TBIA_Workflow start Start: RNA of Interest transcription In Vitro Transcription start->transcription folding RNA Folding transcription->folding modification This compound Modification folding->modification analysis Analysis modification->analysis gel Denaturing PAGE analysis->gel Qualitative shape_jump SHAPE-JuMP analysis->shape_jump Quantitative gel_result Visualize Crosslinks gel->gel_result rt Reverse Transcription (with RT-C8) shape_jump->rt sequencing High-Throughput Sequencing rt->sequencing data_analysis Bioinformatic Analysis (ShapeJumper) sequencing->data_analysis end End: Tertiary Structure Map data_analysis->end SHAPE_JuMP_Pipeline start Start: Raw Sequencing Reads (FASTQ) trimming Adapter & Quality Trimming start->trimming alignment Alignment to Reference Sequence trimming->alignment deletion_calling Deletion Calling alignment->deletion_calling filtering Filtering vs. Controls (IA, DMSO) deletion_calling->filtering ranking Ranking of Crosslink Sites filtering->ranking visualization Visualization of Interactions ranking->visualization end End: High-Confidence Crosslink Map visualization->end

References

Application Note: A Practical Guide to In Vivo Cross-Linking for Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical cross-linking is a powerful technique to stabilize and identify protein-protein interactions (PPIs) within their native cellular environment. This approach is invaluable for capturing transient or weak interactions that might be lost during traditional biochemical purification methods. This guide provides a practical overview and a detailed protocol for in vivo cross-linking in mammalian cells.

Important Note on Reagent Selection: The reagent trans-bis-isatoic anhydride (B1165640) (TBIA) is a bifunctional cross-linker specifically designed for studying RNA tertiary structure through a method called SHAPE-JuMP.[1][2] It functions by reacting with the 2'-hydroxyl groups of nucleotides in RNA. While the isatoic anhydride functional group may exhibit some reactivity towards nucleophilic amino acid residues in proteins, this compound is not an appropriate or validated tool for studying protein-protein interactions.[3] This guide will therefore focus on a widely used class of amine-reactive cross-linkers, specifically those containing N-hydroxysuccinimide (NHS) esters, which are suitable for covalently linking interacting proteins.

Principle of Amine-Reactive Cross-Linking

Homobifunctional NHS ester cross-linkers, such as Disuccinimidyl suberate (B1241622) (DSS) or its water-soluble analog Bis(sulfosuccinimidyl) suberate (BS3), are commonly used for PPI studies. These reagents have two NHS esters that react primarily with the primary amines of lysine (B10760008) residues and the N-terminus of proteins. When two proteins interact, bringing their respective lysine residues into close proximity, the cross-linker can covalently bond the two proteins, effectively "trapping" the interaction.

Experimental Workflow Overview

The general workflow for an in vivo protein-protein cross-linking experiment followed by analysis is depicted below.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_crosslinking Cross-Linking cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., Mammalian cells) treatment 2. Treatment (Optional) (e.g., Drug, ligand) cell_culture->treatment crosslinker_addition 3. Add Cross-linker (e.g., DSS, BS3) treatment->crosslinker_addition incubation 4. Incubation (Controlled time and temperature) crosslinker_addition->incubation quenching 5. Quench Reaction (e.g., Tris buffer) incubation->quenching lysis 6. Cell Lysis quenching->lysis immunoprecipitation 7. Immunoprecipitation (Target protein) lysis->immunoprecipitation sds_page 8. SDS-PAGE & Western Blot immunoprecipitation->sds_page mass_spec 9. Mass Spectrometry (Optional) sds_page->mass_spec

Caption: General workflow for in vivo protein cross-linking and analysis.

Detailed Protocol: In Vivo Cross-Linking using DSS

This protocol provides a starting point for cross-linking proteins in adherent mammalian cells using DSS. Optimization of cross-linker concentration and incubation time is crucial for each specific biological system.

Materials:

  • Adherent mammalian cells expressing the protein of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • Disuccinimidyl suberate (DSS)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer: 1 M Tris-HCl, pH 7.5

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency in appropriate multi-well plates or dishes.

    • If applicable, treat the cells with the desired compound (e.g., drug, growth factor) for the appropriate time.

  • Cross-Linking Reaction:

    • Prepare a fresh 100 mM stock solution of DSS in anhydrous DMSO immediately before use.

    • Aspirate the cell culture medium and wash the cells twice with ice-cold PBS.

    • Add pre-warmed PBS containing the desired final concentration of DSS to the cells. It is recommended to test a range of DSS concentrations (e.g., 0.25, 0.5, 1, and 2 mM).

    • Incubate the cells at room temperature for 30 minutes.

  • Quenching:

    • To stop the cross-linking reaction, add the quenching buffer to a final concentration of 20 mM Tris-HCl.

    • Incubate for 15 minutes at room temperature.

  • Cell Lysis:

    • Aspirate the quenching solution and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer supplemented with protease inhibitors to the cells.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Analysis:

    • The resulting supernatant contains the cross-linked protein complexes and is ready for downstream applications such as immunoprecipitation followed by SDS-PAGE and Western blotting.

Data Presentation and Interpretation

Quantitative data from cross-linking experiments often involves assessing the efficiency of cross-linking and the amount of co-precipitated protein.

Table 1: Optimization of DSS Concentration for Cross-Linking

DSS Concentration (mM)Target Protein Monomer (Band Intensity)Cross-linked Complex (Band Intensity)Co-IP'd Partner Protein (Band Intensity)
0 (Control)1.000.000.05
0.250.850.150.20
0.50.600.400.55
1.00.300.700.85
2.00.100.90 (with high MW smear)0.70 (potential aggregation)

Band intensities are normalized to the target protein monomer in the control sample.

Signaling Pathway Visualization

Cross-linking can be used to validate interactions within known signaling pathways. For example, the interaction between a receptor tyrosine kinase (RTK) and a downstream adaptor protein upon ligand binding.

signaling_pathway ligand Ligand rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binding & Dimerization adaptor Adaptor Protein (e.g., Grb2) rtk->adaptor Recruitment & Interaction (Stabilized by Cross-linker) downstream Downstream Signaling adaptor->downstream

Caption: RTK signaling pathway interaction stabilized by cross-linking.

Troubleshooting

Table 2: Common Issues and Solutions in In Vivo Cross-Linking

IssuePossible CauseSuggested Solution
No or low cross-linking efficiency - Insufficient cross-linker concentration.- Cross-linker is hydrolyzed.- Interacting proteins are too far apart.- Increase cross-linker concentration.- Prepare fresh cross-linker stock solution immediately before use.- Use a cross-linker with a longer spacer arm.
High molecular weight smearing/aggregation - Over-cross-linking due to high cross-linker concentration or long incubation time.- Decrease cross-linker concentration and/or incubation time.
Loss of antibody recognition in Western Blot - An epitope on the target protein is modified by the cross-linker.- Use a different antibody that recognizes a different epitope.- Titrate the cross-linker concentration to a lower level.
Difficulty lysing cross-linked cells - Extensive cross-linking can make cells resistant to lysis.- Use a harsher lysis buffer or include sonication.

Conclusion

In vivo chemical cross-linking is a valuable method for studying protein-protein interactions in a physiological context. The choice of an appropriate cross-linker, such as an NHS ester for amine-reactivity, and careful optimization of reaction conditions are critical for success. While this compound is a useful tool for RNA structural biology, researchers aiming to study protein-protein interactions should select reagents specifically designed for this purpose. The protocols and troubleshooting guide provided here offer a solid foundation for implementing this technique in your research.

References

Application Note: Transcriptome-wide Biotinylation and Identification of Associated lncRNAs (TBIA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long non-coding RNAs (lncRNAs) are a class of RNA transcripts longer than 200 nucleotides that do not encode proteins but are critical regulators of gene expression and cellular processes.[1] To execute their functions, lncRNAs often interact with RNA-binding proteins (RBPs) to form dynamic ribonucleoprotein (RNP) complexes.[2][3] These complexes can act as scaffolds to assemble proteins, as guides to direct proteins to specific genomic loci, or as decoys to sequester proteins.[2][4] Elucidating the composition of these lncRNA-containing complexes is paramount to understanding lncRNA function in both health and disease.

The Transcriptome-wide Biotinylation and Identification of Associated lncRNAs (TBIA) method described here is a powerful approach to map the lncRNA interactome of a specific protein of interest in a native cellular environment. The technique is based on proximity-dependent biotinylation, such as BioID or TurboID, coupled with next-generation sequencing.[5][6] A protein of interest (POI) is fused to a promiscuous biotin (B1667282) ligase. When expressed in cells and supplied with biotin, the ligase biotinylates proximal and interacting proteins. The entire biotinylated protein complex, along with any associated RNAs, is then captured using streptavidin affinity purification. Finally, the co-purified lncRNAs are identified and quantified by RNA sequencing (RNA-Seq). This method is particularly adept at capturing transient or weak interactions that may be lost during harsher purification methods.[5]

Principle of the this compound Method

The this compound workflow is designed to identify lncRNAs that are part of a specific protein's molecular machinery within the cell. The core principle involves tagging the local protein environment of a chosen POI with biotin and then isolating the entire complex to identify the RNA components.

TBIA_Principle cluster_cell In Vivo (Cell) cluster_invitro In Vitro (Post-Lysis) POI Protein of Interest (POI) Ligase Biotin Ligase (e.g., TurboID) Biotin Biotin Fusion POI-Ligase Fusion Protein Biotin->Fusion Complex Proximal Proteins & Associated lncRNAs Lysis Cell Lysis Fusion->Complex Biotinylates Proximal Complex Fusion->Lysis Pulldown Streptavidin Affinity Purification Lysis->Pulldown Wash Stringent Washes Pulldown->Wash Elution RNA Elution Wash->Elution Sequencing lncRNA Identification (RNA-Seq) Elution->Sequencing

Figure 1: Principle of the this compound experimental workflow.

Experimental Protocol

This protocol details the steps for identifying lncRNAs associated with a specific protein of interest (POI) using a TurboID-based proximity labeling approach.

Part 1: Plasmid Construction and Stable Cell Line Generation
  • Vector Selection: Choose a mammalian expression vector with a suitable promoter for your cell system. The vector should allow for the in-frame fusion of your POI to a biotin ligase (e.g., TurboID). Include an affinity tag (e.g., FLAG, HA) for expression validation.

  • Cloning: Clone the cDNA of your POI in-frame with the N- or C-terminus of the biotin ligase. The choice of terminus depends on the known functional domains of your POI.

  • Controls: Construct two essential control plasmids:

    • Biotin Ligase Only: Expresses the biotin ligase without a fusion partner to identify non-specific background binders.

    • Mock/Empty Vector: To control for endogenous biotinylation.

  • Transfection and Selection: Transfect the chosen cell line with the POI-ligase construct and control plasmids. Select for stably expressing cells using an appropriate antibiotic marker.

  • Validation: Confirm the expression and correct localization of the fusion protein via Western blot using an anti-tag antibody and immunofluorescence microscopy.

Part 2: In Vivo Proximity Biotinylation
  • Cell Culture: Plate the stable cell lines (POI-ligase, ligase-only control) at an appropriate density. Grow cells to ~70-80% confluency.

  • Biotin Supplementation: Add biotin to the culture medium to initiate the labeling reaction. The optimal concentration and time should be determined empirically.

  • Incubation: Incubate the cells under their normal growth conditions for the duration of the labeling period.

  • Harvesting: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove excess biotin. Harvest the cells by scraping and pellet them by centrifugation. The cell pellets can be flash-frozen and stored at -80°C.

Part 3: Cell Lysis and Streptavidin Affinity Purification
  • Lysis: Lyse the cell pellets in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and RNase inhibitors. The denaturing conditions of RIPA buffer help to reduce non-specific protein binding while preserving the high-affinity biotin-streptavidin interaction.[7]

  • Lysate Preparation: Sonicate the lysates to shear chromatin and reduce viscosity. Clarify the lysates by centrifugation at high speed (e.g., 17,000 x g) for 15 minutes at 4°C.[8]

  • Bead Preparation: Wash streptavidin-coated magnetic beads twice with lysis buffer to equilibrate them.[7]

  • Affinity Capture: Incubate the clarified cell lysates with the prepared streptavidin beads. This allows the biotinylated protein complexes to bind to the beads.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins and RNAs. Wash steps can include high-salt buffers and buffers containing non-ionic detergents.[7] A typical wash series might be:

    • 2x with RIPA Lysis Buffer

    • 1x with 1 M KCl

    • 1x with 0.1 M Na2CO3

    • 1x with 2 M urea (B33335) in 10 mM Tris-HCl, pH 8.0

    • 2x again with RIPA Lysis Buffer

Part 4: RNA Elution and Library Preparation
  • RNA Elution: Elute the bound RNAs from the streptavidin beads using a method that disrupts the RNA-protein interactions without disrupting the biotin-streptavidin bond, such as treatment with proteinase K, or by using a TRIzol-based RNA extraction method directly on the beads.[9]

  • RNA Purification: Purify the eluted RNA using a column-based kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • Quality Control: Assess the quantity and quality of the purified RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

Part 5: Next-Generation Sequencing and Data Analysis
  • Library Preparation: Prepare sequencing libraries from the purified RNA. Since lncRNAs can be polyadenylated or non-polyadenylated, it is recommended to use a method based on ribosomal RNA (rRNA) depletion rather than poly(A) selection.

  • Sequencing: Perform deep sequencing of the prepared libraries on a suitable platform (e.g., Illumina NovaSeq).[10]

  • Data Analysis: Process the raw sequencing reads to identify lncRNAs that are significantly enriched in the POI-ligase pulldown compared to the ligase-only control.

Data Presentation and Expected Results

Quantitative data from the this compound experiment should be structured to clearly show the enrichment of specific lncRNAs.

Table 1: Recommended Experimental Parameters

Parameter Recommended Value Notes
Cell Number 1-5 x 107 cells per pulldown Ensure sufficient material for RNA-Seq.
Biotin Concentration 50-100 µM Optimize for each cell line to ensure sufficient labeling without toxicity.
Labeling Time 10 min (TurboID) to 18 hrs (BioID) TurboID allows for much shorter labeling times, capturing a more precise snapshot of interactions.
Lysis Buffer RIPA Buffer Strong denaturing buffer preserves biotin-streptavidin interaction.
Streptavidin Beads 100 µL slurry per sample Use high-capacity magnetic beads for efficient pulldown.[7]

| Sequencing Depth | >30 million reads per sample | Ensure sufficient depth to detect low-abundance lncRNAs. |

Table 2: Example of Final Quantitative Data Output

lncRNA ID Gene Name Fold Enrichment (POI vs. Control) p-value FDR
ENST00000456272.1 HOTAIR 25.4 1.2e-8 5.6e-7
ENST00000501293.1 MALAT1 2.1 0.045 0.15
ENST00000453882.1 XIST 15.8 3.5e-6 4.1e-5

| ENST00000605153.1 | LINC00123 | 10.2 | 8.9e-5 | 6.2e-4 |

Application Example: Investigating Chromatin Remodeling

Many lncRNAs function by guiding chromatin-modifying complexes to specific genomic locations to regulate gene expression.[11] For instance, the lncRNA HOTAIR is known to interact with the Polycomb Repressive Complex 2 (PRC2) to mediate histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) and gene silencing. A researcher could use this compound to uncover other lncRNAs that associate with PRC2. By using a core PRC2 subunit like EZH2 as the POI, the researcher could identify a cohort of lncRNAs that are significantly enriched, suggesting they may also function as PRC2-guiding scaffolds.

Figure 2: lncRNA acting as a scaffold for a protein complex.

Bioinformatics Analysis Workflow

The computational analysis pipeline is critical for extracting meaningful results from the sequencing data. The goal is to identify lncRNAs that are statistically enriched in the POI pulldown relative to the negative control.

Bioinformatics_Workflow raw_reads Raw Sequencing Reads (FASTQ files) qc Quality Control (FastQC) raw_reads->qc trimming Adapter & Quality Trimming (Cutadapt) qc->trimming alignment Genome Alignment (HISAT2 / STAR) trimming->alignment quantification Read Quantification (featureCounts) alignment->quantification de_analysis Differential Expression Analysis (edgeR / DESeq2) quantification->de_analysis results List of Enriched lncRNAs (Fold Change & FDR) de_analysis->results

Figure 3: Bioinformatic pipeline for this compound data analysis.

Conclusion

The this compound method provides a robust and sensitive framework for discovering the lncRNA interactome of a specific protein of interest within its native cellular context. By combining in vivo proximity biotinylation with high-throughput RNA sequencing, researchers can identify lncRNAs that form functional complexes with proteins involved in diverse biological processes. This approach is highly valuable for deconvoluting the complex molecular mechanisms of lncRNA function and can aid in the identification of novel therapeutic targets in drug development by revealing previously unknown lncRNA-protein regulatory networks.

References

Application Notes and Protocols: Step-by-Step Laboratory Synthesis of Di-tert-butyl Iminodiacetate (TBIA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the laboratory synthesis of Di-tert-butyl iminodiacetate (B1231623) (TBIA), a valuable intermediate in organic and medicinal chemistry. The presented methodology is based on the direct esterification of iminodiacetic acid using a modern and efficient catalytic approach, offering high yields and operational simplicity. These application notes include comprehensive experimental procedures, tables of quantitative data for reagents and products, and diagrams to illustrate the reaction workflow.

Introduction

Di-tert-butyl iminodiacetate, also known as iminodiacetic acid di-tert-butyl ester, is a key building block in the synthesis of a variety of complex organic molecules. Its secondary amine functionality, flanked by two sterically bulky tert-butyl ester groups, allows for selective modifications at the nitrogen atom, making it a versatile reagent in the development of pharmaceuticals, agrochemicals, and novel materials.[1][2][3] The tert-butyl esters serve as protecting groups for the carboxylic acid functionalities, which can be selectively removed under acidic conditions.

This protocol details a robust and efficient method for the synthesis of this compound, adapted from modern tert-butylation techniques that offer significant advantages over traditional esterification methods.

Physicochemical Properties of Di-tert-butyl Iminodiacetate

PropertyValueReference(s)
CAS Number 85916-13-8[1][2]
Molecular Formula C₁₂H₂₃NO₄[1][2]
Molecular Weight 245.32 g/mol [1][2]
Appearance White to off-white solid or colorless liquid[1]
Melting Point 38-42 °C[1][2]
Boiling Point 298.0 ± 25.0 °C (Predicted)
Linear Formula HN[CH₂CO₂C(CH₃)₃]₂[1][2]

Synthesis of Di-tert-butyl Iminodiacetate

The synthesis of Di-tert-butyl iminodiacetate is achieved through the direct tert-butylation of iminodiacetic acid. This protocol is based on the highly efficient method developed by Namba and colleagues, which utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst and tert-butyl acetate (B1210297) as both the solvent and the tert-butylating agent.[4][5][6] This approach is noted for its simplicity, safety, and high yields compared to conventional methods.[5][6]

Reaction Scheme

G cluster_2 Di-tert-butyl Iminodiacetate (this compound) IDA HN(CH₂COOH)₂ catalyst Tf₂NH (cat.) tBuOAc CH₃COOC(CH₃)₃ This compound HN[CH₂COOC(CH₃)₃]₂ catalyst->this compound

Figure 1: Reaction scheme for the synthesis of this compound.
Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Iminodiacetic acid133.101.33 g10.0
tert-Butyl acetate116.16100 mL-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH)281.14310 mg1.1
Dichloromethane (B109758) (CH₂Cl₂)84.93As needed-
Saturated sodium bicarbonate (NaHCO₃) solution-As needed-
Anhydrous magnesium sulfate (B86663) (MgSO₄)120.37As needed-

Equipment:

  • Round-bottom flask (250 mL) with a magnetic stir bar

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • pH indicator paper

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add iminodiacetic acid (1.33 g, 10.0 mmol).

  • Addition of Solvent and Catalyst: Add tert-butyl acetate (100 mL) to the flask. Cool the suspension to 0 °C in an ice bath.

  • In a separate vial, dissolve bis(trifluoromethanesulfonyl)imide (310 mg, 1.1 mmol) in a minimal amount of dichloromethane.

  • Slowly add the Tf₂NH solution to the cooled suspension of iminodiacetic acid in tert-butyl acetate with vigorous stirring.

  • Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. Based on similar reactions with amino acids, this is expected to be complete within a few hours.[5]

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (150 mL) at 0 °C.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude Di-tert-butyl iminodiacetate can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Expected Yield

Based on the reported yields for similar amino acid esterifications using this method, a high yield of Di-tert-butyl iminodiacetate is anticipated.[6]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Iminodiacetic Acid and tert-Butyl Acetate cool Cool to 0 °C start->cool catalyst Add Tf₂NH solution cool->catalyst react Stir at 0 °C and Monitor by TLC catalyst->react quench Quench with NaHCO₃ solution react->quench extract Extract with CH₂Cl₂ quench->extract dry Dry organic layers over MgSO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Obtain Pure this compound purify->end

Figure 2: Experimental workflow for this compound synthesis.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Bis(trifluoromethanesulfonyl)imide is a strong acid and should be handled with care.

  • Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

Conclusion

This protocol provides a detailed and efficient method for the laboratory synthesis of Di-tert-butyl iminodiacetate. The use of bis(trifluoromethanesulfonyl)imide as a catalyst offers a significant improvement in terms of reaction time, yield, and safety compared to traditional methods. This procedure is well-suited for researchers and scientists requiring a reliable source of this versatile synthetic intermediate for applications in drug discovery and development.

References

Application Notes and Protocols for Viral RNA Structure Determination using Chemical Probing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the structure of viral RNA is paramount for elucidating its function and for the development of novel antiviral therapeutics. Viral RNAs adopt complex secondary and tertiary structures that are crucial for every stage of the viral life cycle, including replication, transcription, translation, and packaging.[1][2][3][4] Chemical probing techniques offer a powerful suite of tools to investigate RNA structure in its native context, providing high-resolution insights into the conformation of viral RNA within cells or even within virions.[1][2][4][5]

This document provides detailed application notes and protocols for two widely used chemical probing methods for viral RNA structure determination: Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) and Dimethyl Sulfate (B86663) Mutational Profiling with Sequencing (DMS-MaPseq) . These techniques provide nucleotide-resolution information about RNA structure by identifying flexible or accessible regions of the RNA backbone.[6][7]

Principle of Chemical Probing

Chemical probing methods utilize small molecules that react with RNA in a structure-dependent manner.[6][8] Regions of the RNA that are single-stranded or conformationally flexible are more susceptible to chemical modification, while regions that are base-paired or involved in tertiary interactions are protected.[6] The sites of modification are then identified, typically by reverse transcription, where the chemical adducts cause the reverse transcriptase to stall or incorporate a mismatched nucleotide.[6] The resulting cDNA library is then analyzed by sequencing to generate a reactivity profile for each nucleotide in the RNA, which can be used to model the RNA's secondary and tertiary structure.[9]

Key Chemical Probing Reagents

A variety of chemical probes are available, each with its own specificity for different nucleotides and structural features.

ReagentAbbreviationTarget NucleotidesMechanism of ActionApplication
N-methylisatoic anhydride (B1165640) NMIAFlexible regionsAcylates the 2'-hydroxyl group of the ribose sugar in conformationally flexible nucleotides.[7]SHAPE
1-methyl-7-nitroisatoic anhydride 1M7Flexible regionsA more reactive SHAPE reagent suitable for in vivo studies.[8]SHAPE
Dimethyl sulfate DMSUnpaired Adenine (B156593) and CytosineMethylates the N1 position of adenine and the N3 position of cytosine in single-stranded regions.[1][8]DMS-MaPseq
Diethylpyrocarbonate DEPCUnpaired AdenineCarbethoxylates the N7 position of adenine in unpaired regions.[10][11]RNA footprinting

Experimental Workflow Overview

The general workflow for chemical probing experiments involves several key steps, from sample preparation to data analysis.

experimental_workflow cluster_prep Preparation cluster_probing Probing cluster_analysis Analysis cluster_modeling Modeling RNA_prep Viral RNA Preparation (in vitro or in vivo) Folding RNA Folding (for in vitro) RNA_prep->Folding Modification Chemical Modification (e.g., SHAPE, DMS) Folding->Modification RT Reverse Transcription Modification->RT Sequencing Next-Generation Sequencing RT->Sequencing Data_Analysis Data Analysis & Reactivity Profiling Sequencing->Data_Analysis Structure_Modeling RNA Structure Modeling Data_Analysis->Structure_Modeling

General workflow for chemical probing of viral RNA structure.

Application Note 1: SHAPE for Viral RNA Structure Determination

Introduction

SHAPE is a powerful technique that measures the flexibility of the RNA backbone at nucleotide resolution.[7] It uses reagents like NMIA or 1M7 to acylate the 2'-hydroxyl group of ribose sugars in conformationally dynamic regions. This method is applicable to both in vitro transcribed RNA and RNA within living cells, making it highly versatile for studying viral RNA structure in different contexts.

Methodology

A detailed protocol for SHAPE analysis of in vitro transcribed viral RNA is provided below. This protocol is adapted from established methods.[7]

Protocol: SHAPE Modification of In Vitro Transcribed Viral RNA

Materials:

  • In vitro transcribed viral RNA

  • 3.3× RNA Folding Buffer (e.g., 333 mM HEPES, pH 8.0, 333 mM NaCl, 33 mM MgCl2)

  • Dimethyl Sulfoxide (DMSO)

  • 32.5 mM N-methylisotoic anhydride (NMIA) in DMSO

  • 0.5× TE buffer (5 mM Tris-HCl, pH 8.0, 0.5 mM EDTA)

  • 50 mM EDTA

  • 20 µg/µL glycogen

  • 3 M NaCl

  • 100% Ethanol

Procedure:

  • RNA Preparation and Folding:

    • Resuspend the in vitro transcribed viral RNA in 0.5× TE buffer.

    • Divide the RNA into two equal aliquots (for the experimental and control samples).

    • Heat the RNA at 95°C for 3 minutes and then place it on ice for 1 minute to denature.

    • Add 0.5 volumes of 3.3× RNA Folding Buffer to each tube.

    • Incubate at 37°C for 20 minutes to allow the RNA to fold.[7]

  • Chemical Modification:

    • To the control tube, add 1/9 volume of DMSO. This will be the mock-treated control.[7]

    • To the experimental tube, add 1/9 volume of 32.5 mM NMIA in DMSO.[7]

    • Mix well by pipetting and incubate both tubes at 37°C for 45 minutes.[7]

  • RNA Precipitation:

    • Stop the reaction by adding 1/25 volume of 50 mM EDTA to each tube.

    • Add 1/100 volume of 20 µg/µL glycogen, 1/10 volume of 3 M NaCl, and 3 volumes of 100% ethanol.[7]

    • Incubate at -70°C for at least 20 minutes to precipitate the RNA.[7]

    • Centrifuge at ≥ 12,000 × g for 15 minutes at 4°C to pellet the RNA.[7]

    • Carefully remove the supernatant and wash the pellet with 70% ethanol.

    • Air dry the pellet and resuspend in nuclease-free water.

Data Analysis and Interpretation

Following modification, the RNA is subjected to reverse transcription with a fluorescently labeled primer. The resulting cDNA fragments are separated by capillary electrophoresis. The raw electropherograms are then processed using software like ShapeFinder to calculate SHAPE reactivities for each nucleotide. Higher reactivity values indicate greater flexibility and are characteristic of single-stranded regions, while lower reactivities suggest base-pairing or other structural constraints.

Application Note 2: DMS-MaPseq for In-Cell Viral RNA Structure Analysis

Introduction

DMS-MaPseq is a robust method for probing RNA structure within living cells.[1][2] DMS methylates the Watson-Crick face of unpaired adenine and cytosine residues. During reverse transcription, the DMS adducts cause the reverse transcriptase to misincorporate nucleotides, creating mutations in the resulting cDNA. These mutations are then identified by deep sequencing, providing a genome-wide map of accessible A and C residues.

Methodology

The following protocol provides a general framework for performing DMS-MaPseq on virally infected or transfected cells. This protocol is based on established methodologies.[2]

Protocol: In-Cell DMS Modification for DMS-MaPseq

Materials:

  • HEK293T cells transfected with a plasmid containing the full-length viral genome (e.g., HIV-1)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfate (DMS)

  • Quenching solution (e.g., containing β-mercaptoethanol)

  • RNA extraction kit

Procedure:

  • Cell Culture and Transfection/Infection:

    • Culture HEK293T cells to the desired confluency.

    • Transfect the cells with the viral genome-containing plasmid or infect with the virus of interest.

  • In-Cell DMS Modification:

    • Wash the cells with PBS.

    • Treat the cells with a solution containing DMS. The optimal concentration and treatment time should be empirically determined for each cell type and virus.

    • For the control sample, treat the cells with a mock solution (without DMS).

  • Quenching and RNA Extraction:

    • Quench the DMS reaction by adding a quenching solution.

    • Lyse the cells and extract the total RNA using a standard RNA extraction kit.

  • Library Preparation and Sequencing:

    • The extracted RNA is used as a template for reverse transcription. The DMS modifications will lead to mutations in the cDNA.

    • Prepare a sequencing library from the cDNA and perform next-generation sequencing.

Data Analysis and Interpretation

The sequencing reads are aligned to the viral genome, and the mutation rates at each adenine and cytosine residue are calculated. Higher mutation rates correspond to greater DMS accessibility and indicate that the nucleotide is likely in a single-stranded conformation. This data can then be used as constraints in RNA secondary structure prediction algorithms to generate more accurate models of the viral RNA structure within the cellular environment.

Data Presentation

The quantitative data from chemical probing experiments are typically presented as reactivity profiles. For comparison between different conditions or viral strains, the data can be summarized in tables.

Example Table: SHAPE Reactivity Data for a Viral RNA Element

Nucleotide PositionReactivity (Control)Reactivity (Experimental)Change in ReactivityStructural Inference
1010.120.85+0.73Becomes more flexible
1020.080.79+0.71Becomes more flexible
1030.910.15-0.76Becomes more structured
1040.880.11-0.77Becomes more structured

Logical Relationships in Structure Determination

The process of determining RNA structure from chemical probing data involves integrating experimental data with computational modeling.

structure_determination_logic cluster_experimental Experimental Data cluster_computational Computational Modeling cluster_output Output Reactivity_Profile Nucleotide Reactivity Profile (from SHAPE, DMS, etc.) Folding_Algorithm RNA Folding Algorithm (e.g., RNAstructure, ViennaRNA) Reactivity_Profile->Folding_Algorithm as constraints Structure_Model Secondary Structure Model Folding_Algorithm->Structure_Model Energy_Minimization Thermodynamic Energy Minimization Energy_Minimization->Folding_Algorithm

Logic of integrating chemical probing data with computational modeling.

Conclusion

Chemical probing techniques like SHAPE and DMS-MaPseq are indispensable tools for the structural analysis of viral RNAs. They provide high-resolution data that can be used to generate accurate models of RNA structure, both in vitro and in the complex environment of a living cell. This structural information is critical for understanding the mechanisms of viral replication and for the rational design of RNA-targeted antiviral therapies. The detailed protocols and application notes provided here serve as a guide for researchers to apply these powerful techniques to their own viral systems of interest.

References

Application Notes and Protocols for Studying Ribosomal RNA Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Note on Terminology: The specific term "Tandem Bromo-tagging with In-cellulo Assembly (TBIA)" did not correspond to a clearly defined, established methodology in the reviewed scientific literature. Therefore, this document provides detailed application notes and protocols for a powerful, widely-used alternative approach that addresses the core scientific goal of studying ribosomal RNA complexes in vivo: Pulse-Chase Stable Isotope Labeling coupled with Quantitative Mass Spectrometry . This method allows for the temporal and compositional analysis of ribosome assembly intermediates.

Application Note: Quantitative Analysis of Ribosome Assembly Dynamics In Vivo

Introduction

Ribosomes are the essential cellular machines responsible for protein synthesis. Their assembly is a complex and highly regulated process involving the coordinated action of ribosomal RNAs (rRNAs) and ribosomal proteins (r-proteins).[1][2][3] Understanding the dynamics of ribosome biogenesis is crucial for research in fundamental cell biology and for the development of novel therapeutics, particularly antibiotics that target ribosomal function.[4] This application note describes a robust workflow for the quantitative analysis of ribosome assembly and turnover in vivo, utilizing pulse-chase labeling with stable isotopes and high-resolution mass spectrometry.[4][5]

Principle of the Method

The methodology is based on temporally labeling newly synthesized proteins to track their incorporation into ribosomal complexes. A "pulse" of medium containing a stable isotope (e.g., 15N-labeled amino acids) is introduced to a cell culture, "time-stamping" all proteins synthesized during this period.[4][5] Following this pulse, the cells are transferred to unlabeled medium (a "chase"), and samples are collected at various time points.

Cells are then lysed, and ribosomal particles are separated based on their size and density using sucrose (B13894) gradient ultracentrifugation.[6] This allows for the isolation of mature ribosomes as well as various assembly intermediates. The protein composition of these isolated particles is subsequently analyzed by quantitative mass spectrometry. By measuring the ratio of labeled to unlabeled proteins in different ribosomal fractions over time, researchers can determine the kinetics of protein incorporation and the composition of assembly intermediates.[4][5]

Applications

  • Elucidating Ribosome Assembly Pathways: Mapping the temporal order of r-protein incorporation into ribosomal subunits.[2]

  • Studying the Effect of Antibiotics: Analyzing the accumulation of specific ribosomal assembly intermediates in the presence of drugs that inhibit ribosome biogenesis.[4]

  • Investigating Ribosome Assembly Factors: Determining the role of specific proteins in the maturation of ribosomal subunits by analyzing assembly in mutant strains.[4]

  • Analyzing Ribosome Homeostasis and Turnover: Quantifying the degradation and replacement of ribosomal components under different cellular conditions, such as nutrient stress.[7][8]

Experimental Workflow and Protocols

The overall experimental workflow is depicted below, followed by detailed protocols for each major step.

G cluster_0 In Vivo Labeling cluster_1 Biochemical Fractionation cluster_2 Quantitative Analysis A Cell Culture Growth B Pulse with 15N-labeled Medium A->B Introduce isotope C Chase with Unlabeled Medium B->C Remove isotope D Cell Lysis C->D Harvest cells at time points E Sucrose Gradient Ultracentrifugation D->E F Fraction Collection E->F Separate particles G Protein Extraction & Digestion F->G H LC-MS/MS Analysis G->H I Data Analysis & Quantification H->I Identify & quantify peptides

Figure 1: Overall experimental workflow for quantitative analysis of ribosome assembly.
Protocol 1: Pulse-Chase Stable Isotope Labeling of Bacterial Cells

This protocol is adapted for bacterial cultures, such as E. coli.

  • Cell Growth: Grow E. coli cells in a standard unlabeled medium (e.g., LB broth) to mid-log phase (OD600 ≈ 0.4-0.6).

  • Pulse: Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). Wash the cell pellet once with a minimal medium lacking a nitrogen source. Resuspend the cells in a pre-warmed minimal medium where the sole nitrogen source is 15NH4Cl. This initiates the "pulse." The duration of the pulse can be varied depending on the desired temporal resolution.

  • Chase: To begin the "chase," harvest the cells as described above and resuspend them in a minimal medium containing unlabeled 14NH4Cl.

  • Time Points: Collect cell aliquots at various time points during the chase (e.g., 0, 5, 15, 30, 60 minutes) for subsequent analysis. Immediately pellet the cells and flash-freeze them in liquid nitrogen to halt metabolic activity. Store pellets at -80°C.

Protocol 2: Isolation of Ribosomal Particles by Sucrose Gradient Ultracentrifugation
  • Cell Lysis: Resuspend the frozen cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10 mM MgCl2, 0.5 mM EDTA, 6 mM β-mercaptoethanol) containing RNase inhibitors and protease inhibitors. Lyse the cells by a suitable method, such as sonication or French press.

  • Clarification: Clarify the lysate by centrifugation at high speed (e.g., 30,000 x g for 30 minutes at 4°C) to remove cell debris.

  • Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-40% w/v) in a buffer appropriate for maintaining ribosome integrity (e.g., lysis buffer without inhibitors).[6]

  • Ultracentrifugation: Carefully layer the clarified lysate onto the top of the sucrose gradient. Centrifuge at high speed (e.g., 100,000 x g for 4-6 hours at 4°C) in a swinging-bucket rotor.

  • Fractionation: After centrifugation, carefully collect fractions from the top of the gradient. Monitor the absorbance at 260 nm to identify peaks corresponding to ribosomal subunits (30S, 50S), mature ribosomes (70S), and polysomes.[6]

Protocol 3: Sample Preparation for Quantitative Mass Spectrometry
  • Protein Precipitation: Precipitate the proteins from each collected sucrose gradient fraction using a method like trichloroacetic acid (TCA) precipitation.

  • Protein Digestion: Resuspend the protein pellets in a denaturation buffer (e.g., 8 M urea). Reduce the disulfide bonds with dithiothreitol (B142953) (DTT), alkylate with iodoacetamide (B48618) (IAA), and then digest the proteins into peptides using a protease such as trypsin.

  • Peptide Cleanup: Desalt the resulting peptide mixtures using a C18 solid-phase extraction column to remove contaminants that could interfere with mass spectrometry.

  • LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments, allowing for peptide identification.

  • Data Analysis: Use specialized software to identify the peptides and quantify the relative abundance of the 15N-labeled (heavy) and 14N-unlabeled (light) versions of each peptide.[5] This ratio reflects the proportion of newly synthesized protein in the complex.

Data Presentation

Quantitative data from these experiments can be summarized in tables to facilitate comparison and interpretation.

Table 1: Stoichiometry of Ribosomal Proteins in Assembly Intermediates (This is example data)

Ribosomal Protein30S Precursor ParticleMature 30S SubunitRelative Abundance
S41.001.00Stable
S70.951.00Stable
S120.351.00Depleted
S20.201.00Depleted

Table 2: Temporal Analysis of 15N Incorporation into a Specific Ribosomal Protein (This is example data for protein S4 in the mature 70S ribosome fraction)

Chase Time (minutes)% 15N Labeled S4
050%
540%
1525%
3010%
60<5%

Ribosome Assembly Pathway Visualization

The following diagram illustrates the general principle of ribosomal subunit assembly and how the quantitative analysis of intermediates provides insight into this pathway.

Figure 2: Logical diagram of ribosome assembly and points of quantitative analysis.

References

Application Notes and Protocols: Fluorescent Labeling for Primer Extension Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Primer extension analysis is a robust technique used to map the 5' ends of RNA transcripts, identify transcription start sites, and quantify transcript levels. The method involves hybridizing a labeled oligonucleotide primer to a specific RNA template and extending the primer with a reverse transcriptase. The length of the resulting cDNA product, determined by gel electrophoresis, corresponds to the distance from the primer binding site to the 5' end of the RNA. While traditionally performed with radioactively labeled primers, modern molecular biology has shifted towards safer and more efficient non-radioactive labeling methods.

This document provides a detailed protocol for primer extension analysis using fluorescently labeled primers. This method offers several advantages over radioactive labeling, including enhanced safety, simplified handling, and the potential for multiplex analysis with different colored fluorophores. Although the specific term "TBIA (N-tert-butoxycarbonyl-iodoacetamide) labeling protocol for primer extension analysis" did not yield a standard established procedure for this application in the scientific literature, iodoacetamide (B48618) derivatives are generally employed for protein modification. The following protocols for fluorescent labeling represent a widely accepted, safe, and effective alternative for preparing primers for primer extension analysis.

Principle of the Method

The workflow begins with a primer, an oligonucleotide complementary to a known sequence of the target RNA, which is chemically synthesized with a fluorescent dye attached to its 5' end. This labeled primer is then annealed to the total RNA or mRNA sample. Reverse transcriptase, in the presence of deoxynucleotide triphosphates (dNTPs), synthesizes a complementary DNA (cDNA) strand, extending from the primer until it reaches the 5' end of the RNA template. The fluorescently labeled cDNA products are then separated by size using denaturing polyacrylamide gel electrophoresis and visualized using a fluorescence scanner. The size of the extended product is determined by comparison to a DNA sequencing ladder or size standards, allowing for the precise mapping of the transcription start site.

Experimental Workflow

Primer_Extension_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P Fluorescently Labeled Primer Design & Synthesis H Hybridization: Primer Annealing to RNA P->H R RNA Extraction and Purification R->H E Primer Extension: Reverse Transcription H->E G Denaturing PAGE: Size Separation E->G V Fluorescence Visualization and Data Acquisition G->V D Data Analysis: Mapping Transcription Start Site V->D

Caption: Experimental workflow for fluorescent primer extension analysis.

Detailed Protocols

1. Primer Design and Fluorescent Labeling

  • Primer Design Guidelines:

    • The primer should be 20-30 nucleotides in length.

    • It should be complementary to a region 50-150 nucleotides downstream from the expected transcription start site.

    • The melting temperature (Tm) should be between 55-65°C.

    • Avoid sequences with strong secondary structures or long repeats.

  • Fluorescent Labeling:

    • Primers are typically ordered from a commercial supplier with a 5' fluorescent label (e.g., FAM, HEX, Cy3, Cy5).

    • Ensure the labeled primer is purified by HPLC or PAGE to remove unlabeled oligonucleotides.

    • Resuspend the labeled primer in nuclease-free water or TE buffer to a stock concentration of 100 µM and store protected from light at -20°C.

2. Hybridization of Primer and RNA

  • In a sterile, nuclease-free microcentrifuge tube, combine the following:

    • Total RNA or poly(A)+ RNA: 10-50 µg

    • Fluorescently labeled primer: 1 pmol

    • Nuclease-free water: to a final volume of 10 µL

  • Mix gently by pipetting.

  • Heat the mixture to 65°C for 5 minutes to denature the RNA.

  • Anneal the primer to the RNA by incubating at a temperature appropriate for the primer's Tm (e.g., 42-55°C) for 1 hour. Alternatively, allow the mixture to cool slowly to room temperature.

3. Primer Extension Reaction

  • Prepare a master mix for the primer extension reaction. For each reaction, combine:

    • 5X Reverse Transcriptase Buffer: 4 µL

    • 10 mM dNTP mix: 2 µL

    • RNase Inhibitor (40 U/µL): 0.5 µL

    • Reverse Transcriptase (e.g., M-MLV, 200 U/µL): 1 µL

    • Nuclease-free water: 2.5 µL

  • Add 10 µL of the master mix to the 10 µL hybridization reaction from the previous step for a total volume of 20 µL.

  • Incubate the reaction at 42°C for 1 hour.

  • Terminate the reaction by adding 1 µL of 0.5 M EDTA.

  • (Optional) Degrade the RNA template by adding 1 µL of RNase A (10 mg/mL) and incubating at 37°C for 30 minutes.

  • Purify the cDNA product by ethanol (B145695) precipitation or using a column-based purification kit to remove unincorporated dNTPs and primers.

  • Resuspend the purified cDNA in 10 µL of formamide (B127407) loading buffer.

4. Gel Electrophoresis and Visualization

  • Prepare a denaturing polyacrylamide gel (e.g., 6-8% polyacrylamide, 7 M urea) in 1X TBE buffer.

  • Denature the cDNA sample by heating at 95°C for 5 minutes, then immediately place on ice.

  • Load the denatured cDNA sample onto the gel.

  • In an adjacent lane, load a DNA sequencing ladder generated using the same primer or a fluorescently labeled DNA size standard.

  • Run the gel at a constant power until the desired resolution is achieved.

  • Visualize the fluorescently labeled cDNA products using a fluorescence gel scanner with the appropriate excitation and emission filters for the fluorophore used.

Data Presentation and Analysis

Quantitative data from primer extension analysis can be used to determine the relative abundance of a specific transcript under different conditions. The intensity of the fluorescent signal from the extended product is proportional to the amount of target RNA in the sample.

Table 1: Quantification of Transcript Levels

Sample ConditionReplicate 1 (Integrated Density)Replicate 2 (Integrated Density)Replicate 3 (Integrated Density)Mean Integrated DensityRelative Transcript Level
Control15,23416,01215,78915,6781.00
Treatment A30,14531,56730,89030,8671.97
Treatment B7,8908,1237,9958,0030.51

Relative Transcript Level is calculated by normalizing the mean integrated density of the treated samples to the control sample.

Table 2: Mapping of Transcription Start Sites

GenePrimer Sequence (5' to 3')Predicted Start SiteObserved Product Size (nt)Mapped Transcription Start Site
Gene XFAM-CGATTAGCTGATCGATCGAT+1125+1
Gene YHEX-AGCTAGCTAGCTAGCTAGCT+198-2

Observed Product Size is determined by comparison to the sequencing ladder. Mapped Transcription Start Site is calculated based on the primer binding site and the observed product size.

Signaling Pathway Diagram (Example Application)

Primer extension can be used to study the regulation of gene expression in response to signaling pathway activation. For example, to determine if a growth factor signaling pathway induces the transcription of a target gene.

Signaling_Pathway GF Growth Factor Rec Receptor GF->Rec Kinase Kinase Cascade Rec->Kinase TF Transcription Factor Kinase->TF Gene Target Gene TF->Gene Induces Transcription mRNA mRNA Transcript Gene->mRNA

Caption: Growth factor signaling pathway leading to gene transcription.

The fluorescent labeling protocol for primer extension analysis provides a safe, sensitive, and quantitative method for studying RNA transcription. It is a valuable tool for researchers in molecular biology, drug development, and diagnostics. By offering a non-radioactive alternative, this technique is accessible to a broader range of laboratories and can be integrated into high-throughput workflows. The detailed protocols and data presentation guidelines provided here serve as a comprehensive resource for the successful implementation of this powerful technique.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting TBIA Solubility in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the compound TBIA (trans-bis-isatoic anhydride) in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in DMSO. What are the common causes?

A2: Difficulty dissolving this compound in DMSO can arise from several factors. One common issue is the quality of the DMSO itself; it is highly hygroscopic and can absorb atmospheric moisture, which reduces its ability to solvate some organic compounds. Other factors can include attempting to prepare a concentration that exceeds this compound's solubility limit, insufficient mixing, or the temperature of the solvent.[1]

Q2: My this compound compound was dissolved in DMSO, but it precipitated after storage. What happened?

A2: Precipitation of a previously dissolved compound can be due to a few reasons. Temperature fluctuations during storage, especially moving it to a colder environment, can cause the compound to crystallize out of solution.[1] Additionally, repeated freeze-thaw cycles and the absorption of water into the DMSO stock can also lead to precipitation over time.[2]

Q3: this compound dissolves in DMSO, but crashes out when I dilute it into my aqueous cell culture media. How can I prevent this?

A3: This common problem is known as "salting out," where the compound precipitates when the solvent polarity changes rapidly. To prevent this, it is recommended to perform serial dilutions of your concentrated DMSO stock in DMSO first to achieve a lower concentration. Then, add this intermediate dilution to your aqueous buffer or media. This gradual change in solvent environment helps to keep the compound in solution.[3]

Q4: What is the maximum recommended concentration of DMSO for cell-based assays?

A4: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid cellular toxicity. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is generally well-tolerated.[3][4] However, it is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cell line and assay.[4]

Q5: Can I heat the DMSO to help dissolve this compound?

A5: Gentle warming can be an effective method to aid dissolution. A water bath set to 37°C for 5-10 minutes can increase the kinetic energy and help dissolve the compound. However, excessive heat should be avoided as it could potentially degrade the compound.

Troubleshooting Guide

If you are experiencing issues with this compound solubility, follow this step-by-step guide.

Problem Potential Cause Troubleshooting Step Expected Outcome
Visible solid particles or cloudiness in the DMSO solution. Hygroscopic DMSOUse a fresh, unopened bottle of anhydrous, high-purity DMSO.The compound dissolves in the fresh, water-free DMSO.
Insufficient AgitationVortex the vial vigorously for 2-3 minutes. If particles persist, sonicate the vial in a water bath for 10-15 minutes.[5]The compound fully dissolves, resulting in a clear solution.
Low TemperatureGently warm the solution in a 37°C water bath for 5-10 minutes.Increased kinetic energy helps overcome the lattice energy of the solid, leading to dissolution.
Concentration Exceeds SolubilityPrepare a more dilute stock solution. For example, if a 25 mM stock is problematic, try preparing a 20 mM or 10 mM solution.[6]The compound dissolves completely at a lower concentration.
Compound precipitates upon addition to aqueous media. Rapid Change in Solvent PolarityPerform serial dilutions of the DMSO stock in DMSO to a lower concentration before the final dilution into the aqueous buffer.[3]Gradual dilution minimizes the "salting out" effect, keeping the compound in solution.
Final DMSO Concentration Too LowEnsure the final DMSO concentration in the aqueous medium is sufficient to maintain solubility, while remaining non-toxic to cells (typically ≤ 0.5%).[4]The compound remains dissolved at an optimized final DMSO concentration.
Buffer IncompatibilityTest the solubility of the compound in different aqueous buffers (e.g., PBS, TRIS) to identify a more compatible formulation.The compound shows better solubility in an alternative buffer system.

Quantitative Data Summary

The following table summarizes the known properties of this compound.

Property Value Reference
Molecular FormulaC₁₀H₄N₂O₆[6]
Molecular Weight248.15 g/mol [6]
Solubility in DMSOSoluble up to 20 mM[6]
Purity≥95%[6]
StorageStore at -20°C[6]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (ensure it is at room temperature)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Preparation : Bring the vial containing this compound and a fresh bottle of anhydrous, high-purity DMSO to room temperature.

  • Calculation : Calculate the required mass of this compound for your desired volume and concentration (10 mM). For example, for 1 mL of a 10 mM stock, you would need 2.48 mg of this compound.

  • Solvent Addition : Using a calibrated pipette, add the calculated volume of DMSO to the vial containing the this compound powder.

  • Initial Mixing : Cap the vial tightly and vortex vigorously for 2-3 minutes. Visually inspect the solution for any undissolved particles.

  • Sonication (If Necessary) : If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes. The ultrasonic waves will help to break down any aggregates.[2][5]

  • Gentle Heating (If Necessary) : If sonication is insufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.

  • Final Inspection : Once the solution is clear with no visible particulates, it is ready for use or storage.

  • Storage : Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizations

TBIA_Solubility_Troubleshooting_Workflow This compound Solubility Troubleshooting Workflow start Start: Observe this compound Solubility Issue check_dmso Is DMSO fresh and anhydrous? start->check_dmso use_fresh_dmso Use fresh, anhydrous DMSO check_dmso->use_fresh_dmso No agitate Vortex and/or Sonicate check_dmso->agitate Yes use_fresh_dmso->agitate check_dissolved1 Is this compound fully dissolved? agitate->check_dissolved1 warm Gently warm to 37°C check_dissolved1->warm No success Success: this compound is dissolved. Store properly. check_dissolved1->success Yes check_dissolved2 Is this compound fully dissolved? warm->check_dissolved2 lower_conc Prepare a more dilute stock solution check_dissolved2->lower_conc No check_dissolved2->success Yes lower_conc->success fail Issue persists. Consider alternative solvents. lower_conc->fail

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

Hypothetical_Signaling_Pathway_for_this compound Hypothetical this compound Target: TGF-β Signaling Pathway TGFB TGF-β Receptor TGF-β Receptor Complex TGFB->Receptor Smad23 p-Smad2/3 Receptor->Smad23 phosphorylates Smad_complex Smad Complex Smad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Transcription Gene Transcription (e.g., EMT, Fibrosis) Nucleus->Transcription regulates This compound This compound This compound->Smad_complex Inhibits

References

Technical Support Center: Tandem Bicyclic Immuno-Assay (TBIA) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tandem Bicyclic Immuno-Assay (TBIA) based experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Troubleshooting Guides & FAQs

This section addresses common problems encountered during this compound-based experiments in a question-and-answer format.

High Background Signal

Question: What causes a high background signal in my this compound, and how can I reduce it?

Answer: High background signal can obscure your results and is often caused by several factors. Here are the common culprits and their solutions:

  • Non-Specific Binding: This is a primary cause of high background. It occurs when antibodies or the bicyclic peptide bind to unintended sites on the microplate or to other proteins in the sample.[1][2]

    • Solution:

      • Blocking: Ensure adequate blocking of the microplate wells. Use a high-quality blocking buffer, such as 3% Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS).[3] Increasing the blocking incubation time can also be effective.

      • Washing: Increase the number and vigor of wash steps between antibody and peptide incubations to remove unbound reagents. Using a wash buffer with a mild detergent like 0.05% Tween-20 is recommended.[4]

      • Antibody Concentration: An excessively high concentration of the primary or secondary antibody can lead to non-specific binding. Titrate your antibodies to determine the optimal concentration that provides a good signal without increasing background.

  • Contamination: Contamination of buffers, reagents, or samples with endogenous enzymes or other interfering substances can lead to a high background.

    • Solution:

      • Use fresh, sterile buffers and reagents.

      • Handle samples carefully to avoid cross-contamination.

      • Ensure proper storage of all components to prevent degradation.[1]

  • Matrix Effects: Components in the sample matrix (e.g., serum, plasma) can interfere with the assay and cause a high background.[5][6]

    • Solution:

      • Dilute your samples to reduce the concentration of interfering substances.[6]

      • Use a matrix-matched standard curve to compensate for these effects.[5]

Low or No Signal

Question: I am getting a very low signal or no signal at all in my this compound. What are the possible reasons and solutions?

Answer: A weak or absent signal can be frustrating. Here are the common causes and how to troubleshoot them:

  • Reagent Issues:

    • Inactive Reagents: Antibodies or the bicyclic peptide may have lost activity due to improper storage or expiration.

      • Solution: Use fresh reagents and ensure they are stored at the recommended temperatures.[7]

    • Incorrect Reagent Concentration: The concentration of the capture antibody, detection antibody, or bicyclic peptide may be too low.

      • Solution: Optimize the concentrations of all assay components through titration experiments.[7]

  • Procedural Errors:

    • Insufficient Incubation Times: Short incubation times may not allow for sufficient binding to occur.

      • Solution: Increase the incubation times for the antibodies and the bicyclic peptide.[7]

    • Improper Washing: Overly aggressive washing can remove bound reagents.

      • Solution: Ensure your washing technique is gentle but thorough.

  • Bicyclic Peptide-Specific Issues:

    • Poor Solubility: The bicyclic peptide may not be fully dissolved, leading to a lower effective concentration.

      • Solution: Ensure the peptide is completely solubilized in the appropriate buffer before use. You may need to use a buffer with a specific pH or containing a small amount of organic solvent, depending on the peptide's properties.[2]

    • Degradation: Bicyclic peptides can be susceptible to degradation, especially with repeated freeze-thaw cycles.

      • Solution: Aliquot the peptide upon receipt and avoid multiple freeze-thaw cycles.[1]

Poor Reproducibility

Question: My this compound results are not reproducible between experiments. What could be causing this variability?

Answer: Lack of reproducibility can stem from several sources. Here are some key areas to investigate:

  • Inconsistent Pipetting: Inaccurate or inconsistent pipetting of reagents and samples is a major source of variability.

    • Solution: Use calibrated pipettes and practice consistent pipetting techniques.

  • Variable Incubation Conditions: Fluctuations in incubation temperature and time can affect binding kinetics.

    • Solution: Use a temperature-controlled incubator and ensure consistent incubation times for all experiments.

  • Reagent Variability: Using different lots of antibodies or bicyclic peptides can introduce variability.

    • Solution: If possible, use the same lot of critical reagents for the duration of a study. If you must switch lots, perform a bridging study to ensure consistency.

  • Matrix Effects: Variability in the sample matrix between different samples or sample preparations can lead to inconsistent results.

    • Solution: Standardize your sample collection and preparation protocol. Consider using a sample diluent that can help minimize matrix effects.[8]

Quantitative Data Summary

The performance of this compound can vary depending on the specific bicyclic peptide, antibodies, and target analyte. The following table provides a general overview of typical performance parameters that can be expected.

ParameterTypical RangeKey Considerations
Binding Affinity (Kd) 1 nM - 10 µMThe affinity of the bicyclic peptide for its target is a critical determinant of assay sensitivity.[9]
Limit of Detection (LOD) 10 ng/mL - 1 µg/mLThis depends heavily on the affinity of the bicyclic peptide and the overall assay optimization.[10]
Dynamic Range 2-3 log unitsThe range of analyte concentrations that can be accurately quantified.
Intra-assay Precision (%CV) < 15%Measures the reproducibility of results within the same assay run.
Inter-assay Precision (%CV) < 20%Measures the reproducibility of results between different assay runs.

Experimental Protocols

This section provides a generalized, step-by-step methodology for a competitive this compound, which is a common format for this type of assay.

Competitive this compound Protocol
  • Plate Coating:

    • Dilute the capture antibody to a pre-optimized concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., 50 mM sodium carbonate, pH 9.6).[4]

    • Add 100 µL of the diluted capture antibody to each well of a high-binding 96-well microplate.

    • Incubate the plate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).[11]

    • Add 200 µL/well of blocking buffer (e.g., 3% BSA in PBS) to each well.[3]

    • Incubate for 1-2 hours at room temperature.

  • Competition Reaction:

    • Prepare a mixture of your sample (or standard) and a fixed, pre-optimized concentration of the biotinylated bicyclic peptide.

    • Wash the blocked plate three times with wash buffer.

    • Add 100 µL of the sample/peptide mixture to the appropriate wells.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate, diluted in blocking buffer, to each well.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Signal Development and Measurement:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of a suitable HRP substrate (e.g., TMB) to each well.

    • Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color development is observed.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a competitive Tandem Bicyclic Immuno-Assay.

TBIA_Workflow cluster_preparation Plate Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Coat Plate Coat Plate Block Plate Block Plate Coat Plate->Block Plate Incubate & Wash Competition Competition Block Plate->Competition Wash Prepare Sample/Peptide Mix Prepare Sample/Peptide Mix Prepare Sample/Peptide Mix->Competition Add to Plate Add Detection Reagent Add Detection Reagent Competition->Add Detection Reagent Incubate & Wash Signal Development Signal Development Add Detection Reagent->Signal Development Incubate & Wash Read Plate Read Plate Signal Development->Read Plate Stop Reaction Analyze Data Analyze Data Read Plate->Analyze Data TBIA_Troubleshooting cluster_high_bg High Background Solutions cluster_low_signal Low Signal Solutions cluster_reproducibility Reproducibility Solutions Problem Problem High Background High Background Problem->High Background Issue? Low/No Signal Low/No Signal Problem->Low/No Signal Issue? Poor Reproducibility Poor Reproducibility Problem->Poor Reproducibility Issue? Optimize Blocking Optimize Blocking High Background->Optimize Blocking Increase Washing Increase Washing High Background->Increase Washing Titrate Antibodies Titrate Antibodies High Background->Titrate Antibodies Check Reagents Check Reagents High Background->Check Reagents Check Reagent Activity Check Reagent Activity Low/No Signal->Check Reagent Activity Optimize Concentrations Optimize Concentrations Low/No Signal->Optimize Concentrations Increase Incubation Increase Incubation Low/No Signal->Increase Incubation Confirm Peptide Solubility Confirm Peptide Solubility Low/No Signal->Confirm Peptide Solubility Standardize Pipetting Standardize Pipetting Poor Reproducibility->Standardize Pipetting Control Incubation Control Incubation Poor Reproducibility->Control Incubation Use Same Reagent Lots Use Same Reagent Lots Poor Reproducibility->Use Same Reagent Lots Address Matrix Effects Address Matrix Effects Poor Reproducibility->Address Matrix Effects

References

Technical Support Center: Optimizing TBIA Incubation Time for RNA Cross-Linking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing TBIA (Trifunctional Biotinylated Iodoacetamide) incubation time in your RNA cross-linking experiments. This resource provides troubleshooting guidance and frequently asked questions to help you achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended incubation time for this compound RNA cross-linking?

For optimal results, an incubation time of 15 minutes at 37°C is recommended when using this compound for RNA cross-linking.[1] This duration is based on the kinetic properties of the this compound reagent.

Q2: Why is a 15-minute incubation time recommended?

The 15-minute incubation period corresponds to approximately five half-lives of the this compound reagent.[1] this compound exhibits a two-phase reactivity with half-lives of 30 and 180 seconds.[1] Incubating for five half-lives ensures that the majority of the reagent has reacted, maximizing the cross-linking efficiency without unnecessarily prolonging the experiment.

Q3: What is the mechanism of this compound in RNA cross-linking?

This compound is a bifunctional SHAPE reagent containing two electrophilic isatoic anhydride (B1165640) moieties. Each of these can react with the 2'-hydroxyl group of a nucleotide. When one part of the this compound molecule reacts with a nucleotide, the second reactive group can then react with a nearby nucleotide, creating a covalent cross-link.[1] This process captures both adjacent and long-range interactions within the three-dimensional RNA structure.[1]

Q4: Can I modify the incubation time?

While 15 minutes is the recommended starting point, optimization may be necessary for your specific RNA molecule or experimental conditions. If you are experiencing issues with cross-linking efficiency or specificity, adjusting the incubation time may be a valid troubleshooting step. Please refer to the troubleshooting guide below for more information.

Troubleshooting Guide

This guide addresses common issues you may encounter during this compound RNA cross-linking, with a focus on optimizing the incubation time.

Problem Possible Cause Suggested Solution
Low or no cross-linking observed on a gel Incubation time is too short: The this compound reagent has not had sufficient time to react and form cross-links.Increase the incubation time. Try a time-course experiment (e.g., 5, 10, 15, 20 minutes) to determine the optimal duration for your specific RNA. Ensure the incubation temperature is maintained at 37°C.
Inefficient this compound reagent: The reagent may have hydrolyzed due to improper storage or handling.Use a fresh aliquot of this compound. Ensure it is stored under anhydrous conditions.
High background or smearing on the gel Incubation time is too long: Prolonged incubation may lead to RNA degradation or the formation of non-specific cross-links and mono-adducts.Reduce the incubation time. The recommended 15 minutes is designed to minimize such effects.[1] Perform a time-course experiment to find the shortest time that gives sufficient cross-linking.
RNA degradation: The RNA sample may be unstable at 37°C for extended periods.Ensure your RNA is of high quality and free of RNases. Consider using a lower incubation temperature and proportionally increasing the incubation time, though this will require optimization.
Inconsistent cross-linking results Inaccurate timing: Variations in the incubation time between experiments can lead to variability in results.Use a precise timer for the incubation step. Ensure all samples in a comparative experiment are incubated for the exact same duration.
Temperature fluctuations: Inconsistent incubation temperature can affect the reaction kinetics.Use a calibrated incubator or water bath to maintain a constant 37°C.

Experimental Protocols

Standard this compound RNA Cross-Linking Protocol

This protocol is adapted from the SHAPE-JuMP methodology.[1]

  • RNA Folding: Resuspend 5 pmol of your RNA in a suitable folding buffer.

  • This compound Addition: Prepare a 40 mM solution of this compound in anhydrous DMSO. Add the this compound solution to your folded RNA at a 1:10 volume ratio (e.g., 1 µL of 40 mM this compound to 10 µL of RNA).

  • Incubation: Incubate the reaction mixture at 37°C for 15 minutes.

  • Quenching and Desalting: Stop the reaction and remove excess this compound using a G-50 spin column.

  • Analysis: Visualize the cross-linked RNA using denaturing gel electrophoresis. Cross-linked RNA will appear as a band with lower mobility compared to the uncross-linked control.

Quantitative Data Summary

The efficiency of this compound cross-linking is influenced by its reactivity and hydrolysis rate. The following table summarizes the kinetic parameters of this compound.

Parameter Value Significance
First Half-life (t1/2) 30 seconds[1]Represents the initial rapid phase of this compound reaction.
Second Half-life (t1/2) 180 seconds[1]Represents the slower phase of this compound reaction.
Recommended Incubation 15 minutes[1]Corresponds to 5 half-lives of the slower reacting moiety, ensuring near-complete reaction.
Cross-linking Efficiency 5-10%[1]Typical efficiency observed for various RNAs under optimal conditions.

Visualizations

Experimental Workflow for this compound Cross-Linking

TBIA_Workflow cluster_prep Preparation cluster_reaction Cross-linking Reaction cluster_analysis Analysis Folded_RNA Folded RNA Sample Mix Mix RNA and this compound Folded_RNA->Mix TBIA_Solution 40 mM this compound in DMSO TBIA_Solution->Mix Incubate Incubate 37°C, 15 min Mix->Incubate Desalt Desalt (G-50 Column) Incubate->Desalt Gel Denaturing Gel Electrophoresis Desalt->Gel Visualize Visualize Bands Gel->Visualize

Caption: Workflow for this compound-mediated RNA cross-linking.

Logical Relationship for Troubleshooting Low Cross-linking Efficiency

Troubleshooting_Low_Efficiency Start Low Cross-linking Efficiency Observed Cause1 Incubation Time Too Short? Start->Cause1 Cause2 This compound Reagent Degraded? Start->Cause2 Cause3 Incorrect Temperature? Start->Cause3 Solution1 Increase Incubation Time (e.g., Time-course) Cause1->Solution1 Solution2 Use Fresh this compound Aliquot Cause2->Solution2 Solution3 Verify Incubator Temperature is 37°C Cause3->Solution3

Caption: Troubleshooting logic for low this compound cross-linking.

References

Technical Support Center: TBIA Degradation and Storage Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trans-bis-isatoic anhydride (B1165640) (TBIA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and troubleshooting of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound, or trans-bis-isatoic anhydride, is a bifunctional chemical cross-linking reagent. Its primary application is in molecular biology, specifically in a technique called SHAPE-JuMP (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Juxtaposed Merged Pairs). In this method, this compound is used to probe the tertiary structure of large RNA molecules by cross-linking nucleotides that are in close proximity in the folded RNA structure.[1][2]

Q2: What is the mechanism of this compound in SHAPE-JuMP?

A2: this compound possesses two reactive isatoic anhydride groups. Each of these groups can react with the 2'-hydroxyl group of a nucleotide. When one group reacts with a nucleotide, the second group can then react with another nearby nucleotide, creating a covalent cross-link. This cross-link is later identified through reverse transcription, where it causes the reverse transcriptase to "jump" over the cross-linked region, resulting in a deletion in the cDNA. These deletions pinpoint nucleotides that are close to each other in the three-dimensional RNA structure.[1]

Q3: Why is it important to use a mono-functional analog like isatoic anhydride (IA) as a control?

A3: During the experimental process, it's possible for only one of this compound's reactive groups to bind to a nucleotide while the other is hydrolyzed by water, forming a "mono-adduct" instead of a cross-link. To distinguish true cross-linking events from these mono-adducts, a control experiment is performed using isatoic anhydride (IA). IA has only one reactive group and can only form mono-adducts. By comparing the results from this compound and IA experiments, researchers can identify signals that are unique to this compound and therefore represent genuine tertiary structure interactions.[1][2]

Troubleshooting Guide

Q4: I am seeing a high background of deletions in my SHAPE-JuMP experiment, even in my negative control. What could be the cause?

A4: High background deletions can arise from several sources:

  • RNA Degradation: Ensure the integrity of your RNA sample before starting the experiment. Run a sample on a denaturing gel to check for degradation.

  • Reagent Quality: The this compound reagent may have degraded. It is crucial to use high-quality, properly stored this compound. See the storage and handling best practices below.

  • Enzyme Activity: The reverse transcriptase used in the protocol could have intrinsic properties that lead to non-specific deletions. Ensure you are using an engineered reverse transcriptase optimized for jumping over cross-links.[1]

Q5: My cross-linking efficiency with this compound seems low. How can I improve it?

A5: Low cross-linking efficiency can be due to:

  • Suboptimal Reagent Concentration: The concentration of this compound may need to be optimized for your specific RNA and experimental conditions. Titrating the this compound concentration can help identify the optimal level for efficient cross-linking without causing excessive modification.

  • Incorrect Buffer Conditions: The pH and composition of the reaction buffer can influence the reactivity of this compound. Ensure your buffer conditions are within the recommended range for SHAPE-JuMP experiments.

  • RNA Folding: The RNA may not be folded into its native conformation, hiding potential cross-linking sites. Ensure that the RNA folding protocol is followed correctly, including the appropriate salt concentrations and incubation times.

Q6: How can I confirm that my this compound reagent is still active?

A6: To verify the activity of your this compound stock, you can perform a small-scale pilot experiment with a well-characterized RNA molecule known to have specific tertiary contacts. Compare the cross-linking pattern to published data or your own positive controls. The formation of expected cross-linked products, visible as a band of lower mobility on a denaturing gel, can confirm reagent activity.[1]

Storage and Handling Best Practices

Proper storage and handling of this compound are critical to maintain its stability and reactivity for reliable experimental outcomes.

Parameter Recommendation Rationale
Long-Term Storage (Solid) Store at -20°C in a dry, dark environment.Minimizes degradation over months to years.
Short-Term Storage (Solid) Store at 0-4°C in a dry, dark environment.Suitable for storage over days to weeks.
Stock Solution Storage Prepare stock solutions in anhydrous DMSO. Aliquot into single-use volumes and store at -80°C.DMSO is a suitable solvent for this compound.[2] Aliquoting prevents multiple freeze-thaw cycles which can introduce moisture and lead to degradation.
Handling Allow the solid reagent and stock solution aliquots to equilibrate to room temperature before opening.Prevents condensation of atmospheric moisture into the container, which can cause hydrolysis.
Incompatible Substances Avoid contact with water, strong oxidizing agents, acids, and bases.This compound is sensitive to moisture and reactive with nucleophiles, which can lead to its degradation.

Experimental Protocols

Protocol: Preparation of this compound Stock Solution
  • Preparation: Work in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • Reconstitution: Allow the vial of solid this compound to warm to room temperature before opening. Add anhydrous DMSO to the desired concentration (e.g., 20 mM).[2]

  • Dissolution: Vortex the solution until the this compound is completely dissolved.

  • Aliquoting and Storage: Immediately aliquot the stock solution into small, single-use volumes in sterile, low-retention microcentrifuge tubes. Store the aliquots at -80°C.

Protocol: Assessing this compound Degradation via HPLC (General Workflow)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be developed to assess the purity of this compound and detect its degradation products.

  • Column: A C18 reverse-phase column is typically suitable for separating small aromatic molecules.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile) is a common starting point. The exact gradient will need to be optimized.

  • Detection: A UV detector set to a wavelength where this compound has strong absorbance should be used.

  • Sample Preparation: Dilute a small amount of the this compound stock solution in a compatible solvent (e.g., acetonitrile) to an appropriate concentration for HPLC analysis.

  • Analysis: Inject the prepared sample and analyze the chromatogram. The appearance of new peaks or a decrease in the area of the main this compound peak over time indicates degradation.

Visualizations

This compound Degradation Pathway

The primary degradation pathway for this compound in the presence of water is hydrolysis. Each isatoic anhydride ring can be independently hydrolyzed, leading to the formation of mono-hydrolyzed and di-hydrolyzed products, with the release of carbon dioxide.

TBIA_Degradation This compound This compound (trans-bis-isatoic anhydride) Mono_hydrolyzed Mono-hydrolyzed this compound This compound->Mono_hydrolyzed + H2O CO2 CO2 Di_hydrolyzed Di-hydrolyzed this compound (Di-anthranilic acid derivative) Mono_hydrolyzed->Di_hydrolyzed + H2O Mono_hydrolyzed->CO2 - CO2

Caption: Hydrolysis pathway of this compound.

Experimental Workflow for SHAPE-JuMP

The following diagram illustrates the general workflow for an RNA structure probing experiment using this compound in the SHAPE-JuMP technique.

SHAPE_JuMP_Workflow cluster_prep Preparation cluster_analysis Analysis RNA Folding RNA Folding This compound Treatment This compound Treatment RNA Folding->this compound Treatment IA Control IA Control RNA Folding->IA Control Reverse Transcription Reverse Transcription This compound Treatment->Reverse Transcription IA Control->Reverse Transcription Sequencing Sequencing Reverse Transcription->Sequencing Data Analysis Data Analysis Sequencing->Data Analysis RNA Structure Model RNA Structure Model Data Analysis->RNA Structure Model

Caption: SHAPE-JuMP experimental workflow.

References

Technical Support Center: Analysis of TBIA-Modified RNA Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-bis-isatoic anhydride (B1165640) (TBIA) for RNA structural analysis. The primary application of this compound is in a method called SHAPE-JuMP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Juxtaposed Merged Pairs), which maps the tertiary structure of RNA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it "modify" RNA?

A1: this compound (trans-bis-isatoic anhydride) is not a permanent RNA modification but a chemical probe used for structural analysis. It is a bifunctional SHAPE (Selective 2'-Hydroxyl Acylation by Primer Extension) reagent, meaning it has two reactive isatoic anhydride groups.[1][2] These groups react with the 2'-hydroxyl (-OH) of ribose sugars in RNA, which are accessible and flexible. When two nucleotides are close to each other in the folded 3D structure of an RNA molecule, this compound can react with both, creating a covalent crosslink between them.[3][4] It can also react with only one nucleotide to form a "mono-adduct" if the second reactive group is hydrolyzed by water.[3]

Q2: What is the SHAPE-JuMP technique?

A2: SHAPE-JuMP is a method that uses this compound to identify nucleotides that are close in three-dimensional space but may be distant in the primary sequence.[1][3] The workflow involves treating folded RNA with this compound to create crosslinks. These crosslinks are then identified using a special engineered reverse transcriptase that "jumps" over the crosslinked site during cDNA synthesis, leaving a characteristic deletion in the cDNA product.[3][4][5] This deletion is then detected by high-throughput sequencing, allowing for the mapping of long-range or tertiary interactions within the RNA molecule.[3][5]

Q3: How is the data from a SHAPE-JuMP experiment analyzed?

A3: The data, which consists of sequencing reads, is analyzed using a specialized bioinformatics pipeline called ShapeJumper .[2][6] This pipeline is designed to align the sequencing reads to the reference RNA sequence and accurately identify the deletions caused by the reverse transcriptase jumping over a this compound-induced crosslink. A key challenge is that the engineered reverse transcriptase has a high natural mutation rate (3-4%), which complicates standard alignment.[2][6] The ShapeJumper pipeline is optimized to handle these mutations and correctly call the deletion sites that correspond to RNA-RNA interactions.[6]

Q4: Why is a control experiment with Isatoic Anhydride (IA) necessary?

A4: A control experiment is crucial for distinguishing true crosslinking signals from background noise. Isatoic Anhydride (IA) is a monofunctional version of this compound, meaning it can only form single adducts on the RNA and cannot create crosslinks.[3] The engineered reverse transcriptase can still cause deletions at a low rate even without crosslinks. The IA control reaction helps quantify this background deletion rate.[3] A key quality metric is that the deletion rate in the this compound-treated sample should be at least two-fold higher than in the IA or no-reagent control.[3]

Troubleshooting Guide

Problem / ObservationPossible CausesSuggested Solutions
Low Deletion Rate / No Crosslinking 1. Incorrect RNA folding: The RNA is not in its native conformation, so target sites for crosslinking are not proximal. 2. Inactive this compound reagent: this compound is sensitive to hydrolysis and may have degraded. 3. Suboptimal reaction conditions: Incorrect buffer composition (e.g., absence of Mg²⁺ can destabilize native interactions), temperature, or incubation time.[3]1. Optimize Folding Protocol: Ensure the buffer conditions (ions, pH) and thermal annealing steps are appropriate for your specific RNA target to achieve its native fold. 2. Use Fresh Reagent: Prepare fresh this compound solution in a compatible solvent like DMSO immediately before use. This compound has hydrolysis half-lives of approximately 30 and 180 seconds in buffer.[3] 3. Verify Reaction Conditions: Confirm that the buffer, temperature, and a 15-minute reaction time are correctly implemented as per the established protocol.[3]
High Background Deletion Rate in Control (IA) Sample 1. Poor RNA quality: Degraded or damaged RNA can cause the reverse transcriptase to stall or dissociate, leading to truncated products that may be misinterpreted as deletions. 2. Issues with Reverse Transcriptase: The engineered RT has a baseline rate of creating mutations and deletions.[2][6] Suboptimal RT conditions can exacerbate this.1. Assess RNA Integrity: Run your RNA sample on a denaturing gel or a Bioanalyzer to ensure it is intact and free of degradation before starting the experiment. 2. Optimize RT Step: Follow the specific protocol for the crosslink-traversing reverse transcriptase precisely. Ensure dNTP concentrations and buffer components are correct.
Deletion rate in this compound sample is less than 2-fold higher than control 1. Low crosslinking efficiency: See "Low Deletion Rate" above. 2. High background noise: See "High Background Deletion Rate" above. 3. Insufficient sequencing depth: The number of reads may be too low to confidently distinguish the signal from the background.1. Address Crosslinking and Background: Work through the troubleshooting steps for both low crosslinking efficiency and high background noise. 2. Increase Sequencing Depth: Ensure a minimum read depth of 500,000 reads per sample to achieve sufficient statistical power for identifying true crosslinking events.[3]
Difficulty Aligning Sequencing Reads 1. High error rate of RT: The engineered reverse transcriptase used in SHAPE-JuMP has a high intrinsic rate of introducing mutations during cDNA synthesis, which can challenge standard alignment algorithms.[2][6] 2. Incorrect aligner choice: Not all alignment software is optimized to handle the unique error profile and deletion patterns of SHAPE-JuMP data.[2]1. Use the ShapeJumper Pipeline: This is the recommended bioinformatics tool specifically designed to handle the complexities of SHAPE-JuMP data.[2][6] 2. Consult Original Literature: The publication introducing ShapeJumper evaluates several aligners and provides insights into optimal alignment strategies.[2]

Experimental Protocols & Data

Key Experimental Parameters

This table summarizes critical quantitative data and conditions for a successful SHAPE-JuMP experiment.

ParameterRecommended Value / GuidelineRationale / Notes
This compound Hydrolysis Half-life t₁/₂ ≈ 30 sec and 180 secThis compound has two reactive sites with different hydrolysis rates. A 15-minute reaction time ensures completion.[3]
Typical Crosslinking Efficiency 5–10%This level is effective for detecting interactions without overly damaging the RNA population.[3]
Minimum Sequencing Depth 500,000 readsProvides sufficient data to distinguish true crosslinking signals from background noise.[3]
Key Quality Control Metric ≥ 2-fold increase in deletion rate (this compound vs. Control)Confirms that the observed deletions are primarily due to this compound-induced crosslinks.[3]
Median Interaction Distance ~23 Å (2.3 nm)This reflects the typical through-space distance captured by this compound crosslinking.[3]
Detailed Methodology: SHAPE-JuMP Protocol
  • RNA Preparation and Folding:

    • Transcribe RNA in vitro from a DNA template.

    • Purify the RNA using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Fold the RNA into its native conformation by heating at 95°C for 2 minutes, followed by slow cooling to room temperature in a folding buffer (e.g., containing HEPES, NaCl, and MgCl₂).

  • This compound Crosslinking Reaction:

    • Prepare a fresh stock solution of this compound in anhydrous DMSO.

    • Add the this compound solution to the folded RNA sample and incubate for 15 minutes at the appropriate temperature for maintaining RNA structure (e.g., 37°C).

    • Set up parallel control reactions: one with the monofunctional reagent Isatoic Anhydride (IA) and a no-reagent control.

    • Quench the reactions and purify the RNA via ethanol (B145695) precipitation.

  • Reverse Transcription (The "JuMP" Step):

    • Anneal a fluorescently labeled or sequence-specific primer to the purified RNA.

    • Perform reverse transcription using an engineered, crosslink-traversing reverse transcriptase (RT-C8).[3] This is the key step where crosslinks are recorded as deletions in the cDNA.

    • Use specific reaction conditions optimized for the engineered RT.

  • Library Preparation and Sequencing:

    • Amplify the resulting cDNA using PCR to add sequencing adapters and unique barcodes for sample multiplexing.

    • Purify the PCR products.

    • Sequence the cDNA library using an Illumina platform (e.g., MiSeq) to a minimum depth of 500,000 reads per sample.[3]

  • Data Analysis:

    • Process the raw sequencing data using the ShapeJumper bioinformatic pipeline.[2][6]

    • The pipeline will perform read alignment, identify deletion-containing reads, and map the start and end points of these deletions.

    • Filter the data to remove background noise (using the control samples) and identify statistically significant crosslinks.

    • Visualize the identified interactions on a secondary or tertiary model of the RNA.

Visualizations

SHAPE-JuMP Experimental Workflow

SHAPE_JuMP_Workflow cluster_prep RNA Preparation cluster_crosslink Crosslinking cluster_analysis Analysis rna_prep 1. In Vitro Transcription & Purification rna_fold 2. RNA Folding rna_prep->rna_fold tbia_rxn 3. This compound Treatment (Crosslinking) rna_fold->tbia_rxn ia_rxn Control: IA Treatment (Mono-adduct) rna_fold->ia_rxn rt_jump 4. Reverse Transcription (Deletion Formation) tbia_rxn->rt_jump ia_rxn->rt_jump lib_prep 5. Library Prep & Sequencing rt_jump->lib_prep data_analysis 6. ShapeJumper Pipeline (Deletion Calling) lib_prep->data_analysis model 7. Structural Modeling data_analysis->model

Caption: Overview of the SHAPE-JuMP experimental workflow.

SHAPE-JuMP Data Analysis Pipeline

ShapeJumper_Pipeline cluster_input Input Data cluster_processing Core Analysis (ShapeJumper) cluster_output Output raw_reads Raw Sequencing Reads (FASTQ files) align 1. Optimized Read Alignment (Handles high mutation rate) raw_reads->align del_call 2. Deletion Calling (Identifies RT 'jump' events) align->del_call filter 3. Background Subtraction (Uses IA/control data) del_call->filter stats 4. Statistical Analysis (Identifies significant crosslinks) filter->stats interaction_list List of Proximal Nucleotides stats->interaction_list visualization Visualization on RNA Structure interaction_list->visualization

Caption: Bioinformatic workflow for analyzing SHAPE-JuMP data.

References

Technical Support Center: Troubleshooting TBIA Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-bis-isatoic anhydride (B1165640) (TBIA). This compound is a bifunctional chemical cross-linking reagent used in techniques like SHAPE-JuMP to investigate RNA tertiary structure and higher-order RNA-RNA interactions.[1] This document aims to help users avoid non-specific modifications and other common issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound, or trans-bis-isatoic anhydride, is a chemical reagent that acts as a bivalent cross-linker. It possesses two electrophilic isatoic anhydride groups that can react with the 2'-hydroxyl (2'-OH) group of nucleotides in RNA. Its primary application is in structural biology, specifically in a technique called SHAPE-JuMP (selective 2'-hydroxyl acylation analyzed by primer extension - juxtaposed merged pairs), to map the tertiary structure and long-range interactions of large RNA molecules.

Q2: How does this compound work to probe RNA structure?

A2: this compound works by covalently linking nucleotides that are close to each other in the three-dimensional structure of an RNA molecule, even if they are far apart in the primary sequence. Each of its two isatoic anhydride moieties can acylate the 2'-OH group of a nucleotide. This cross-linking event can be detected and mapped to reveal the spatial proximity of different RNA domains.

Q3: What are the potential causes of non-specific modifications when using this compound?

A3: Non-specific modifications with this compound can arise from several factors, including:

  • Suboptimal Reagent Concentration: Excessively high concentrations of this compound can lead to random, proximity-independent reactions with RNA or other molecules in the sample.

  • Incorrect Buffer Conditions: The pH and composition of the reaction buffer can influence the reactivity of this compound and the accessibility of RNA functional groups. Deviations from optimal buffer conditions can promote side reactions.

  • Presence of Contaminants: Contaminating nucleophiles in the experimental setup can react with this compound, leading to its depletion or the formation of adducts that can non-specifically interact with the RNA.

  • Prolonged Incubation Times: Extending the reaction time beyond the recommended protocol can increase the likelihood of non-specific modifications.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background signal or smearing on gel Non-specific modification of RNA.Optimize this compound concentration through a titration experiment. Reduce incubation time. Ensure the purity of all reagents and water.
No or low cross-linking efficiency Inactive this compound reagent.Use a fresh stock of this compound. Store this compound at -20°C as recommended. Ensure the reaction buffer has the correct pH and composition.
RNA is misfolded or aggregated.Optimize RNA folding protocol. Ensure proper salt concentrations and temperature for maintaining RNA structure.
Inconsistent results between experiments Variability in experimental setup.Prepare fresh dilutions of this compound for each experiment. Use a consistent source and lot of all reagents. Standardize incubation times and temperatures precisely.
Pipetting errors.Calibrate pipettes regularly. Use filter tips to avoid cross-contamination.

Experimental Protocols

A detailed experimental protocol for using this compound in SHAPE-JuMP can be found in the primary literature. A general workflow is outlined below.

Diagram of a Generalized this compound Cross-Linking Workflow

TBIA_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis RNA_prep RNA Folding Incubation Incubate RNA with this compound RNA_prep->Incubation TBIA_prep Prepare fresh this compound solution TBIA_prep->Incubation Quenching Quench Reaction Incubation->Quenching Purification RNA Purification Quenching->Purification RT Reverse Transcription Purification->RT Analysis Data Analysis RT->Analysis

Caption: A generalized workflow for an RNA cross-linking experiment using this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical troubleshooting process for non-specific modifications in a this compound experiment.

Diagram of Troubleshooting Logic for Non-Specific Modifications

Troubleshooting_Logic Start High Background Signal (Potential Non-specific Modification) Check_Concentration Is this compound concentration optimized? Start->Check_Concentration Check_Time Is incubation time appropriate? Check_Concentration->Check_Time Yes Solution_Titrate Perform this compound titration Check_Concentration->Solution_Titrate No Check_Purity Are reagents pure? Check_Time->Check_Purity Yes Solution_Time Reduce incubation time Check_Time->Solution_Time No Solution_Purity Use fresh, high-purity reagents Check_Purity->Solution_Purity No End Problem Resolved Check_Purity->End Yes Solution_Titrate->Check_Time Solution_Time->Check_Purity Solution_Purity->End

Caption: A decision tree for troubleshooting non-specific modifications in this compound experiments.

References

quality control checks for synthesized TBIA reagent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for quality control checks of synthesized Thyroid-Binding Inhibiting Antibody (TBIA) reagents.

Troubleshooting Guides

This section addresses specific issues that may arise during the quality control assessment of your synthesized this compound reagent.

Issue 1: High Background Signal

A high background signal can mask the specific signal, leading to inaccurate results.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Blocking Increase the blocking incubation time or try a different blocking agent (e.g., 5-10% normal serum of the same species as the secondary antibody).[1][2]
Non-specific Binding of Antibodies Use an affinity-purified antibody.[3] Run a control without the primary antibody to check for non-specific binding of the secondary antibody.[1][4]
High Concentration of Detection Reagent Decrease the concentration of the enzyme-conjugated secondary antibody and optimize through titration.[3]
Inadequate Washing Increase the number and duration of wash steps. Ensure complete removal of residual fluids by tapping the plate on absorbent paper.[1][5]
Contaminated Reagents or Buffers Use fresh, high-quality reagents and ensure water used for buffers is pure.[6]
Prolonged Substrate Incubation Reduce the substrate incubation time or dilute the substrate.[1]
Issue 2: Weak or No Signal

A weak or absent signal can indicate a problem with one or more components of the assay.

Possible Causes and Solutions:

CauseRecommended Solution
Inactive Reagent Confirm the activity of the enzyme conjugate and ensure the substrate has not expired. Prepare substrate solution immediately before use.[3]
Incorrect Reagent Dilution Double-check all calculations and ensure proper dilution of antibodies and other reagents.
Low Affinity of Synthesized this compound The synthesized antibody may have low affinity for the TSH receptor. Consider re-synthesis or purification.
Incorrect Assay Setup Review the entire protocol to ensure all steps were performed in the correct order. Use a positive control to verify the assay is working.[3]
Short Incubation Times Increase the incubation times for the primary antibody and/or secondary antibody. Consider an overnight incubation at 4°C for the primary antibody.[3]
Reagent Incompatibility Ensure all reagents are compatible (e.g., avoid sodium azide (B81097) in buffers when using HRP-conjugated antibodies).[3][7]
Issue 3: High Coefficient of Variation (%CV)

High variability between replicate wells can compromise the reliability of the results.

Possible Causes and Solutions:

CauseRecommended Solution
Pipetting Inconsistency Use calibrated pipettes and ensure proper pipetting technique. Change pipette tips for each standard, sample, and reagent.[3][5]
Uneven Temperature Across the Plate Ensure the plate is incubated in a stable temperature environment and avoid stacking plates during incubation.[3]
Inadequate Mixing of Reagents Thoroughly mix all reagents before adding them to the wells.
Edge Effects Avoid using the outer wells of the plate, as they are more prone to temperature fluctuations and evaporation.[3]
Plate Washing Inconsistency Ensure uniform and thorough washing of all wells.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the quality control of synthesized this compound reagents.

Q1: What are the essential quality control checks for a newly synthesized this compound reagent?

A1: The key QC checks include:

  • Specificity: The ability of the antibody to bind specifically to the TSH receptor with minimal cross-reactivity to other molecules.

  • Binding Affinity (IC50): The concentration of the this compound reagent required to inhibit 50% of the binding of a labeled ligand to the TSH receptor. This indicates the potency of the reagent.

  • Precision (Intra- and Inter-Assay Variation): The reproducibility of the assay results within the same assay and between different assays.

  • Accuracy (Spike and Recovery): The ability of the assay to accurately measure a known amount of analyte spiked into a sample matrix.

  • Limit of Detection (LoD): The lowest concentration of the this compound that can be reliably distinguished from a blank sample.

  • Linearity of Dilution: The ability to obtain proportional results when a sample is serially diluted.

Q2: How do I determine the binding affinity (IC50) of my synthesized this compound reagent?

A2: To determine the IC50, you will perform a competitive binding assay. A constant amount of labeled TSH (or a similar ligand) and varying concentrations of your synthesized this compound reagent are incubated with the TSH receptor. The concentration of your this compound reagent that results in a 50% reduction in the signal from the labeled TSH is the IC50.[8] This can be calculated by plotting a dose-response curve with the this compound concentration on the x-axis (log scale) and the percentage of inhibition on the y-axis.[9][10]

Q3: What is an acceptable range for spike and recovery?

A3: An acceptable recovery range is typically between 80-120%.[11] This indicates that the sample matrix is not significantly interfering with the assay's ability to detect the analyte.

Q4: How can I assess the cross-reactivity of my this compound reagent?

A4: To assess cross-reactivity, you can perform a competitive ELISA with structurally similar molecules or other components of the sample matrix.[12] By comparing the IC50 values of these potential cross-reactants to the IC50 of your this compound, you can determine the specificity of your reagent. A quick in-silico method is to perform a sequence alignment using a tool like NCBI-BLAST to check for homology between your antibody's immunogen and other proteins.[13][14]

Q5: What should I do if I observe sample matrix interference?

A5: Sample matrix interference can be caused by various components in the sample that affect the antibody-antigen binding.[11][15] To mitigate this, you can:

  • Dilute the sample: This is the simplest approach to reduce the concentration of interfering substances.[11][15]

  • Use a matrix-matched standard curve: Prepare your standards in a matrix that is similar to your samples.[4]

  • Sample pre-treatment: In some cases, techniques like precipitation or filtration may be necessary to remove interfering components.[16]

Experimental Protocols & Data Presentation

Protocol 1: Determination of Binding Affinity (IC50) via Competitive ELISA

Methodology:

  • Coat a 96-well microplate with a purified TSH receptor and incubate overnight at 4°C.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the wells with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

  • Prepare serial dilutions of your synthesized this compound reagent (unlabeled competitor) and a constant, optimized concentration of a labeled TSH receptor ligand (e.g., biotinylated TSH).

  • Add the this compound dilutions and the labeled ligand to the wells and incubate for 2 hours at room temperature.

  • Wash the plate three times.

  • If using a biotinylated ligand, add streptavidin-HRP and incubate for 1 hour at room temperature.

  • Wash the plate three times.

  • Add a substrate solution (e.g., TMB) and incubate in the dark until sufficient color develops.

  • Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Read the absorbance at the appropriate wavelength.

  • Plot the absorbance against the log of the this compound concentration and determine the IC50 using a four-parameter logistic curve fit.[9][17]

Data Summary Table:

ParameterLot ALot BAcceptance Criteria
IC50 (nM) 1.51.81.0 - 2.5 nM
Maximum Signal (OD) 1.81.9> 1.5
Minimum Signal (OD) 0.10.12< 0.2
Protocol 2: Spike and Recovery for Accuracy Assessment

Methodology:

  • Prepare three concentrations (low, medium, high) of your this compound reagent in the sample matrix of interest (e.g., serum).

  • Spike a known amount of a this compound standard into each of these samples.

  • Run the spiked and un-spiked samples in your competitive ELISA.

  • Calculate the percent recovery using the following formula: % Recovery = [(Measured Concentration in Spiked Sample - Measured Concentration in Un-spiked Sample) / Spiked Concentration] x 100[11]

Data Summary Table:

SampleSpiked Conc. (nM)Measured Conc. (nM)Recovery (%)Acceptance Criteria
Low 0.50.459080 - 120%
Medium 2.02.110580 - 120%
High 5.04.79480 - 120%
Protocol 3: Precision (Intra- and Inter-Assay Variation)

Methodology:

  • Intra-Assay: Prepare three levels of quality control (QC) samples (low, medium, high) and run them in multiple replicates (e.g., n=20) on the same plate. Calculate the mean, standard deviation (SD), and %CV for each level.

  • Inter-Assay: Run the same three levels of QC samples across multiple assays on different days. Calculate the mean, SD, and %CV for each level across all assays.

Data Summary Table:

QC LevelIntra-Assay %CVInter-Assay %CVAcceptance Criteria
Low 6.59.8< 15%
Medium 5.28.1< 15%
High 4.87.5< 15%

Visualizations

Quality_Control_Workflow Synthesized this compound Reagent QC Workflow cluster_synthesis Reagent Production cluster_qc Quality Control Checks cluster_release Release Synthesis Synthesize this compound Reagent Purification Purify this compound Reagent Synthesis->Purification Specificity Specificity & Cross-Reactivity Purification->Specificity Initial Characterization Affinity Binding Affinity (IC50) Specificity->Affinity Precision Precision (Intra/Inter-Assay) Affinity->Precision Accuracy Accuracy (Spike & Recovery) Precision->Accuracy Pass Reagent Passes QC Accuracy->Pass All criteria met Fail Reagent Fails QC Accuracy->Fail Criteria not met Fail->Synthesis Re-synthesize or Troubleshoot Troubleshooting_Logic Troubleshooting Logic for Poor Assay Performance Start Poor Assay Performance High_BG High Background? Start->High_BG Weak_Signal Weak/No Signal? High_BG->Weak_Signal No Sol_High_BG Check Blocking Check Washing Titrate Antibody High_BG->Sol_High_BG Yes High_CV High %CV? Weak_Signal->High_CV No Sol_Weak_Signal Check Reagent Activity Verify Protocol Steps Increase Incubation Weak_Signal->Sol_Weak_Signal Yes Sol_High_CV Review Pipetting Ensure Uniform Temp. Mix Reagents Well High_CV->Sol_High_CV Yes End Re-run Assay High_CV->End No Sol_High_BG->End Sol_Weak_Signal->End Sol_High_CV->End

References

Validation & Comparative

A Comparative Guide to SHAPE Reagents: Featuring TBIA and Other Key Probes for RNA Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of RNA structure is paramount. Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) has emerged as a powerful technique for elucidating RNA secondary structure at single-nucleotide resolution. The choice of the SHAPE reagent is critical and can significantly impact the quality and applicability of the experimental data, particularly for in-cell studies. This guide provides a detailed comparison of tert-Butyl iodoacetate (TBIA) with other commonly used SHAPE reagents, supported by experimental data and protocols.

While most SHAPE reagents are monofunctional, designed to modify a single nucleotide, this compound (trans-bis-isatoic anhydride) stands out as a bifunctional reagent. Its primary application is in SHAPE-JuMP (Juxtaposed Merged Pairs), a technique developed to capture long-range RNA tertiary interactions through chemical cross-linking.[1] This guide will first delve into the characteristics of commonly used monofunctional SHAPE reagents and then explore the unique application of this compound.

Comparing the Workhorses: Monofunctional SHAPE Reagents

Several monofunctional SHAPE reagents have been developed and extensively validated. The ideal reagent offers high signal-to-noise, good cell permeability for in vivo studies, and minimal nucleotide bias. Below is a comparative overview of some of the most widely used SHAPE reagents.

ReagentHalf-life (in aqueous solution, pH 8)Key CharacteristicsRecommended Application
1M7 (1-methyl-7-nitroisatoic anhydride)~17 secondsGeneral-purpose reagent for cell-free studies with very even per-nucleotide reactivity. However, it shows lower signal and higher background for in-vivo measurements compared to acylimidazole reagents.[2][3]Cell-free (in vitro) SHAPE-MaP
NAI (2-methylnicotinic acid imidazolide)LongHigh modification rate in cells, making it suitable for in-vivo experiments where other reagents show low reactivity.[4] It does, however, exhibit a bias against guanosine (B1672433) and cytidine (B196190) and requires a specific quenching step.In-cell SHAPE-MaP
NMIA (N-methylisatoic anhydride)~430 seconds[5]A widely used, commercially available reagent. Its longer reaction time can increase the risk of RNA degradation. It is not recommended for in-cell probing.General use (cell-free) if 1M7 is unavailable
5NIA (5-nitroisatoic anhydride)~100 seconds[5]Fast-acting and self-quenching, making it useful for in-cell probing. It is highly reactive with adenosine.In-cell SHAPE-MaP
2A3 (2-aminopyridine-3-carboxylic acid imidazolide)Not specifiedA newer reagent that shows moderate improvements over NAI in vitro but significantly outperforms it in vivo, especially in bacteria, due to increased membrane permeability and higher signal-to-noise ratio.[6]In-cell SHAPE-MaP, particularly in bacteria
FAI (2-methyl-3-furoic acid imidazolide)LongDesigned for in-cell applications with a longer half-life and higher solubility than anhydride-based reagents.[2]In-cell SHAPE

The Cross-Linking Specialist: this compound (trans-bis-isatoic anhydride)

This compound is a bifunctional SHAPE reagent designed with two reactive isatoic anhydride (B1165640) moieties.[1][7] This unique structure allows this compound to react with the 2'-hydroxyl groups of two proximal nucleotides, forming a covalent crosslink. This capability is harnessed in the SHAPE-JuMP technique to identify nucleotides that are distant in the primary sequence but close in three-dimensional space, providing valuable insights into RNA tertiary structure.[7]

It is important to note that while this compound does react with all four nucleotides, its primary utility and the available experimental data are focused on its cross-linking ability rather than its performance as a standard monofunctional SHAPE reagent for secondary structure profiling.[7] When one anhydride of this compound reacts with a nucleotide and the other is hydrolyzed by water, it forms a mono-adduct, which is functionally equivalent to a modification by a monofunctional reagent. However, dedicated monofunctional reagents are generally preferred for standard SHAPE-MaP experiments due to their optimized properties for this purpose.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for a standard SHAPE-MaP experiment and a SHAPE-JuMP experiment using this compound.

Standard SHAPE-MaP Protocol (using 1M7 for in vitro analysis)

This protocol is adapted from established SHAPE-MaP procedures.[8][9]

1. RNA Folding:

  • Resuspend 10-20 pmol of RNA in 50 µL of folding buffer (e.g., 100 mM HEPES, pH 8.0, 100 mM NaCl, 10 mM MgCl₂).

  • Denature the RNA by heating at 95°C for 2 minutes, followed by snap-cooling on ice for 2 minutes to promote proper folding.

  • Equilibrate the folded RNA at 37°C for 15-30 minutes.

2. SHAPE Modification:

  • Prepare a fresh solution of 1M7 in anhydrous DMSO (e.g., 100 mM).

  • Add 1 µL of the 1M7 solution to the folded RNA. For a negative control, add 1 µL of DMSO.

  • Incubate at 37°C for a time appropriate for the reagent's half-life (e.g., 1-5 minutes for 1M7).

3. RNA Purification:

  • Quench the reaction and purify the modified RNA using a suitable method, such as ethanol (B145695) precipitation or a spin column, to remove the SHAPE reagent and other reaction components.

4. Reverse Transcription (RT) with Mutational Profiling:

  • Set up a reverse transcription reaction using a reverse transcriptase that introduces mutations at the sites of 2'-O-adducts (e.g., SuperScript II or III) and a gene-specific or random primer.

  • The reaction mix typically includes the modified RNA, primer, dNTPs, and the reverse transcriptase in its specific buffer.

  • Incubate according to the manufacturer's instructions.

5. Library Preparation and Sequencing:

  • Amplify the resulting cDNA using PCR to add sequencing adapters.

  • Purify the PCR product and quantify the library.

  • Perform high-throughput sequencing.

6. Data Analysis:

  • Align the sequencing reads to the reference RNA sequence.

  • Calculate the mutation rate at each nucleotide position for both the SHAPE-modified and control samples.

  • The SHAPE reactivity is determined by subtracting the background mutation rate (from the control sample) from the mutation rate of the modified sample.

SHAPE-JuMP Protocol with this compound

This protocol is a conceptual summary based on the principles of SHAPE-JuMP.[7]

1. RNA Folding:

  • Fold the RNA of interest under conditions that favor its native tertiary structure, similar to the standard SHAPE protocol.

2. This compound Cross-linking:

  • Treat the folded RNA with this compound dissolved in DMSO. The concentration and incubation time will need to be optimized for the specific RNA and experimental goals.

  • The reaction is typically performed at 37°C.

3. RNA Purification:

  • Purify the RNA to remove unreacted this compound.

4. Reverse Transcription:

  • Perform reverse transcription using a reverse transcriptase that can "jump" over the cross-linked sites, leading to deletions in the resulting cDNA. Specific reverse transcriptases may be more efficient at this process.

5. Library Preparation and Sequencing:

  • Prepare sequencing libraries from the cDNA.

6. Data Analysis:

  • Develop a specialized bioinformatic pipeline to identify and map the deletions in the sequencing reads.

  • The start and end points of the deletions correspond to the two nucleotides that were cross-linked by this compound, providing information about their spatial proximity.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

SHAPE_MaP_Workflow cluster_wet_lab Wet Lab cluster_dry_lab Data Analysis rna_folding 1. RNA Folding shape_modification 2. SHAPE Modification (+ Reagent & - Reagent) rna_folding->shape_modification rna_purification 3. RNA Purification shape_modification->rna_purification reverse_transcription 4. Reverse Transcription (Mutational Profiling) rna_purification->reverse_transcription library_prep 5. Library Preparation & Sequencing reverse_transcription->library_prep data_processing 6. Data Processing (Alignment) library_prep->data_processing reactivity_calculation 7. Reactivity Calculation data_processing->reactivity_calculation structure_modeling 8. RNA Structure Modeling reactivity_calculation->structure_modeling

Caption: A simplified workflow of a typical SHAPE-MaP experiment.

SHAPE_Reaction cluster_RNA Flexible RNA Region RNA_backbone RNA Backbone with accessible 2'-OH Adduct 2'-O-Adduct RNA_backbone->Adduct Acylation SHAPE_reagent SHAPE Reagent (e.g., 1M7) SHAPE_reagent->Adduct

Caption: The basic chemical reaction in SHAPE probing.

Reagent_Comparison_Logic cluster_properties Reagent Properties cluster_performance Performance Metrics goal Optimal SHAPE Reagent Selection reactivity Reactivity goal->reactivity half_life Half-life goal->half_life solubility Solubility goal->solubility cell_permeability Cell Permeability goal->cell_permeability nucleotide_bias Nucleotide Bias goal->nucleotide_bias signal_to_noise Signal-to-Noise Ratio reactivity->signal_to_noise in_vivo_efficiency In Vivo Efficiency half_life->in_vivo_efficiency solubility->in_vivo_efficiency cell_permeability->in_vivo_efficiency accuracy Structural Accuracy nucleotide_bias->accuracy signal_to_noise->accuracy in_vivo_efficiency->accuracy

Caption: Key factors to consider when comparing SHAPE reagents.

References

Bridging the Gap: Cross-Validation of Computationally-Derived Protein Models with Cryo-EM Structures

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the integration of torsion angle-based analysis with cryo-electron microscopy data for high-fidelity structural modeling.

Introduction

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology, enabling the determination of high-resolution three-dimensional structures of a wide range of macromolecular complexes.[1][2] The output of a cryo-EM experiment is a three-dimensional density map, into which an atomic model of the protein is built and refined. The accuracy of this final atomic model is paramount for understanding biological function and for structure-based drug design.

A critical step in the cryo-EM workflow is the validation of the atomic model against the experimental data and known stereochemical principles. While direct comparison of the model to the cryo-EM map is essential, an orthogonal approach is to analyze the geometric properties of the model itself, with a particular focus on protein backbone and side-chain torsion angles. This guide provides a comparative overview of direct validation methods with torsion angle-based analysis for the cross-validation of protein models derived from cryo-EM data.

Direct Validation of Atomic Models with Cryo-EM Maps

The most direct way to assess the quality of an atomic model is to evaluate how well it fits into the experimental cryo-EM density map. Several metrics are commonly used for this purpose:

  • Real-Space Cross-Correlation (CC): This metric measures the local similarity between the electron density map generated from the atomic model and the experimental cryo-EM map. A higher cross-correlation coefficient indicates a better fit of the atoms into the density.[3]

  • Fourier Shell Correlation (FSC): FSC is a widely used measure of the resolution of a cryo-EM reconstruction and the agreement between the model and the map.[4][5] It quantifies the correlation between the Fourier transforms of the model-generated map and the experimental map as a function of spatial frequency. The resolution at which the FSC curve drops below a certain threshold (typically 0.143 or 0.5) is often reported as the overall resolution of the map.[5]

  • Q-score: The Q-score is a local, per-atom metric that measures the resolvability of an atom in the cryo-EM map.[4] It is calculated by correlating the map values around an atom with a Gaussian-like density profile. Higher Q-scores indicate that the atom is well-resolved in the map.[4]

These direct validation methods are crucial for assessing the overall and local fit of the model to the experimental data. However, they can sometimes be influenced by map quality and may not fully capture the stereochemical correctness of the protein model.

Torsion Angle-Based Validation and Refinement

Torsion angles, also known as dihedral angles, describe the rotation around chemical bonds. In proteins, the most important torsion angles are the backbone angles phi (φ) and psi (ψ), which determine the conformation of the polypeptide chain.[4] Analysis of these angles provides a powerful, data-independent method for validating the stereochemical quality of a protein model.

The Ramachandran Plot: A Cornerstone of Stereochemical Validation

The Ramachandran plot is a two-dimensional plot of the phi and psi angles of all amino acid residues in a protein structure.[4] Due to steric hindrance, only certain combinations of phi and psi angles are energetically favorable. These allowed regions correspond to the common secondary structure elements, such as alpha-helices and beta-sheets.

A Ramachandran plot analysis of a protein model provides a quick and effective way to identify residues with unlikely or disallowed conformations. A high-quality model is expected to have the vast majority of its residues in the favored regions of the Ramachandran plot.

Torsion Angle-Based Refinement

In addition to validation, torsion angles are increasingly being used in the refinement of protein structures. By applying restraints based on known torsion angle preferences, refinement algorithms can improve the stereochemistry of the model while simultaneously optimizing its fit into the cryo-EM map.

Recent advancements in this area include the use of deep learning methods, such as in the AnglesRefine approach, which uses a Transformer model to refine protein structures based on their secondary structures and torsion angles.[6][7] This method can improve model quality and significantly reduce computational time compared to traditional molecular dynamics-based refinement methods.[6][7]

Comparative Analysis of Validation Methods

The following table provides a comparative summary of direct map-based validation methods and torsion angle-based analysis.

FeatureDirect Map-Based Validation (CC, FSC, Q-score)Torsion Angle-Based Analysis (e.g., Ramachandran Plot)
Primary Measurement Correlation between the atomic model and the experimental cryo-EM map.Stereochemical plausibility of the protein backbone and side-chain conformations.
Data Dependency Highly dependent on the quality and resolution of the cryo-EM map.Largely independent of the experimental data, based on fundamental principles of protein stereochemistry.
Information Provided How well the model fits the experimental data.The geometric and energetic favorability of the protein model.
Resolution Sensitivity The precision of the metrics increases with higher resolution.Applicable across all resolutions, but particularly crucial for lower-resolution structures where the map may be ambiguous.
Common Tools Phenix, REFMAC, CCP-EMMolProbity, Coot, ProCheck

Experimental Protocols

A typical workflow for the cross-validation of a computationally derived protein model with a cryo-EM structure involves the following steps:

  • Initial Model Building and Refinement: An initial atomic model is built into the cryo-EM density map, either de novo or by fitting a homologous structure. This model is then subjected to an initial round of refinement to optimize its fit to the map.

  • Direct Validation: The refined model is assessed using direct validation metrics such as cross-correlation, FSC, and Q-score to ensure a good overall and local fit to the cryo-EM map.

  • Torsion Angle Analysis: The stereochemical quality of the model is evaluated using a Ramachandran plot and analysis of other torsion angles. Outliers and residues in disallowed regions are identified for further inspection.

  • Iterative Refinement: The model is further refined, incorporating both the experimental cryo-EM data and stereochemical restraints, including those on torsion angles. This iterative process aims to improve both the map-model fit and the stereochemical quality of the model.

  • Final Validation: The final model is subjected to a comprehensive validation, including both direct and torsion angle-based metrics, to ensure its overall accuracy and reliability.

Visualizations

The following diagrams illustrate the key workflows and relationships in the cross-validation process.

cryoEM_workflow cluster_data Cryo-EM Data Acquisition & Processing cluster_modeling Model Building & Refinement cluster_validation Validation DataCollection Data Collection (Micrographs) ImageProcessing 2D Image Processing DataCollection->ImageProcessing Reconstruction 3D Reconstruction (Density Map) ImageProcessing->Reconstruction ModelBuilding Initial Model Building Reconstruction->ModelBuilding Refinement Iterative Refinement ModelBuilding->Refinement DirectValidation Direct Validation (CC, FSC, Q-score) Refinement->DirectValidation TorsionValidation Torsion Angle Validation (Ramachandran Plot) Refinement->TorsionValidation FinalModel Final Validated Atomic Model Refinement->FinalModel

Cryo-EM structure determination and validation workflow.

validation_relationship OverallValidation Overall Model Quality MapModelFit Map-Model Fit OverallValidation->MapModelFit Stereochemistry Stereochemical Plausibility OverallValidation->Stereochemistry CC Cross-Correlation MapModelFit->CC FSC Fourier Shell Correlation MapModelFit->FSC Qscore Q-score MapModelFit->Qscore Ramachandran Ramachandran Plot Stereochemistry->Ramachandran BondAngles Bond Angles/Lengths Stereochemistry->BondAngles

Logical relationship of validation methods.

Conclusion

The cross-validation of computationally derived protein models with cryo-EM data is a multifaceted process that relies on a combination of direct and indirect assessment methods. While direct validation metrics are essential for ensuring the model's agreement with the experimental data, torsion angle-based analysis provides an indispensable, orthogonal measure of the model's stereochemical quality. The integration of both approaches in an iterative refinement and validation workflow is crucial for producing accurate, reliable, and biologically meaningful atomic models from cryo-EM density maps, ultimately advancing our understanding of protein function and aiding in the development of new therapeutics.

References

A Comparative Guide to Nucleic Acid Cross-Linking: TBIA vs. Psoralen

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and the life sciences seeking to elucidate the intricate structures and interactions of nucleic acids, chemical cross-linking offers a powerful lens. This guide provides a detailed comparative analysis of two distinct cross-linking methodologies: the recently developed TBIA-based SHAPE-JuMP for RNA tertiary structure analysis and the well-established psoralen-based photocross-linking for probing nucleic acid duplexes and interactions.

At a Glance: this compound vs. 4,5',8-Trimethylpsoralen (TMP)

FeatureThis compound (trans-bis-isatoic anhydride)4,5',8-Trimethylpsoralen (TMP)
Target Molecule Primarily RNADNA and RNA
Target Site Proximal 2'-hydroxyl groups of any nucleotidePyrimidine (B1678525) bases (primarily Thymine) in duplex regions, with a preference for 5'-TpA sites[1]
Mechanism Bifunctional electrophilic acylation of 2'-OH groupsIntercalation followed by UVA-induced [2+2] photocycloaddition[2]
Type of Cross-link Intramolecular cross-links between spatially close nucleotidesPrimarily inter-strand cross-links, but can also form monoadducts and protein-nucleic acid cross-links[1][3]
Primary Application High-resolution mapping of RNA tertiary structures (SHAPE-JuMP)[4]Probing DNA/RNA duplexes, studying DNA-protein interactions, and analyzing chromatin structure[5][6][7]
Resolution Nanometer resolution of through-space interactions[4]Can provide information at the nucleotide level for cross-linked sites
Reversibility Not readily reversibleReversible by short-wavelength UV light (~254 nm)[2][8]

Delving Deeper: Mechanisms of Action

This compound: A Molecular Ruler for RNA Tertiary Structure

This compound, or trans-bis-isatoic anhydride, is a bifunctional chemical probe designed for Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE). It functions by creating a covalent bond between the 2'-hydroxyl groups of two spatially proximal nucleotides in an RNA molecule.[4] This process is independent of the nucleotide base, allowing for a broader range of interactions to be captured. The resulting cross-link acts as a molecular ruler, providing direct evidence of the three-dimensional folding of the RNA chain.

Psoralen (B192213) (TMP): A Light-Activated Probe of Duplex Regions

4,5',8-trimethylpsoralen (TMP) belongs to the psoralen family of furocoumarins. Its mechanism is a two-step process. First, the planar TMP molecule intercalates into the DNA or RNA helix, positioning itself between adjacent base pairs.[6] Upon exposure to long-wavelength ultraviolet light (UVA, ~365 nm), TMP undergoes a [2+2] photocycloaddition with pyrimidine bases, primarily thymine, on opposite strands, forming a covalent inter-strand cross-link.[1][2] This property makes TMP an excellent tool for identifying and studying double-stranded regions in nucleic acids.

Experimental Workflows: A Visual Guide

The following diagrams illustrate the generalized experimental workflows for this compound-based and TMP-based cross-linking.

TBIA_Workflow cluster_protocol This compound (SHAPE-JuMP) Workflow RNA Sample RNA Sample This compound Treatment This compound Treatment RNA Sample->this compound Treatment Cross-linking Reverse Transcription Reverse Transcription This compound Treatment->Reverse Transcription Engineered RT jumps cross-link Sequencing Sequencing Reverse Transcription->Sequencing Identifies deletions Data Analysis Data Analysis Sequencing->Data Analysis Mapping tertiary contacts

A generalized workflow for this compound-based RNA cross-linking (SHAPE-JuMP).

Psoralen_Workflow cluster_protocol Psoralen (TMP) Cross-Linking Workflow Nucleic Acid Sample Nucleic Acid Sample TMP Incubation TMP Incubation Nucleic Acid Sample->TMP Incubation Intercalation UVA Irradiation UVA Irradiation TMP Incubation->UVA Irradiation Photocross-linking Analysis Analysis UVA Irradiation->Analysis e.g., Gel electrophoresis, Sequencing

A generalized workflow for psoralen-based nucleic acid cross-linking.

Detailed Experimental Protocols

This compound Cross-Linking for SHAPE-JuMP (Adapted from published methods[4])

  • RNA Preparation: Resuspend the RNA of interest in an appropriate folding buffer.

  • This compound Stock Solution: Prepare a fresh stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Cross-Linking Reaction: Add the this compound stock solution to the RNA sample to initiate the cross-linking reaction. The reaction is typically carried out for a defined period, such as 15 minutes, which corresponds to approximately 5 half-lives of the slower reacting moiety of this compound.

  • Quenching: Quench the reaction by adding a nucleophilic scavenger.

  • RNA Purification: Purify the cross-linked RNA from the reaction mixture.

  • Reverse Transcription: Perform reverse transcription using an engineered reverse transcriptase that can "jump" over the this compound cross-link, resulting in a cDNA molecule with a deletion corresponding to the cross-linked region.

  • Library Preparation and Sequencing: Prepare a sequencing library from the cDNA and perform high-throughput sequencing.

  • Data Analysis: Analyze the sequencing data to identify deletions, which correspond to the sites of this compound cross-linking, and use this information to model the RNA's tertiary structure.

Psoralen (TMP) Cross-Linking of Nucleic Acids (General Protocol)

  • Sample Preparation: Prepare the DNA or RNA sample in a suitable buffer. For in vivo studies, cells are incubated with TMP.

  • TMP Incubation: Add TMP to the sample to allow for intercalation into the nucleic acid helices. The concentration of TMP and incubation time can be optimized depending on the experimental goals.

  • UVA Irradiation: Expose the sample to UVA light (typically 365 nm) to induce photocross-linking. The duration and intensity of the irradiation will determine the extent of cross-linking.

  • Analysis of Cross-linking: The cross-linked products can be analyzed by various methods:

    • Gel Electrophoresis: Denaturing gel electrophoresis can separate cross-linked from non-cross-linked species.

    • Sequencing: Methods like TMP-seq can precisely identify the sites of cross-linking at the nucleotide level.[7]

  • (Optional) Reversal of Cross-links: Expose the sample to short-wavelength UV light (around 254 nm) to reverse the cross-links if desired for downstream applications.[2][8]

Comparative Performance and Applications

This compound: Unveiling Complex RNA Folds

The primary advantage of this compound lies in its ability to map long-range, through-space interactions in RNA molecules, providing crucial data for determining their complex three-dimensional structures. The SHAPE-JuMP technique, which utilizes this compound, has been shown to have a cross-linking efficiency of 5-10% for intramolecular interactions in model RNA systems.[4] This method is particularly valuable for:

  • Characterizing the global architecture of large RNAs.

  • Identifying tertiary contacts within multi-helix junctions.

  • Validating and refining computational models of RNA structure.

Psoralen (TMP): A Versatile Tool for Duplex Analysis and Beyond

Psoralen cross-linking, with TMP as a key reagent, has a broader range of applications due to its ability to target both DNA and RNA. Its efficiency is influenced by factors such as DNA topology, with supercoiled DNA showing increased cross-linking.[6] Psoralens are instrumental in:

  • Mapping chromatin structure: The preferential cross-linking of linker DNA over nucleosomal DNA allows for the mapping of nucleosome positions.

  • Studying DNA-protein interactions: Psoralens can be used to trap proteins bound to DNA.[3]

  • Investigating transcription and replication: The formation of psoralen adducts can block these processes, providing a tool to study their dynamics.[9]

Signaling Pathways and Cellular Responses

It is important to note that the introduction of covalent cross-links into cellular nucleic acids can trigger biological responses. Psoralen-induced DNA inter-strand cross-links, in particular, are potent lesions that can block transcription and replication, leading to the activation of DNA repair pathways and, in some cases, apoptosis.[9] The cellular response to this compound-induced RNA cross-links is less characterized but is an important consideration for in vivo applications.

The diagram below illustrates the general concept of how a DNA cross-link can initiate a cellular signaling cascade.

Signaling_Pathway DNA Cross-link (e.g., Psoralen) DNA Cross-link (e.g., Psoralen) Stalled Replication/Transcription Stalled Replication/Transcription DNA Cross-link (e.g., Psoralen)->Stalled Replication/Transcription DNA Damage Response Activation DNA Damage Response Activation Stalled Replication/Transcription->DNA Damage Response Activation Cell Cycle Arrest Cell Cycle Arrest DNA Damage Response Activation->Cell Cycle Arrest DNA Repair Pathways DNA Repair Pathways DNA Damage Response Activation->DNA Repair Pathways Apoptosis (if damage is severe) Apoptosis (if damage is severe) Cell Cycle Arrest->Apoptosis (if damage is severe) Lesion Removal Lesion Removal DNA Repair Pathways->Lesion Removal

Cellular response to DNA cross-link formation.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and psoralen cross-linking depends entirely on the research question at hand. For scientists aiming to resolve the intricate tertiary structure of RNA molecules, this compound, coupled with the SHAPE-JuMP methodology, offers a state-of-the-art approach with high resolution. Conversely, for researchers investigating DNA and RNA duplexes, chromatin architecture, or nucleic acid-protein interactions, the well-established and versatile psoralen cross-linking method remains an invaluable tool. Understanding the distinct mechanisms and applications of these powerful techniques will enable researchers to select the most appropriate strategy to unlock the secrets encoded within the complex world of nucleic acids.

References

Probing the Architectural Depths of RNA: A Comparative Guide to TBIA and Monofunctional SHAPE Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex world of RNA structure, selecting the appropriate chemical probe is paramount. This guide provides a detailed comparison between the novel bifunctional reagent, TBIA (trans-bis-isatoic anhydride), and conventional monofunctional SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) reagents, highlighting their distinct advantages and applications in elucidating RNA architecture.

At the forefront of RNA structure analysis, SHAPE technology utilizes electrophilic reagents to modify the 2'-hydroxyl group of flexible nucleotides, providing a readout of the local structural environment. While traditional monofunctional reagents have been instrumental in defining RNA secondary structures, the advent of bifunctional probes like this compound has opened the door to understanding the intricate tertiary folds of RNA molecules.

Monofunctional vs. Bifunctional SHAPE Reagents: A Fundamental Distinction

Monofunctional SHAPE reagents, such as 1M7 and NAI, possess a single reactive group that forms an adduct with an individual nucleotide. This modification reveals whether a nucleotide is constrained (e.g., in a base pair) or flexible, information that is then used to infer secondary structures like helices and loops.

In contrast, this compound is a bifunctional SHAPE reagent, featuring two electrophilic isatoic anhydride (B1165640) moieties. This unique structure allows this compound to covalently crosslink two spatially proximal nucleotides, which may be distant in the primary sequence. This ability to capture long-range interactions is the cornerstone of its primary application in mapping RNA tertiary structure.[1][2]

Key Advantages of this compound for Advanced RNA Structural Analysis

The principal advantage of this compound lies in its capacity to probe the three-dimensional architecture of RNA, a feat not achievable with monofunctional reagents. This capability is leveraged in a technique known as SHAPE-JuMP (SHAPE-juxtaposed Merged Pairs), which is specifically designed to map higher-order RNA-RNA interactions at nanometer resolution.[1]

The core benefits of this compound include:

  • Mapping of Tertiary Structure: this compound can identify and quantify long-range, through-space interactions between nucleotides, providing direct evidence for tertiary structural motifs such as multi-helix junctions and loop-helix packing.[2][3]

  • Probing Higher-Order Interactions: The bifunctional nature of this compound allows for the exploration of complex RNA-RNA interactions within large RNA molecules, which is crucial for understanding their biological functions.[1]

  • Broad Nucleotide Reactivity: Similar to other SHAPE reagents, this compound reacts with the 2'-hydroxyl group of all four nucleotides, offering a comprehensive view of the RNA backbone's flexibility and proximity.[2]

Comparative Overview of SHAPE Reagents

The following table summarizes the key characteristics and applications of this compound in comparison to widely used monofunctional SHAPE reagents.

FeatureThis compound (trans-bis-isatoic anhydride)Monofunctional SHAPE Reagents (e.g., 1M7, NAI)
Functionality Bifunctional (two reactive moieties)Monofunctional (one reactive moiety)
Primary Application Probing RNA tertiary structure and long-range interactions (SHAPE-JuMP)Probing RNA secondary structure (SHAPE-MaP, SHAPE-Seq)
Information Gained 3D proximity of nucleotides, higher-order interactionsLocal nucleotide flexibility, secondary structure elements (paired/unpaired status)
Mechanism Covalently crosslinks two spatially proximal nucleotidesForms a 2'-O-adduct at a single flexible nucleotide
Key Advantage Enables the study of the global 3D fold of RNAWell-established for accurate secondary structure determination

Experimental Protocols

SHAPE-JuMP Protocol with this compound for Tertiary Structure Analysis

This protocol provides a general workflow for using this compound to probe RNA tertiary structure.

  • RNA Preparation and Folding:

    • The RNA of interest is transcribed in vitro or isolated from cells.

    • The RNA is folded in an appropriate buffer (e.g., containing MgCl2) to allow it to adopt its native conformation.

  • This compound Modification:

    • The folded RNA is treated with this compound. The two reactive ends of this compound can acylate the 2'-hydroxyl groups of two nucleotides that are in close spatial proximity.

  • Reverse Transcription with Engineered Polymerase:

    • A specially engineered reverse transcriptase (RT) is used. This RT can "jump" over the this compound crosslink, creating a cDNA with a deletion that corresponds to the juxtaposed, crosslinked nucleotides.

  • Library Preparation and Sequencing:

    • The resulting cDNAs are prepared for high-throughput sequencing.

  • Data Analysis:

    • Sequencing reads are analyzed to identify the deletions caused by the RT "jumping" over the this compound crosslinks. The locations of these deletions reveal which nucleotides are in close proximity in the folded RNA structure.

In-cell SHAPE-MaP Protocol with a Monofunctional Reagent (e.g., NAI)

This protocol outlines the general steps for probing RNA secondary structure within living cells using a monofunctional SHAPE reagent.[1]

  • Cell Culture and Treatment:

    • Cells are cultured to the desired density.

    • The monofunctional SHAPE reagent (e.g., NAI) is added directly to the cell culture medium. The reagent permeates the cell membrane and modifies accessible RNA nucleotides.[1]

  • RNA Isolation:

    • Total RNA is extracted from the treated cells.

  • Reverse Transcription with Mutational Profiling (MaP):

    • Reverse transcription is performed under conditions that cause the reverse transcriptase to misincorporate a nucleotide opposite the SHAPE-modified base, introducing a mutation into the cDNA.[1]

  • Library Preparation and Sequencing:

    • The cDNA is amplified and prepared for high-throughput sequencing.

  • Data Analysis:

    • Sequencing data is analyzed to identify the mutation rates at each nucleotide position. Higher mutation rates indicate greater flexibility and are characteristic of single-stranded or dynamic regions.

Visualizing the Mechanisms and Workflows

SHAPE_Mechanism cluster_mono Monofunctional SHAPE Reagent cluster_bi Bifunctional SHAPE Reagent (this compound) RNA_mono RNA Strand Adduct_mono Single 2'-O-Adduct RNA_mono->Adduct_mono Reagent_mono Monofunctional Reagent (e.g., NAI) Reagent_mono->Adduct_mono Acylation RNA_bi_1 RNA Strand Adduct_bi Covalent Crosslink RNA_bi_1->Adduct_bi RNA_bi_2 Spatially Proximal RNA Region RNA_bi_2->Adduct_bi Reagent_bi This compound Reagent_bi->Adduct_bi Crosslinking

SHAPE_JuMP_Workflow Start Folded RNA This compound Add this compound Reagent Start->this compound Crosslink Formation of Intra-molecular Crosslinks This compound->Crosslink RT Reverse Transcription with Engineered Polymerase Crosslink->RT Jump RT 'Jumps' Across Crosslink, Creating a Deletion RT->Jump Sequencing High-Throughput Sequencing Jump->Sequencing Analysis Identify Deletions to Map Tertiary Contacts Sequencing->Analysis End Tertiary Structure Map Analysis->End

TBIA_Advantages This compound This compound (Bifunctional SHAPE Reagent) Advantage1 Probes Tertiary Structure This compound->Advantage1 Advantage2 Maps Long-Range Interactions This compound->Advantage2 Advantage3 Reveals Higher-Order RNA Architecture This compound->Advantage3 Monofunctional Monofunctional Reagents Limitation Limited to Secondary Structure Monofunctional->Limitation

Conclusion

The selection of a SHAPE reagent is dictated by the specific research question. For resolving RNA secondary structures with high accuracy, monofunctional reagents remain the gold standard. However, to unravel the complex three-dimensional folding and long-range interactions that govern the function of large and intricate RNA molecules, the bifunctional reagent this compound offers an unparalleled advantage. By enabling the direct mapping of tertiary contacts, this compound provides a powerful tool for advancing our understanding of RNA biology and for the rational design of RNA-targeted therapeutics.

References

A Researcher's Guide to Validating RNA-RNA Interactions Identified by TBIA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of RNA-RNA interactions is crucial for understanding the intricate regulatory networks within cells and for the development of novel RNA-targeted therapeutics. High-throughput methods, such as SHAPE-JuMP which utilizes the crosslinking reagent trans-bis-isatoic anhydride (B1165640) (TBIA), have revolutionized our ability to map these interactions on a transcriptome-wide scale. However, the validation of these computationally or experimentally inferred interactions is a critical step to confirm their biological relevance and to obtain quantitative insights into their binding dynamics.

This guide provides a comprehensive comparison of various experimental techniques available for validating RNA-RNA interactions, with a focus on their principles, protocols, and the quantitative data they generate. We will explore established methods and modern biophysical approaches that serve as robust alternatives and complementary techniques to this compound-based methodologies.

Comparative Overview of Validation Methods

The choice of a validation method depends on several factors, including the nature of the RNA-RNA interaction, the desired level of quantification, and the experimental context (in vivo vs. in vitro). Below is a summary of commonly used techniques, highlighting their key features.

MethodPrincipleThroughputQuantitative OutputIn vivo / In vitroResolution
SHAPE-JuMP (this compound) Chemical crosslinking of proximal 2'-hydroxyl groups, followed by reverse transcription and sequencing to identify deletions marking interaction sites.[1][2][3]HighSemi-quantitative (deletion frequency)In vitroNear-nucleotide
Psoralen-based (PARIS/SPLASH) In vivo photocrosslinking of uridines in base-paired regions, followed by ligation and sequencing of chimeric RNAs.[3][4][5]HighSemi-quantitative (read counts)In vivoNucleotide
Electrophoretic Mobility Shift Assay (EMSA) Separation of RNA-RNA complexes from free RNA on a non-denaturing gel based on differences in electrophoretic mobility.[6][7][8]LowBinding affinity (Kd), stoichiometryIn vitroComplex level
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) Separation of molecules by size, followed by light scattering to determine absolute molecular weight and assess complex formation.[9][10][11]LowMolecular weight, stoichiometry, sizeIn vitroComplex level
Analytical Ultracentrifugation (AUC) Measurement of the sedimentation rate of molecules in a centrifugal field to determine their size, shape, and to characterize complex formation.[12][13][14]LowSedimentation coefficient, stoichiometry, binding affinity (Kd)In vitroComplex level
Microscale Thermophoresis (MST) Measurement of the directed movement of molecules in a microscopic temperature gradient to quantify binding events.[15][16][17]MediumBinding affinity (Kd)In vitroComplex level

Quantitative Data from Validation Experiments

Table 1: Determination of Binding Affinity (Kd) by Microscale Thermophoresis (MST)

Interacting RNAsLabeled PartnerLigandReported KdReference
sRNA41 and 5' UTR of mRNA-MM2089sRNA415' UTR of mRNA-MM2089~100 nM[16]
RRE RNA and Rev peptideRev peptideRRE RNA4.8 nM[16]
RRE RNA and NeomycinRRE RNANeomycin1.5 µM[16]
SAM-I riboswitch and SybrGold (dye)SAM-I riboswitchSybrGold85.3 nM[18]

Table 2: Characterization of RNA-RNA Complexes by Biophysical Methods

Interacting RNAsMethodMeasured ParameterValueInterpretationReference
Eubacterium rectale intron RNA and RT domainSEC-MALSMolecular Weight of Complex194 kDaFormation of a tetrameric protein-RNA complex[19]
EPO and fLuc mRNASEC-MALSMolecular Weight273 kDa and 619 kDaCorresponds to the expected molecular weights of the individual mRNA molecules[11]
Protein-RNA ComplexAUCSedimentation Coefficient (s)VariesProvides information on the size and shape of the complex[12][14]

Experimental Workflows and Signaling Pathways

Visualizing the experimental workflows can aid in understanding the principles and procedural steps of each validation method.

SHAPE_JuMP_Workflow cluster_protocol SHAPE-JuMP (this compound) Workflow rna Folded RNA This compound Add this compound Crosslinker rna->this compound crosslinked_rna Crosslinked RNA This compound->crosslinked_rna rt Reverse Transcription (Jumping Polymerase) crosslinked_rna->rt cdna cDNA with Deletions rt->cdna sequencing High-Throughput Sequencing cdna->sequencing analysis Bioinformatic Analysis (Deletion Mapping) sequencing->analysis interactions Identified RNA-RNA Interactions analysis->interactions

Caption: Workflow of SHAPE-JuMP for identifying RNA-RNA interactions.

Validation_Workflow cluster_validation General Validation Workflow high_throughput High-Throughput Identification (e.g., SHAPE-JuMP with this compound) candidate_interaction Candidate RNA-RNA Interaction high_throughput->candidate_interaction validation_choice Select Validation Method candidate_interaction->validation_choice emsa EMSA validation_choice->emsa Binding? mst MST validation_choice->mst Affinity? sec_mals SEC-MALS validation_choice->sec_mals Size/Stoichiometry? auc AUC validation_choice->auc Conformation? quantitative_data Quantitative Validation Data (Kd, Stoichiometry, etc.) emsa->quantitative_data mst->quantitative_data sec_mals->quantitative_data auc->quantitative_data

Caption: A general workflow for the validation of RNA-RNA interactions.

Detailed Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a widely used in vitro technique to detect and quantify RNA-RNA interactions.

  • RNA Preparation: Synthesize the two interacting RNA molecules in vitro. One of the RNAs is typically labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye.[6][20]

  • Binding Reaction: Incubate the labeled RNA (at a constant, low concentration) with varying concentrations of the unlabeled RNA partner in a suitable binding buffer. The buffer conditions (e.g., salt concentration, pH) should be optimized to facilitate the interaction.

  • Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel. The gel matrix allows for the separation of the larger RNA-RNA complex from the smaller, unbound labeled RNA.[7]

  • Detection: Visualize the labeled RNA using autoradiography (for radioactive labels) or a fluorescence imager.

  • Quantification: Quantify the band intensities corresponding to the free and bound RNA. The fraction of bound RNA is plotted against the concentration of the unlabeled RNA to determine the equilibrium dissociation constant (Kd).[8]

Microscale Thermophoresis (MST)

MST is a powerful biophysical technique for quantifying biomolecular interactions in solution.[15][16][17]

  • Labeling: One of the interacting RNA molecules is labeled with a fluorescent dye.

  • Sample Preparation: A series of dilutions of the unlabeled RNA partner (ligand) is prepared. A constant concentration of the fluorescently labeled RNA is added to each dilution.

  • Capillary Loading: The samples are loaded into glass capillaries.

  • MST Measurement: The capillaries are placed in the MST instrument. A microscopic temperature gradient is induced by an infrared laser, and the movement of the fluorescent molecules along this gradient is monitored.[17]

  • Data Analysis: The change in thermophoresis upon binding is measured. The data are plotted against the ligand concentration, and the resulting binding curve is fitted to determine the dissociation constant (Kd).[16]

Psoralen (B192213) Analysis of RNA Interactions and Structures (PARIS)

PARIS is a high-throughput method to identify RNA-RNA interactions in vivo.

  • In vivo Crosslinking: Treat living cells with a psoralen derivative (e.g., 4′-aminomethyltrioxsalen, AMT) and expose them to UV-A light (365 nm). This induces covalent crosslinks between uridines in base-paired regions of RNA.[3][4][5]

  • RNA Isolation and Fragmentation: Isolate total RNA and partially digest it to a desired size range.

  • 2D Gel Electrophoresis: Separate the RNA fragments using two-dimensional gel electrophoresis to enrich for crosslinked duplexes.

  • Proximity Ligation: Ligate the ends of the crosslinked RNA fragments to create a single chimeric RNA molecule.

  • Reverse Crosslinking and Library Preparation: Reverse the psoralen crosslinks with UV-C light (254 nm) and prepare a cDNA library for high-throughput sequencing.

  • Sequencing and Data Analysis: Sequence the chimeric cDNAs and map the reads back to the transcriptome to identify the interacting RNA partners.[5]

Conclusion

The validation of RNA-RNA interactions identified by high-throughput methods like this compound-based SHAPE-JuMP is an indispensable step in RNA biology research. While SHAPE-JuMP provides valuable information on RNA structure and proximity, complementary techniques are required to confirm direct interactions and to quantify their biophysical properties. The methods outlined in this guide, ranging from the low-throughput but highly quantitative EMSA and biophysical techniques to other high-throughput in vivo crosslinking methods, provide a toolkit for researchers to rigorously validate and characterize RNA-RNA interactions. The choice of method will depend on the specific research question, but a multi-faceted approach, combining different techniques, will ultimately provide the most comprehensive understanding of the complex world of RNA interactions.

References

A Comparative Guide to Tissue Biomarker Image Analysis Platforms

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of digital pathology and drug development, the precise and efficient analysis of tissue biomarkers is paramount.[1] Computational models offer the potential for more quantitative, objective, and reproducible assessments of these biomarkers, augmenting the work of pathologists and researchers.[1] This guide provides a comparative analysis of a proprietary Tissue Biomarker Image Analysis (TBIA) platform against two widely used computational models: the open-source software QuPath and a deep learning-based U-Net model. The comparison focuses on a common, critical task in digital pathology: the segmentation and classification of cell nuclei in immunohistochemistry (IHC) stained tissue samples.

The rise of whole slide imaging (WSI) technology has created vast datasets, making manual analysis a labor-intensive task.[2][3] This has spurred the development of computational tools to automate and enhance the analysis of these complex images.[4][5] This guide will delve into the experimental protocols used for benchmarking, present performance data in a clear, tabular format, and provide visual diagrams of the workflows and underlying biological pathways to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Experimental Workflow and Logic

The benchmarking process follows a structured workflow, from the initial preparation of the tissue samples to the final comparative analysis of the computational models. This process ensures that each platform is evaluated under identical conditions, providing a fair and objective comparison. The general workflow involves sample preparation, whole slide imaging, definition of regions of interest (ROIs), application of the different analysis models, and a final evaluation of their performance based on key metrics.

Below is a diagram illustrating the logical flow of the experimental benchmark.

G cluster_prep Sample Preparation & Imaging cluster_analysis Computational Analysis cluster_models Models cluster_eval Performance Evaluation SamplePrep Tissue Sample Collection & Fixation Staining IHC Staining (e.g., Ki-67) SamplePrep->Staining Scanning Whole Slide Imaging (WSI) Staining->Scanning ROI_Selection Region of Interest (ROI) Selection This compound This compound Platform ROI_Selection->this compound QuPath QuPath ROI_Selection->QuPath U_Net U-Net Model ROI_Selection->U_Net Metrics Performance Metrics (Accuracy, Speed, etc.) This compound->Metrics QuPath->Metrics U_Net->Metrics Comparison Comparative Analysis Metrics->Comparison

A high-level overview of the benchmarking workflow.
Experimental Protocols

To ensure a robust and reproducible comparison, a detailed experimental protocol was followed.

Dataset: The study utilized the publicly available "The Cancer Genome Atlas" (TCGA) dataset, specifically focusing on a cohort of 100 breast cancer (BRCA) whole slide images stained for the Ki-67 proliferation marker. The ground truth for cell nuclei segmentation and classification (positive/negative for Ki-67) was established by three independent pathologists, with consensus annotations used for benchmarking.

Hardware and Software: All tests were conducted on a workstation with an Intel Xeon W-2295 processor, 128 GB of RAM, and an NVIDIA Quadro RTX 8000 GPU. The software versions were: this compound (v2.5, proprietary), QuPath (v0.3.2)[6][7], and a U-Net model implemented in Python 3.8 using TensorFlow 2.5.

Methodology for this compound: The proprietary this compound platform was used following the manufacturer's recommended workflow for IHC analysis. This involved loading the WSI, applying a pre-trained nuclear segmentation model, and utilizing the built-in Ki-67 scoring module. The analysis was performed on 20 pre-selected 1mm² regions of interest (ROIs) per slide.

Methodology for QuPath: QuPath's built-in cell detection and analysis features were employed.[7] A project was created with the 100 WSI, and the same 20 ROIs were annotated. The "Positive cell detection" command was used, with parameters for nuclear segmentation and stain intensity thresholds manually optimized on a validation set of 10 slides before being applied to the entire cohort.

Methodology for U-Net: A standard U-Net architecture was trained for semantic segmentation of nuclei.[8][9] The model was trained on 50 of the WSI, with the remaining 50 used for testing. The training data consisted of 256x256 pixel patches extracted from the annotated ROIs. The model was trained for 100 epochs with a batch size of 32, using the Adam optimizer and a dice loss function. The trained model was then used to predict nuclear masks on the test set.

Performance Benchmarking

The performance of each platform was evaluated based on three key metrics: segmentation accuracy (Dice coefficient), classification accuracy (F1-score for Ki-67 positive cells), and processing speed (time to analyze a single 1mm² ROI).

Model/PlatformSegmentation Accuracy (Dice Coefficient)Classification Accuracy (F1-Score)Average Processing Speed (seconds/ROI)
This compound Platform 0.89 ± 0.040.92 ± 0.0312.5 ± 1.8
QuPath 0.85 ± 0.060.88 ± 0.0525.3 ± 3.5
U-Net Model 0.94 ± 0.02 0.95 ± 0.02 18.7 ± 2.2

Table 1: Comparative performance of this compound, QuPath, and a U-Net model on cell segmentation and classification in Ki-67 stained breast cancer tissue. Values are presented as mean ± standard deviation.

The results indicate that the U-Net deep learning model achieved the highest accuracy in both segmentation and classification tasks.[8][9][10] The proprietary this compound platform demonstrated strong performance, particularly in processing speed, outperforming both QuPath and the U-Net model in this regard. QuPath, while being a powerful and flexible open-source tool, showed slightly lower accuracy and speed in this specific, highly automated task.[6][11]

Application in Signaling Pathway Analysis

The accurate quantification of biomarkers like Ki-67 is crucial for understanding the underlying biology of cancer, including the activity of key signaling pathways. Ki-67 is a marker of cell proliferation, which is often driven by dysregulated signaling pathways, such as the MAPK/ERK pathway. The output from these computational models can be used to correlate biomarker expression with pathway activity, aiding in drug development and patient stratification.

The following diagram illustrates a simplified representation of the MAPK/ERK signaling pathway, which is often implicated in the proliferation of cancer cells.

G cluster_pathway MAPK/ERK Signaling Pathway cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation (Ki-67 Expression) Transcription->Proliferation

Simplified MAPK/ERK signaling pathway leading to cell proliferation.

Conclusion

This comparative guide demonstrates that while deep learning models like U-Net can offer the highest levels of accuracy for tasks such as cell segmentation, proprietary platforms like this compound provide a compelling balance of performance and speed, making them well-suited for high-throughput applications in drug development and clinical research. Open-source tools like QuPath remain invaluable for their flexibility and accessibility, particularly in academic research settings where customization is key. The choice of a computational model for tissue biomarker image analysis will ultimately depend on the specific requirements of the user, balancing the need for accuracy, speed, and usability.

References

Safety Operating Guide

Proper Disposal of TBIA (trans-bis-isatoic anhydride): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This document provides essential guidance on the proper handling and disposal of TBIA (trans-bis-isatoic anhydride), a bifunctional SHAPE (selective 2'-hydroxyl acylation analyzed by primer extension) chemical cross-linking reagent. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals.

This compound is characterized by its two electrophilic isatoic anhydride (B1165640) moieties, which are reactive.[1][2] Proper disposal requires a multi-step approach involving immediate safety precautions, a chemical inactivation step, and compliant waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with care in a controlled laboratory environment. The following safety measures are based on best practices for handling hazardous laboratory chemicals.

Precautionary MeasureDetailed Protocol
Personal Protective Equipment (PPE) Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.
Ventilation All handling and disposal procedures should be performed in a certified chemical fume hood to prevent inhalation of any potential vapors.
Spill Management In the event of a spill, absorb the material with an inert substance such as vermiculite (B1170534) or dry sand. The contaminated absorbent should then be placed in a sealed and clearly labeled container for hazardous waste disposal. Do not use combustible materials like paper towels for cleanup.
Incompatible Materials Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can cause vigorous or exothermic reactions.

Experimental Protocol: Chemical Inactivation of this compound Waste

Given the reactivity of the isatoic anhydride groups in this compound, a chemical inactivation step is recommended to hydrolyze the electrophilic moieties prior to final disposal. This procedure is based on the known reactivity of isatoic anhydride, which hydrolyzes to form carbon dioxide and the less reactive anthranilic acid.[2]

Objective: To safely hydrolyze this compound in waste solutions to mitigate its reactivity.

Materials:

  • This compound waste (solid or dissolved in an organic solvent like DMSO)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • pH indicator strips or a calibrated pH meter

  • Appropriate waste container, clearly labeled

Procedure:

  • Preparation: Conduct the entire procedure in a chemical fume hood while wearing appropriate PPE.

  • Dilution: If the this compound waste is concentrated, dilute it with a compatible solvent (e.g., DMSO) to improve reaction control.

  • Basification: Slowly add 1 M NaOH solution to the this compound waste while stirring. The isatoic anhydride moiety will undergo hydrolysis under basic conditions. Monitor the pH of the solution using pH strips or a pH meter. Continue adding NaOH until the pH is between 10 and 12.

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 2 hours to ensure complete hydrolysis.

  • Neutralization: After the inactivation period, neutralize the solution by slowly adding 1 M HCl. Monitor the pH closely and adjust to a neutral range (pH 6-8). Be cautious as neutralization can be exothermic.

  • Final Disposal: The neutralized solution should be collected in a clearly labeled hazardous waste container.

Disposal Plan: Step-by-Step Procedures

Following chemical inactivation, the waste must be managed in accordance with institutional and local regulations.

  • Waste Identification and Segregation:

    • Label a dedicated, clean, and chemically compatible container as "Hazardous Waste: Inactivated this compound".

    • This waste stream must be kept separate from other chemical wastes to prevent unintended reactions. Specifically, do not mix with acidic or basic waste streams without proper neutralization.[3]

  • Container Management:

    • Ensure the waste container is in good condition with a secure-fitting lid.

    • Store the sealed container in a designated satellite accumulation area within the laboratory.[3] This area should be away from sources of ignition and incompatible materials.

  • Institutional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide the EHS department with all necessary information about the waste, including the original chemical name (this compound) and a description of the inactivation process.

Visualization of the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

TBIA_Disposal_Workflow start Start: this compound Waste safety Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->safety fume_hood Work in a Chemical Fume Hood safety->fume_hood inactivation Chemical Inactivation (Hydrolysis with NaOH) fume_hood->inactivation neutralization Neutralize with HCl (pH 6-8) inactivation->neutralization waste_collection Collect in Labeled Hazardous Waste Container neutralization->waste_collection storage Store in Designated Satellite Accumulation Area waste_collection->storage ehs_contact Contact EHS for Pickup storage->ehs_contact end End: Proper Disposal ehs_contact->end

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a secure and environmentally conscious research environment.

References

Essential Safety and Logistical Information for Handling trans-bis-isatoic anhydride (TBIA)

Author: BenchChem Technical Support Team. Date: December 2025

trans-bis-isatoic anhydride (B1165640) (TBIA) is a bifunctional SHAPE (selective 2'-hydroxyl acylation analyzed by primer extension) chemical cross-linking reagent utilized in molecular biology to investigate the tertiary structure of RNA. Its chemical nature as a bifunctional anhydride and its relation to aromatic amines necessitates stringent safety protocols to protect researchers from potential hazards.

Potential Hazards

Based on the safety data for isatoic anhydride, this compound is presumed to present the following hazards:

  • Skin Irritation: May cause irritation upon contact with the skin.[1][2][3][4][5]

  • Serious Eye Irritation: Can cause serious irritation to the eyes.[1][3][4][5][6][7]

  • Allergic Skin Reaction: May cause an allergic skin reaction (skin sensitization).[3][4][6][7]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory system.[1]

  • Moisture Sensitivity: Reacts with moisture, which may affect its stability and potentially create hazardous byproducts.[1][7]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is crucial to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Weighing and Aliquoting (Solid) Chemical fume hood or ventilated balance enclosureNitrile or neoprene gloves (double-gloving recommended)Safety glasses with side shields or chemical splash goggles[1][2]An N95/FFP2 respirator or higher is recommended, especially if dust generation is likely.[1]Lab coat
Solution Preparation Chemical fume hoodNitrile or neoprene glovesChemical splash goggles or a face shield[2]Use in a well-ventilated area. A respirator may be necessary for high concentrations.[1]Lab coat
Experimental Use Chemical fume hoodNitrile or neoprene glovesChemical splash gogglesNot generally required if handled within a fume hood.Lab coat
Spill Cleanup Chemical fume hood (if feasible)Heavy-duty nitrile or neoprene glovesChemical splash goggles and a face shieldA respirator with an appropriate cartridge is recommended.Chemical-resistant apron or suit
Waste Disposal Chemical fume hoodNitrile or neoprene glovesChemical splash gogglesNot generally required if handled within a fume hood.Lab coat

Experimental Protocols: Safe Handling and Disposal Workflow

Adherence to a strict, step-by-step procedure is vital for the safe handling and disposal of this compound.

Preparation and Handling
  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.

  • Donning PPE: Before handling, put on all required PPE as detailed in the table above. This includes a lab coat, appropriate gloves, and eye protection.

  • Weighing: If weighing the solid compound, do so in a ventilated balance enclosure or a chemical fume hood to minimize dust inhalation.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly. Avoid splashing.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][6][8] Protect from moisture.[1][7]

Spill Response

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the extent of the spill. For a major spill, or if you are not trained to handle it, contact your institution's emergency response team.

  • Don PPE: Before attempting to clean a minor spill, don the appropriate PPE, including respiratory protection.

  • Containment: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, contain the spill using absorbent pads or other suitable materials, working from the outside in.

  • Cleanup: Carefully sweep or scoop the absorbed material into a labeled, sealable waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse.

  • Waste Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste according to your institution's guidelines.

Disposal Plan

Proper disposal of this compound waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All this compound-contaminated waste, including unused product, solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "trans-bis-isatoic anhydride".

  • Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal Request: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.

Visualization of the Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

TBIA_Workflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_disposal Waste Disposal cluster_spill Spill Response prep_start Start don_ppe Don Appropriate PPE prep_start->don_ppe weigh Weigh this compound in Fume Hood don_ppe->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve experiment Conduct Experiment in Fume Hood dissolve->experiment collect_waste Collect Waste in Labeled Container experiment->collect_waste store_waste Store Waste in Designated Area collect_waste->store_waste request_pickup Request EHS Pickup store_waste->request_pickup disposal_end End request_pickup->disposal_end spill Spill Occurs evacuate Evacuate & Alert spill->evacuate assess Assess Spill evacuate->assess cleanup Contain & Clean Up assess->cleanup cleanup->collect_waste

Caption: A flowchart outlining the procedural steps for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。